MRS 1477
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-5-16-17(21(24)27-13-12-25-4)14(3)22-19(15-10-8-7-9-11-15)18(16)20(23)26-6-2/h7-11,16,22H,5-6,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMFYWYJCPZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(NC(=C1C(=O)OCC)C2=CC=CC=C2)C)C(=O)SCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MRS 1477
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS 1477 is a synthetic dihydropyridine (B1217469) derivative that functions as a potent and selective positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on TRPV1 activation, downstream signaling pathways, and cellular consequences. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of the core signaling pathway and experimental workflows are included to enhance understanding.
Core Mechanism of Action: Positive Allosteric Modulation of TRPV1
The primary mechanism of action of this compound is its role as a positive allosteric modulator of the TRPV1 ion channel.[1][2] TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons and is a key integrator of painful stimuli, including heat, protons (low pH), and endogenous and exogenous vanilloid compounds like capsaicin (B1668287).[2]
Unlike a direct agonist, this compound has little to no activity on its own at the TRPV1 channel.[3] Instead, it binds to a site on the receptor distinct from the orthosteric binding site for agonists like capsaicin. This allosteric binding potentiates the response of TRPV1 to its agonists.[1][2] This means that in the presence of this compound, a lower concentration of an agonist is required to elicit a response, and the maximal response to the agonist can be enhanced.
This potentiation extends to various TRPV1 activators, including:
-
Vanilloids: this compound significantly enhances the activation of TRPV1 by capsaicin and other vanilloid compounds.[1][2]
-
Protons: The sensitivity of TRPV1 to activation by low pH is also increased in the presence of this compound.[2]
-
Endogenous Agonists: this compound can augment the cellular responses to endogenous TRPV1 agonists.[3]
Importantly, this compound does not affect the binding of competitive TRPV1 antagonists, such as capsazepine, indicating it operates through a distinct allosteric site.[3]
Signaling Pathway of this compound Action
The action of this compound is intrinsically linked to the activation of the TRPV1 channel. The following diagram illustrates the signaling pathway:
References
- 1. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
MRS 1477 as a Positive Allosteric Modulator of TRPV1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical mediator of nociception and is implicated in various pathological pain states. While direct agonism or antagonism of TRPV1 has been explored for therapeutic benefit, these approaches are often limited by adverse effects. Positive allosteric modulators (PAMs) of TRPV1 represent a promising alternative strategy, offering the potential for a more nuanced and targeted modulation of channel activity. This technical guide provides an in-depth overview of MRS 1477, a 1,4-dihydropyridine (B1200194) derivative that functions as a positive allosteric modulator of the TRPV1 channel. This document details the mechanism of action of this compound, presents quantitative data from key in-vitro and in-vivo studies, outlines detailed experimental protocols for its characterization, and provides visual representations of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is a positive allosteric modulator of TRPV1, meaning it does not activate the channel on its own but rather enhances the response of the channel to orthosteric agonists such as capsaicin (B1668287), protons (low pH), and endogenous ligands.[1] The binding of this compound to an allosteric site on the TRPV1 protein induces a conformational change that increases the sensitivity and/or efficacy of the primary agonist.[1] This potentiation of the agonist-induced response leads to an amplified influx of cations, primarily Ca2+ and Na+, resulting in enhanced cellular depolarization.[1]
The modulatory effect of this compound is not affected by the competitive TRPV1 antagonist capsazepine, indicating that this compound binds to a site distinct from the capsaicin binding pocket.
Quantitative Data
The positive allosteric modulatory effects of this compound on TRPV1 have been quantified in several key studies. The following tables summarize the pertinent data from electrophysiology and calcium imaging experiments.
Table 1: Potentiation of Capsaicin-Induced Currents in HEK293-TRPV1 Cells (Whole-Cell Patch Clamp)
| This compound Concentration | Capsaicin Concentration | Fold Increase in Peak Current | Reference |
| 10 µM | 200 nM | ~2-fold | [2] |
| Increasing concentrations | 50 nM | Up to 3-fold | [3] |
Table 2: Effect of this compound on Capsaicin-Evoked Responses in MCF7 Cells
| Treatment | Effect | Reference |
| 3-day incubation with 2 µM this compound | Increased capsaicin-evoked TRPV1-mediated current density | [4] |
Experimental Protocols
Reproducible and rigorous experimental design is crucial for the characterization of TRPV1 modulators. The following are detailed protocols for key in-vitro assays.
Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the potentiation of agonist-induced TRPV1 currents by this compound in a heterologous expression system (e.g., HEK293 cells stably expressing TRPV1).
4.1.1 Materials
-
Cells: HEK293 cells stably transfected with human or rat TRPV1.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Agonist: Capsaicin (stock solution in DMSO).
-
Modulator: this compound (stock solution in DMSO).
-
Patch Pipettes: Borosilicate glass, 2-5 MΩ resistance.
-
Electrophysiology Rig: Patch-clamp amplifier, digitizer, microscope, and perfusion system.
4.1.2 Procedure
-
Cell Preparation: Plate TRPV1-expressing HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.
-
Pipette Filling: Fill a patch pipette with the internal solution.
-
Gigaohm Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at -60 mV.
-
Baseline Recording: Record the baseline current in the absence of any stimuli.
-
Agonist Application: Apply a sub-maximal concentration of capsaicin (e.g., 200 nM) and record the inward current.
-
Washout: Perfuse the chamber with external solution to wash out the capsaicin and allow the current to return to baseline.
-
Co-application of Modulator and Agonist: Perfuse the cell with a solution containing both this compound (e.g., 10 µM) and capsaicin (200 nM) and record the potentiated current.[2]
-
Data Analysis: Measure the peak amplitude of the capsaicin-induced current in the absence and presence of this compound. Calculate the fold potentiation.
Intracellular Calcium Imaging
This protocol measures the potentiation of agonist-induced intracellular calcium influx by this compound using a fluorescent calcium indicator.
4.2.1 Materials
-
Cells: HEK293 cells stably expressing TRPV1.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator: Fura-2 AM or Fluo-4 AM.
-
Agonist: Capsaicin (stock solution in DMSO).
-
Modulator: this compound (stock solution in DMSO).
-
Fluorescence Microscope: Equipped with appropriate filters for the chosen indicator and a camera for image acquisition.
4.2.2 Procedure
-
Cell Plating: Plate TRPV1-expressing HEK293 cells onto glass-bottom dishes or 96-well plates.
-
Dye Loading: Incubate the cells with the calcium indicator (e.g., 2-5 µM Fura-2 AM) in loading buffer for 30-60 minutes at 37°C.
-
Wash: Wash the cells with loading buffer to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images before the addition of any compounds.
-
Compound Addition: Add this compound to the desired final concentration and incubate for a few minutes.
-
Agonist Stimulation: Add capsaicin to induce calcium influx and record the change in fluorescence intensity over time.
-
Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity from baseline. Compare the peak response in the presence and absence of this compound.[5]
Visualizations
Signaling Pathway of TRPV1 Modulation by this compound
Caption: Mechanism of TRPV1 positive allosteric modulation by this compound.
Experimental Workflow for a TRPV1 Potentiation Assay
Caption: General workflow for assessing TRPV1 potentiation by this compound.
Logical Relationship of Allosteric Modulation
Caption: Logical outcomes of TRPV1 modulation by an agonist and this compound.
Chemical Information
-
Full Chemical Name: 4,5-diethyl-3-(2-methoxyethylthio)-2-methyl-6-phenyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate[4]
-
Molecular Formula: C25H31NO5S
-
Class: 1,4-Dihydropyridine derivative
Selectivity
This compound is described as a specific modulator of TRPV1 channels, with other dihydropyridine (B1217469) derivatives showing no allosteric effects on TRPV1. However, a comprehensive selectivity profile of this compound against a broad panel of other TRP channels (e.g., TRPA1, TRPM8, TRPV2-4) and other ion channels is not extensively detailed in the available literature. Dihydropyridine derivatives are a well-known class of L-type calcium channel blockers, and while this compound has been shown to be selective for TRPV1 in the context of its modulatory activity, further studies would be required to fully elucidate its off-target effects.[6]
Conclusion
This compound is a valuable pharmacological tool for studying the allosteric modulation of the TRPV1 channel. Its ability to potentiate the effects of TRPV1 agonists without direct activation offers a unique mechanism for enhancing channel activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the investigation and potential therapeutic application of TRPV1 positive allosteric modulators. Further research into the detailed selectivity profile and in-vivo efficacy of this compound and similar compounds is warranted to fully explore their therapeutic potential.
References
- 1. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Purinergic Receptor Antagonists: A Technical Guide
An Important Clarification on MRS 1477
Initial interest in this compound as a P2Y1 receptor antagonist has been found to be based on a misunderstanding of its primary biological target. Extensive pharmacological data classifies this compound not as a P2Y1 antagonist, but as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document will therefore pivot to a comprehensive guide on a well-characterized and highly potent P2Y1 receptor antagonist, MRS2500 , to provide relevant and accurate information for researchers in drug discovery.
A Technical Guide to MRS2500: A Potent and Selective P2Y1 Receptor Antagonist
This guide details the discovery, synthesis, and characterization of MRS2500, a key research tool for studying the P2Y1 receptor, a critical player in platelet aggregation and other physiological processes.
Discovery and Development
The development of MRS2500 was a result of systematic structure-activity relationship (SAR) studies aimed at improving the potency and selectivity of adenine (B156593) nucleotide-based P2Y1 receptor antagonists. Earlier compounds, such as MRS2179, showed promise but had limitations. The key innovation in MRS2500 was the incorporation of a bicyclo[3.1.0]hexane ring system to lock the ribose-like moiety in a "Northern" (N) conformation, which was found to be favored by the P2Y1 receptor. Further modifications, including the addition of a 2-iodo substituent on the adenine ring, led to a significant increase in binding affinity, culminating in the discovery of MRS2500.[1][2]
Chemical Synthesis of MRS2500
The synthesis of MRS2500 is a multi-step process. An improved synthetic route involves the phosphorylation of the bicyclo[3.1.0]hexane system, followed by a Mitsunobu coupling to introduce the nucleobase. Subsequent deprotection of the phosphate (B84403) groups and functional group modifications on the adenine moiety yield the final compound.[2] A radiolabeled version, [¹²⁵I]MRS2500, has also been synthesized from a trimethylstannyl precursor for use in radioligand binding assays.[3][4]
Pharmacological Data
MRS2500 is a highly potent and selective antagonist of the P2Y1 receptor. Its pharmacological properties have been extensively characterized through various in vitro and in vivo studies.
| Parameter | Value | Species/Cell Line | Assay Type |
| Ki | 0.78 nM | Human P2Y1 Receptor (recombinant) | Radioligand Binding Assay |
| IC₅₀ | 0.95 nM | Human Platelets | ADP-induced Aggregation |
| IC₅₀ | 0.49 µM | Human Platelet-Rich Plasma | ADP-induced Aggregation |
Table 1: In Vitro Potency of MRS2500. [5]
| Receptor Subtype | Selectivity (fold vs. P2Y1) |
| P2Y12 | Highly Selective |
| P2Y2, P2Y4, P2Y6, P2Y11 | No significant activity observed |
Table 2: Selectivity Profile of MRS2500. [1][2]
Experimental Protocols
This protocol is used to determine the binding affinity of MRS2500 for the P2Y1 receptor.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells)
-
[¹²⁵I]MRS2500 (radioligand)
-
Unlabeled MRS2500 (for competition assays)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubate the membrane preparation with varying concentrations of [¹²⁵I]MRS2500 in the binding buffer.
-
For competition assays, incubate the membranes with a fixed concentration of [¹²⁵I]MRS2500 and varying concentrations of unlabeled MRS2500.
-
After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) for saturation binding, or the inhibitory constant (Ki) for competition binding.[3][4][6][7][8][9][10]
This functional assay measures the ability of MRS2500 to inhibit platelet aggregation initiated by ADP.
Materials:
-
Freshly prepared platelet-rich plasma (PRP) or washed platelets.
-
Adenosine diphosphate (B83284) (ADP) solution.
-
MRS2500 solution at various concentrations.
-
Platelet aggregometer.
Procedure:
-
Pre-warm the PRP or washed platelet suspension to 37°C in the aggregometer cuvettes with stirring.
-
Add different concentrations of MRS2500 to the platelet suspension and incubate for a specified period.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP.
-
Monitor the change in light transmission through the platelet suspension over time. An increase in light transmission corresponds to platelet aggregation.
-
Calculate the percentage of inhibition of aggregation for each concentration of MRS2500 and determine the IC₅₀ value.[11][12][13][14][15]
Mandatory Visualizations
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. revvity.com [revvity.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aggredyne.com [aggredyne.com]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Probing ADP Induced Aggregation Kinetics During Platelet-Nanoparticle Interactions: Functional Dynamics Analysis to Rationalize Safety and Benefits [frontiersin.org]
- 15. Assessment of ADP-induced platelet aggregation with light transmission aggregometry and multiple electrode platelet aggregometry before and after clopidogrel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of MRS 1477
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS 1477 is a synthetic, small-molecule compound belonging to the 1,4-dihydropyridine (B1200194) class of chemicals. It functions as a potent and selective positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike direct agonists, this compound does not activate TRPV1 on its own but significantly enhances the channel's sensitivity to its endogenous and exogenous activators, such as capsaicin (B1668287) and protons (low pH). This unique mechanism of action makes this compound a valuable research tool for studying TRPV1 function and a potential lead compound for the development of novel analgesics and other therapeutics targeting TRPV1-mediated pathways. This guide provides a comprehensive overview of the chemical properties, structure, and pharmacological profile of this compound, including detailed experimental protocols for its characterization.
Chemical Properties and Structure
This compound is characterized by a dihydropyridine (B1217469) core structure, which is crucial for its biological activity. Its detailed chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester |
| Molecular Formula | C21H27NO4S |
| Molecular Weight | 389.51 g/mol |
| CAS Number | 212200-21-0 |
| Appearance | White to off-white solid |
| Purity | ≥98% (typically determined by HPLC) |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to an allosteric site on the TRPV1 channel, distinct from the orthosteric binding site for vanilloids like capsaicin. This binding event induces a conformational change in the receptor that lowers the energy barrier for activation by agonists. Consequently, in the presence of this compound, lower concentrations of agonists are required to elicit a response, and the maximal response to a given agonist concentration can be potentiated.
The TRPV1 channel is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. Its activation leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain. The signaling pathway modulated by this compound is depicted below.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound as a TRPV1 positive allosteric modulator.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TRPV1 are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For stable cell lines, a selection antibiotic such as G418 (Geneticin) is included.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (for transient expression): Cells are typically transfected using lipid-based reagents (e.g., Lipofectamine) or electroporation with a plasmid encoding human TRPV1. Assays are performed 24-48 hours post-transfection.
Intracellular Calcium Imaging
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon TRPV1 activation.
-
Plate Preparation: Seed TRPV1-expressing HEK293 cells onto black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 2-5 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES. Pluronic F-127 (0.02%) can be included to aid dye solubilization.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader or a microscope equipped for live-cell imaging.
-
Record a baseline fluorescence measurement.
-
Add this compound (at the desired concentration) or vehicle control and incubate for a short period (e.g., 5-10 minutes).
-
Add a TRPV1 agonist (e.g., capsaicin) and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀) to calculate ΔF/F₀, which is proportional to the change in [Ca²⁺]i.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through the TRPV1 channel.
-
Cell Preparation: Plate TRPV1-expressing HEK293 cells on glass coverslips for recording.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2 with KOH.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and a data acquisition system.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Mount the coverslip with cells in a recording chamber on an inverted microscope.
-
-
Procedure:
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a voltage ramp or step protocol to measure baseline currents.
-
Perfuse the cell with the external solution containing the TRPV1 agonist (e.g., capsaicin) to elicit a baseline TRPV1 current.
-
After washout, co-apply the agonist with this compound and record the potentiated current.
-
-
Data Analysis: Measure the peak current amplitude in the absence and presence of this compound to determine the degree of potentiation.
Quantitative Data Summary
The potentiation of TRPV1 activity by this compound can be quantified to determine its potency and efficacy.
| Parameter | Description | Typical Value/Observation |
| Potentiation of Capsaicin-induced Current | The fold-increase in the peak current elicited by a submaximal concentration of capsaicin in the presence of this compound. | Approximately 2-fold increase with 20 µM this compound and 200 nM capsaicin. |
| Effect on Capsaicin EC₅₀ | The shift in the half-maximal effective concentration (EC₅₀) of capsaicin for TRPV1 activation in the presence of this compound. | This compound causes a leftward shift in the capsaicin dose-response curve, indicating increased potency. |
| Potentiation of Proton-gated Currents | The increase in current activated by a low pH stimulus in the presence of this compound. | This compound enhances currents evoked by acidic conditions (e.g., pH 6.0). |
| Intrinsic Agonist Activity | The ability of this compound to activate TRPV1 in the absence of an orthosteric agonist. | This compound shows no significant agonist activity on its own. |
Conclusion
This compound is a well-characterized positive allosteric modulator of the TRPV1 channel. Its defined chemical structure and properties, coupled with its specific mechanism of action, make it an invaluable tool for probing the complex biology of TRPV1. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential TRPV1 modulators, facilitating further discoveries in pain research and drug development.
An In-Depth Technical Guide on the Interaction of MRS 1477 and Capsaicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between MRS 1477 and capsaicin (B1668287), focusing on their combined effect on the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This compound is a positive allosteric modulator (PAM) of TRPV1, a key receptor implicated in pain sensation and various physiological and pathological processes. Capsaicin, the pungent component of chili peppers, is a well-characterized agonist of TRPV1. This document details the mechanism of action, summarizes key quantitative data from in vitro studies, outlines experimental protocols for investigating this interaction, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction: The TRPV1 Receptor and its Ligands
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a polymodal integrator of noxious stimuli, including heat (>43°C), acidic conditions (pH < 6), and various endogenous and exogenous chemical ligands.[2][3] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials that are transmitted to the central nervous system, eliciting the sensation of pain.[1]
Capsaicin , an exogenous agonist, binds to a specific site on the intracellular side of the TRPV1 channel, stabilizing its open conformation.[4] This leads to the characteristic burning sensation associated with chili peppers. Due to its ability to desensitize TRPV1-expressing neurons after prolonged exposure, capsaicin is utilized in topical analgesics.
This compound is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of the TRPV1 channel.[5] Unlike direct agonists, this compound does not activate TRPV1 on its own. Instead, it enhances the channel's response to other agonists, such as capsaicin.[5][6] This potentiation effect makes this compound a valuable tool for studying TRPV1 function and a potential therapeutic agent for modulating pain pathways with greater subtlety than direct agonists or antagonists.
Mechanism of Interaction: Positive Allosteric Modulation
This compound binds to a site on the TRPV1 receptor that is distinct from the capsaicin binding site.[5] This allosteric binding induces a conformational change in the receptor that increases the affinity and/or efficacy of capsaicin. The key characteristics of this interaction are:
-
Potentiation of Agonist Effect: this compound significantly enhances the cellular response to capsaicin, leading to a greater influx of cations for a given concentration of the agonist.
-
Lack of Direct Activation: In the absence of a TRPV1 agonist, this compound has little to no effect on channel activity.[5]
-
Distinct Binding Site: The modulatory effect of this compound is not affected by competitive antagonists of the capsaicin binding site, such as capsazepine, confirming that it operates through a separate allosteric site.[5]
Quantitative Data Summary
The potentiation of capsaicin's effect by this compound has been quantified in several in vitro studies. The following tables summarize the key findings.
| Parameter | This compound Concentration | Capsaicin Concentration | Observed Effect | Cell Type | Assay | Reference |
| Potentiation of Ca2+ influx | Increasing concentrations | 50 nM | Up to 3-fold potentiation | HEK293-TRPV1 | 45Ca2+ uptake | [6] |
| Increase in Peak Current | 10 µM | 200 nM | 2-fold increase | HEK293-TRPV1 | Whole-cell patch clamp | [7] |
| IC50 Shift of Capsaicin | 2 µM | Varied | >20-fold decrease | MCF7 | Cell Viability | [5] |
Table 1: Summary of Quantitative Data on this compound Potentiation of Capsaicin-Induced TRPV1 Activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction between this compound and capsaicin.
Ratiometric Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV1 activation.
4.1.1. Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1).
-
Fura-2 AM (calcium indicator dye).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (pH 7.4).
-
Capsaicin stock solution (in ethanol (B145695) or DMSO).
-
This compound stock solution (in DMSO).
-
Inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
4.1.2. Procedure:
-
Cell Culture: Plate HEK293-hTRPV1 cells onto glass coverslips and grow to 70-80% confluency.
-
Dye Loading: Incubate the cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 60 minutes at 37°C.
-
Washing: Wash the cells three times with HBSS to remove extracellular dye.
-
Imaging Setup: Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Baseline Recording: Record the baseline fluorescence ratio (F340/F380) for 2-5 minutes.
-
Stimulation: Perfuse the cells with a solution containing the desired concentration of capsaicin.
-
Modulation: After observing the initial response to capsaicin, co-perfuse with a solution containing both capsaicin and this compound.
-
Data Analysis: Calculate the change in the F340/F380 ratio over time. The ratio is proportional to the [Ca2+]i.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through the TRPV1 channels.
4.2.1. Materials:
-
HEK293-hTRPV1 cells.
-
Patch clamp rig with an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Capsaicin and this compound stock solutions.
4.2.2. Procedure:
-
Cell Preparation: Plate cells at a low density to allow for easy patching of individual cells.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Form a gigaohm seal between the patch pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Drug Application: Apply capsaicin to the cell via a perfusion system to elicit an inward current.
-
Modulation: Co-apply capsaicin and this compound to observe the potentiation of the current.
-
Data Acquisition and Analysis: Record the current traces and measure the peak current amplitude in response to each condition.
Visualizations
Signaling Pathway
Caption: Capsaicin and this compound signaling through TRPV1.
Experimental Workflow
Caption: Workflow for assessing TRPV1 modulation.
Logical Relationship
Caption: Relationship of Capsaicin, this compound, and TRPV1.
References
- 1. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Binding of Capsaicin to the TRPV1 Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Role of MRS 1477 in Potentiating TRPV1 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MRS 1477, a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction to this compound and TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain sensation and a variety of physiological and pathological processes.[1][2] It is activated by a range of stimuli, including capsaicin (B1668287) (the pungent component of chili peppers), noxious heat (temperatures above 43°C), and acidic conditions (pH < 6).[3][4] Due to its involvement in pain pathways, TRPV1 is a significant target for the development of novel analgesics.[4]
This compound is a small molecule that enhances the activity of TRPV1 in the presence of an agonist.[5][6][7] Unlike direct agonists, this compound has little to no effect on its own in many experimental systems but significantly potentiates the response of TRPV1 to agonists like capsaicin and even endogenous activators.[5][6][7] This positive allosteric modulation offers a nuanced approach to targeting TRPV1, potentially avoiding some of the side effects associated with full channel blockade.[4]
Quantitative Data on this compound-Mediated TRPV1 Potentiation
The potentiation of TRPV1 channels by this compound has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its effects under different conditions.
| Parameter | Condition | Value | Cell Line | Reference |
| Capsaicin IC50 | Control | Not specified | MCF7 | [5] |
| + 2 µM this compound | 2.4 ± 0.5 µM (>20-fold decrease) | MCF7 | [5] | |
| Capsaicin EC50 | Control (pH 7.4) | 77.7 ± 3.72 nM | HEK293-TRPV1 | [8] |
| + 20 µM this compound (pH 7.4) | 30.2 ± 1.46 nM | HEK293-TRPV1 | [8] |
Table 1: Effect of this compound on Capsaicin Potency.
| Condition | Effect on Cell Viability | Cell Line | Reference |
| Capsaicin (10 µM) | Increased fraction of apoptotic cells | MCF7 | [5][6] |
| This compound (2 µM) | Significantly decreased cell viability | MCF7 | [5] |
| This compound (2 µM) + Capsaicin (10 µM) | Further decrease in cell viability | MCF7 | [5][6] |
Table 2: Effects of this compound and Capsaicin on MCF7 Cell Viability.
| Treatment | Effect on Capsaicin-Evoked Current Density | Cell Line | Reference |
| This compound (2 µM for 3 days) | Increased | MCF7 | [5][6] |
Table 3: Electrophysiological Effects of this compound.
Experimental Protocols
This section details the methodologies used in key experiments to investigate the role of this compound in potentiating TRPV1 channels.
Intracellular Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 activation and modulation.
Materials:
-
Cells expressing TRPV1 (e.g., NIH-3T3 stably transfected with TRPV1, or MCF7 cells with endogenous expression).
-
Fura-2 AM (calcium indicator dye).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound.
-
TRPV1 agonist (e.g., Capsaicin).
-
TRPV1 antagonist (e.g., Capsazepine).
-
Fluorescence microscope equipped with a ratiometric imaging system.
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips and allow them to adhere overnight.
-
Dye Loading: Incubate cells with Fura-2 AM in HBSS at 37°C for 30-60 minutes.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Imaging: Mount the coverslip onto the microscope stage. Perfuse with HBSS and acquire baseline fluorescence readings by alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at ~510 nm.
-
Compound Application:
-
To assess potentiation, first apply a sub-maximal concentration of the TRPV1 agonist.
-
After a stable response is observed, co-apply this compound with the agonist.
-
To test for direct effects, apply this compound alone.
-
Use a TRPV1 antagonist to confirm that the observed calcium influx is mediated by TRPV1.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing insights into the effects of this compound on TRPV1 channel activity.
Materials:
-
Cells expressing TRPV1.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular and extracellular recording solutions.
-
This compound, TRPV1 agonist, and antagonist.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Pipette Preparation: Pull a glass capillary to a fine point and fire-polish it to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.
-
Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application: Perfuse the cell with extracellular solution containing the TRPV1 agonist, followed by co-perfusion with the agonist and this compound.
-
Data Acquisition: Record the resulting currents.
-
Data Analysis: Measure the amplitude and kinetics of the currents to determine the effect of this compound on TRPV1 channel gating and conductance.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells and is often employed as a measure of cell viability.
Materials:
-
Cells of interest (e.g., MCF7).
-
96-well plates.
-
Cell culture medium.
-
This compound and/or Capsaicin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach.
-
Treatment: Treat the cells with various concentrations of this compound, Capsaicin, or a combination of both for a specified period (e.g., 72 hours).[5] Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate at 37°C for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the untreated control.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound-mediated potentiation of TRPV1 leading to apoptosis.
Caption: Experimental workflow for intracellular calcium imaging.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Mechanism of Action and Therapeutic Implications
This compound acts as a positive allosteric modulator, meaning it binds to a site on the TRPV1 channel that is distinct from the agonist binding site (the orthosteric site).[5] This is supported by the finding that this compound does not interfere with the action of the competitive TRPV1 antagonist, capsazepine.[5] Its modulatory effect is cumulative with other sensitizing stimuli, such as low pH and protein kinase C (PKC) phosphorylation, further enhancing the channel's sensitivity to agonists.[4][8]
The ability of this compound to potentiate the effects of endogenous TRPV1 agonists is particularly noteworthy. In MCF7 breast cancer cells, this compound alone can elicit a calcium response, suggesting that these cells produce endogenous activators of TRPV1.[5][6] By amplifying the effects of these endogenous agonists, this compound can selectively target cells or tissues where TRPV1 is being activated, such as in the tumor microenvironment.[5]
This mechanism has significant therapeutic implications. The overactivation of TRPV1 can lead to an excessive influx of calcium, triggering downstream signaling cascades that result in the production of reactive oxygen species (ROS), mitochondrial depolarization, caspase activation, and ultimately, apoptosis.[1][5][9] By selectively enhancing TRPV1 activity in cancer cells that may be producing endogenous agonists, this compound and similar compounds could offer a targeted approach to cancer therapy.[5][9] However, further optimization of these compounds is necessary for potential in vivo applications.[5][6]
References
- 1. The Impact of TRPV1 on Cancer Pathogenesis and Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 8. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Efficacy of MRS 1477: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of MRS 1477, a dihydropyridine (B1217469) derivative. Contrary to some initial classifications, extensive research has characterized this compound not as an adenosine (B11128) A2A receptor antagonist, but as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel . This document summarizes key quantitative data, details common experimental protocols used to assess its activity, and provides visual representations of its mechanism of action and experimental workflows.
Core Efficacy Data of this compound on TRPV1 Channels
This compound enhances the activity of TRPV1 channels in the presence of orthosteric agonists like capsaicin (B1668287) or under conditions of low pH. Its efficacy has been quantified across various in vitro assays, and the key findings are summarized below.
| Assay Type | Cell Line | Agonist | This compound Concentration | Observed Effect | Reference |
| 45Ca2+ Uptake | HEK293-TRPV1 | Capsaicin | 20 µM | Slight increase in 45Ca2+ uptake at saturating agonist concentrations.[1] | Kaszas et al., 2012 |
| 45Ca2+ Uptake | HEK293-TRPV1 | Protons (low pH) | ~20 µM | Saturation of modulatory effect.[1] | Kaszas et al., 2012 |
| Whole-Cell Patch Clamp | HEK293-TRPV1 | 200 nM Capsaicin | 10 µM | Approximately 2-fold increase in peak current.[2] | Kaszas et al., 2012 |
| Apoptosis Assay | MCF7 Breast Cancer | Endogenous agonists/10 µM Capsaicin | 2 µM (72h) | Increased apoptosis, reactive oxygen species (ROS) production, and caspase activity.[3] | Nazıroğlu et al., 2017 |
| MTT Proliferation Assay | BT-474 | Not Applicable | IC50: 10.6 µM | Inhibition of cell proliferation. | MedChemExpress Data |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are protocols for key experiments used to characterize the efficacy of this compound.
Calcium Imaging Assay (45Ca2+ Uptake)
This assay measures the influx of calcium through activated TRPV1 channels.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in multi-well plates and grown to confluence.
-
The growth medium is replaced with a buffered salt solution.
-
Cells are pre-incubated with this compound or vehicle control for a specified period.
-
The assay is initiated by adding a solution containing the TRPV1 agonist (e.g., capsaicin) and 45Ca2+.
-
After a defined incubation time, the assay is terminated by rapidly washing the cells with an ice-cold stop solution to remove extracellular 45Ca2+.
-
Cells are lysed, and the intracellular 45Ca2+ is quantified using a scintillation counter.
-
-
Data Analysis: The potentiation by this compound is calculated by comparing the 45Ca2+ uptake in the presence and absence of the modulator at various agonist concentrations.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through TRPV1 channels in the cell membrane.
-
Cell Preparation: HEK293-TRPV1 cells are grown on coverslips suitable for microscopy.
-
Recording:
-
A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
The TRPV1 agonist (e.g., capsaicin) is applied to the cell via a perfusion system, and the resulting inward current is recorded.
-
To test the modulatory effect, the agonist is co-applied with this compound.
-
-
Data Analysis: The peak amplitude of the capsaicin-evoked current in the presence of this compound is compared to the current evoked by capsaicin alone to determine the degree of potentiation.[2]
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.
-
Cell Treatment: Breast cancer cell lines (e.g., MCF7) are cultured and treated with this compound, capsaicin, a combination of both, or vehicle control for a specified duration (e.g., 72 hours).[3]
-
Staining:
-
Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Cells are resuspended in a binding buffer.
-
Fluorescently labeled Annexin V and a viability dye (like propidium (B1200493) iodide, PI) are added to the cell suspension.
-
The cells are incubated in the dark to allow for staining.
-
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic cells.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.
Visualizing Mechanisms and Workflows
Signaling Pathway of TRPV1 Modulation by this compound
The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the TRPV1 channel.
Caption: Mechanism of this compound as a TRPV1 positive allosteric modulator.
Experimental Workflow for Whole-Cell Patch-Clamp Assay
The diagram below outlines the typical workflow for assessing the efficacy of this compound using whole-cell patch-clamp electrophysiology.
References
Preliminary Research on the Analgesic Effects of MRS 1477: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1477 has emerged as a significant pharmacological tool in the study of pain, acting as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] This channel is a key player in nociceptive signaling, responding to noxious heat, acidic conditions, and endogenous and exogenous vanilloid compounds like capsaicin (B1668287).[2][3][4] The analgesic strategy centered on this compound does not involve direct receptor agonism but rather the potentiation of the effects of a TRPV1 agonist.[1][2][3] This approach aims to induce a localized and reversible inactivation of nociceptive nerve terminals, offering a novel, non-narcotic avenue for pain management.[2][5] This technical guide provides a comprehensive overview of the preliminary research on the analgesic effects of this compound, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
This compound, a 1,4-dihydropyridine (B1200194) derivative, enhances the activation of the TRPV1 channel by vanilloid agonists and protons.[1][3] It does not possess intrinsic agonist activity but significantly potentiates the influx of calcium ions through the TRPV1 channel when it is activated by an agonist such as capsaicin.[2][3][4] The proposed analgesic mechanism relies on inducing a state of calcium overload within the TRPV1-expressing nociceptive nerve endings.[2][5] This excessive intracellular calcium leads to a temporary inactivation or deafferentation of these terminals, resulting in a localized and sustained analgesic effect.[2][5]
Quantitative Data on Analgesic Effects
The analgesic efficacy of this compound has been demonstrated in preclinical in vivo models, primarily through the potentiation of capsaicin-induced effects. The following table summarizes the key quantitative findings from a study by Lebovitz et al. (2012), where the combination of this compound and capsaicin was administered to the hind paws of rats.
| Treatment Group | Paw Withdrawal Latency (seconds) | Paw Withdrawal Intensity (relative units) |
| Vehicle | Baseline | Baseline |
| This compound alone | No significant change from baseline | No significant change from baseline |
| Capsaicin alone (non-deactivating dose) | No significant change from baseline | No significant change from baseline |
| This compound + Capsaicin | Significantly increased | Significantly decreased |
Data adapted from Lebovitz et al. (2012). The study reported a significant increase in paw withdrawal latency and a decrease in the intensity of the withdrawal response to a thermal stimulus (infrared diode laser) in the paws treated with the combination of this compound and capsaicin, consistent with an analgesic effect.
Experimental Protocols
In Vivo Analgesia Assessment in a Rodent Model
This section details the experimental methodology adapted from Lebovitz et al. (2012) to assess the analgesic effects of this compound in combination with capsaicin.
Animal Model:
-
Species: Rat
-
Strain: Not specified in the abstract
-
Sex: Not specified in the abstract
-
Housing: Standard laboratory conditions
Drug Administration:
-
Test Compound: this compound
-
Agonist: Capsaicin
-
Route of Administration: Intraplantar injection into the hind paw
-
Dosing: A non-deactivating dose of capsaicin was used, both alone and in combination with this compound. The exact concentrations were not specified in the available abstract.
Pain Model:
-
Model: Acute thermal hyperalgesia model.
-
Nociceptive Stimulus: An infrared diode laser was used to deliver a thermal stimulus to the plantar surface of the hind paw.
Behavioral Assessment:
-
Paw Withdrawal Latency: The time taken for the rat to withdraw its paw from the thermal stimulus was measured. An increased latency indicates an analgesic effect.
-
Paw Withdrawal Intensity: The magnitude or vigor of the paw withdrawal response was also quantified. A decreased intensity suggests a reduction in pain perception.
Molecular Analysis:
-
Technique: Quantitative real-time polymerase chain reaction (qRT-PCR) and immunohistochemistry.
-
Marker: Activating Transcription Factor 3 (ATF3), a marker of neuronal injury or stress, was measured in the dorsal root ganglia (DRG).
-
Purpose: To assess the molecular changes in sensory neurons corresponding to the behavioral observations of analgesia. An increase in ATF3 expression in TRPV1-positive neurons is indicative of the targeted nerve terminal inactivation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Potentiated Analgesia
The analgesic effect of this compound is initiated by its positive allosteric modulation of the TRPV1 channel. The following diagram illustrates the proposed signaling cascade.
Experimental Workflow for In Vivo Analgesia Study
The following diagram outlines the typical experimental workflow for evaluating the analgesic effects of this compound.
References
- 1. Structure-activity relationships of 1,4-dihydropyridines that act as enhancers of the vanilloid receptor 1 (TRPV1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Apoptotic Effects of MRS 1477 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the apoptotic effects of MRS 1477, a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, in cancer cells. This document synthesizes currently available data on its mechanism of action, quantitative effects on cell viability and apoptosis, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.
Introduction to this compound and its Anticancer Potential
This compound is a dihydropyridine (B1217469) derivative that has emerged as a potential therapeutic agent in oncology. It functions as a positive allosteric modulator of the TRPV1 channel, a non-selective cation channel involved in a variety of physiological and pathological processes. While the anticancer properties of TRPV1 agonists like capsaicin (B1668287) are well-documented, their systemic use is limited by side effects. This compound offers a promising alternative by sensitizing TRPV1 channels to endogenous agonists present in the tumor microenvironment, thereby potentiating their apoptotic effects in cancer cells.[1][2][3]
Quantitative Data on the Effects of this compound
The cytotoxic and pro-apoptotic effects of this compound have been primarily investigated in breast cancer cell lines. The available quantitative data are summarized in the tables below.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | 95% Confidence Interval (µM) |
| MCF7 | 3.0 | 2.5–3.7 |
| MDA-MB-231 | 40.8 | 34.7–47.9 |
| BT-474 | 10.6 | 8.3–13.6 |
| Data from a 72-hour treatment period.[1] |
Table 2: Apoptotic Effects of this compound on MCF7 Breast Cancer Cells
| Treatment (72h) | APOPercentage Assay (Fold Increase vs. Control) | Caspase-3 Activity (Fold Increase vs. Control) | Caspase-9 Activity (Fold Increase vs. Control) |
| This compound (2 µM) | ~1.8 | ~2.5 | ~2.2 |
| Capsaicin (10 µM) | ~1.5 | ~2.0 | ~1.8 |
| This compound (2 µM) + Capsaicin (10 µM) | ~2.5 | ~3.5 | ~3.0* |
| Values are estimated from graphical data presented in the source.[1][2] A significant increase (p<0.05) was observed in all treatment groups compared to the control. The combination of this compound and Capsaicin resulted in a significantly higher apoptotic effect than either compound alone.[1][2] |
Signaling Pathways of this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound is multifaceted, originating from the potentiation of TRPV1 channel activity. The key signaling events are depicted in the diagrams below.
While direct evidence for the modulation of specific Bcl-2 family proteins by this compound is not yet available, the activation of Caspase-9 strongly suggests the involvement of the intrinsic apoptotic pathway. This pathway is critically regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family, which control the release of cytochrome c from the mitochondria.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-231, BT-474)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (APOPercentage™ Assay)
This assay quantifies apoptosis by detecting the externalization of phosphatidylserine.
Materials:
-
APOPercentage™ Assay Kit (contains APOPercentage™ Dye and Dye Release Reagent)
-
Cells cultured in 24-well plates
-
PBS
-
Trypsin
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and treat with this compound (and/or other compounds) for the desired time (e.g., 72 hours).
-
Thirty minutes before the end of the incubation, add 10 µL of APOPercentage™ Dye to each well.
-
After 30 minutes, remove the medium and gently wash the cells twice with 1 mL of PBS.
-
Add 50 µL of trypsin to each well and incubate for 5-10 minutes to detach the cells.
-
Add 200 µL of Dye Release Reagent to each well and shake for 10 minutes.
-
Transfer the contents of each well to a 96-well plate.
-
Measure the absorbance at 550 nm.
Caspase-3 and -9 Activity Assays
These assays measure the activity of key executioner and initiator caspases.
Materials:
-
Caspase-3 and Caspase-9 colorimetric or fluorometric assay kits
-
Cells treated with this compound
-
Lysis buffer (provided in the kit)
-
96-well plate
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure (General):
-
Treat cells with this compound for the desired time.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA) substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold increase in caspase activity relative to the untreated control.
Western Blotting for Bcl-2 Family Proteins
This technique can be used to assess changes in the expression of pro- and anti-apoptotic proteins.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bak, anti-Bcl-2, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse treated cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Immunocytochemistry for Cytochrome c Release
This method visualizes the translocation of cytochrome c from the mitochondria to the cytosol.
Materials:
-
Cells grown on coverslips and treated with this compound
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-cytochrome c)
-
Fluorescently labeled secondary antibody
-
Mitochondrial marker (e.g., MitoTracker Red)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound.
-
If using, incubate with a mitochondrial marker like MitoTracker Red according to the manufacturer's instructions.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 1% BSA.
-
Incubate with the primary anti-cytochrome c antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope. In healthy cells, cytochrome c will co-localize with the mitochondrial marker, appearing as a punctate staining pattern. In apoptotic cells, cytochrome c will show a diffuse cytosolic staining.
Conclusion and Future Directions
This compound demonstrates significant pro-apoptotic effects in breast cancer cells, primarily through the potentiation of TRPV1 channel activity. The ensuing cascade of increased intracellular calcium, reactive oxygen species production, and activation of caspases-9 and -3 highlights a promising mechanism for cancer therapy.
Future research should focus on:
-
Expanding the investigation of this compound's efficacy across a broader range of cancer cell lines to determine the scope of its potential application.
-
Directly assessing the impact of this compound on the expression and localization of Bcl-2 family proteins to further elucidate the regulation of the intrinsic apoptotic pathway.
-
Conducting in vivo studies to evaluate the therapeutic potential and safety profile of this compound in preclinical cancer models.
This technical guide provides a solid foundation for researchers to explore the therapeutic potential of this compound and to design further experiments to unravel its complete mechanism of action in inducing cancer cell apoptosis.
References
MRS 1477: A Dihydropyridine Derivative as a Positive Allosteric Modulator of TRPV1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MRS 1477 is a synthetic dihydropyridine (B1217469) derivative that has garnered significant interest in the scientific community for its role as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Unlike direct agonists, this compound potentiates the activity of TRPV1 in the presence of endogenous or exogenous agonists, such as capsaicin (B1668287), the pungent component of chili peppers. This unique mechanism of action has opened avenues for its investigation in various therapeutic areas, including oncology and pain management. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and key experimental findings.
Core Concepts: Mechanism of Action
This compound does not activate the TRPV1 channel on its own. Instead, it binds to an allosteric site on the receptor, distinct from the orthosteric site where agonists like capsaicin bind.[2] This binding event induces a conformational change in the TRPV1 channel that enhances its sensitivity to agonists. The potentiation of the TRPV1 response by this compound leads to an increased influx of cations, primarily Ca2+, into the cell upon agonist stimulation.[1][3] This amplified calcium signaling is central to the downstream cellular effects observed with this compound co-administration.
Signaling Pathway of this compound and Capsaicin-Induced Apoptosis
The synergistic action of this compound and capsaicin has been shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines like MCF-7.[1][4] The proposed signaling cascade is initiated by the enhanced activation of TRPV1, leading to a significant and sustained increase in intracellular calcium levels. This calcium overload triggers a cascade of events, including the production of reactive oxygen species (ROS) and the activation of caspase-9 and caspase-3, key executioners of the intrinsic apoptotic pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound in MCF-7 Breast Cancer Cells
| Treatment | Concentration | Duration | Apoptotic Cell Increase | Caspase-3 & -9 Activity | Reference |
| Capsaicin | 10 µM | 72 hours | Significant | Increased | [1] |
| This compound | 2 µM | 72 hours | More pronounced | More pronounced | [1] |
| Capsaicin + this compound | 10 µM + 2 µM | 72 hours | Most pronounced | Most pronounced | [1] |
Table 2: Electrophysiological Effects of this compound
| Cell Type | Treatment | Effect on Capsaicin-Evoked Current Density | Reference |
| MCF-7 | 2 µM this compound (72h) | Increased | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology described by Nazıroğlu et al. (2017).[1]
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, capsaicin, or a combination of both. Include a vehicle-treated control group. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Whole-Cell Patch-Clamp Recordings
This protocol is adapted from the methods described in the study by Nazıroğlu et al. (2017).[4]
-
Cell Preparation: Culture MCF-7 cells on glass coverslips.
-
Recording Solution: Use an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution should contain (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, and 2 ATP, adjusted to pH 7.2.
-
Electrode Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording: Establish a whole-cell configuration and clamp the membrane potential at -60 mV.
-
Drug Application: Apply capsaicin (e.g., 1 µM) with and without this compound (e.g., 2 µM) to the cells using a perfusion system.
-
Data Acquisition: Record the elicited currents using an appropriate amplifier and data acquisition software.
Synthesis of this compound
Conclusion and Future Directions
This compound represents a promising pharmacological tool for modulating TRPV1 activity. Its ability to sensitize the channel to its agonists has significant implications for cancer therapy and pain management. In oncology, the synergistic effect with capsaicin to induce apoptosis in breast cancer cells is a key finding that warrants further investigation.[1][4] For analgesia, the potentiation of endogenous agonists at sites of inflammation could provide a targeted approach to pain relief.[5]
Future research should focus on elucidating the precise binding site of this compound on the TRPV1 channel, which could aid in the design of more potent and selective allosteric modulators. Furthermore, in vivo studies are necessary to fully evaluate the therapeutic potential and safety profile of this compound and similar dihydropyridine derivatives. The development of PAMs for TRPV1, such as this compound, offers a nuanced and potentially more targeted therapeutic strategy compared to direct agonists or antagonists.
References
- 1. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on MRS 1477: A Positive Allosteric Modulator of TRPV1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Concepts
MRS 1477 potentiates the activity of the TRPV1 channel in the presence of agonists like capsaicin (B1668287).[1] On its own, this compound does not typically activate the channel but enhances the response to other stimuli.[1] This allosteric modulation presents a potential therapeutic strategy for conditions where TRPV1 activity is implicated, such as in certain types of cancer.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound.
Table 1: Effects of this compound on Cell Viability and Apoptosis in MCF-7 Breast Cancer Cells
| Treatment Group | Concentration | Duration | Cell Viability (% of Control) | Apoptosis (% of Control) | Caspase-3 Activity (% of Control) | Caspase-9 Activity (% of Control) |
| Control | - | 72h | 100 | 100 | 100 | 100 |
| This compound | 2 µM | 72h | ~80% | ~120% | ~130% | ~125% |
| Capsaicin (CAPS) | 10 µM | 72h | ~60% | ~140% | ~150% | ~140% |
| This compound + CAPS | 2 µM + 10 µM | 72h | ~40% | ~180% | ~200% | ~180% |
| This compound + CAPS + Capsazepine (B1668289) (CapZ) | 2 µM + 10 µM + 0.1 mM | 72h | ~90% | ~110% | ~115% | ~110% |
Data extracted from Nazıroğlu M, et al. (2017).[1]
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in MCF-7 Cells
| Treatment Group | Concentration | Duration | ROS Production (% of Control) |
| Control | - | 72h | 100 |
| This compound | 2 µM | 72h | ~125% |
| Capsaicin (CAPS) | 10 µM | 72h | ~150% |
| This compound + CAPS | 2 µM + 10 µM | 72h | ~200% |
| This compound + CAPS + Capsazepine (CapZ) | 2 µM + 10 µM + 0.1 mM | 72h | ~110% |
Data extracted from Nazıroğlu M, et al. (2017).[1]
Table 3: Electrophysiological Effects of this compound on Capsaicin-Evoked TRPV1 Currents
| Cell Type | Treatment | Holding Potential | Peak Current Density (pA/pF) |
| HEK293-TRPV1 | 200 nM Capsaicin | -60 mV | Not specified |
| HEK293-TRPV1 | 200 nM Capsaicin + 10 µM this compound | -60 mV | ~2-fold increase |
Data extracted from Kaszas K, et al. (2012) as cited in secondary sources.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
-
Cell Culture: MCF-7 human breast cancer cells were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells were seeded in 96-well plates. After reaching confluency, they were treated with this compound (2 µM), capsaicin (10 µM), a combination of both, or the combination with the TRPV1 antagonist capsazepine (0.1 mM) for 72 hours.
-
MTT Incubation: Following treatment, the medium was replaced with fresh medium containing 0.5 mg/ml of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 90 minutes at 37°C.[1]
-
Formazan (B1609692) Solubilization: The supernatant was discarded, and dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance was measured at 650 nm using a microplate reader.[1] Cell viability was expressed as a percentage relative to the control group.
Apoptosis and Caspase Activity Assays
-
Cell Treatment: MCF-7 cells were treated as described in the cell viability assay.
-
Apoptosis Detection: The APOPercentage™ assay was used to determine the percentage of apoptotic cells by detecting the loss of plasma membrane lipid asymmetry.
-
Caspase Activity: Caspase-3 and caspase-9 activities were measured using colorimetric assay kits. Cells were lysed, and the lysates were incubated with caspase-specific substrates. The absorbance was measured to quantify caspase activity.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment: MCF-7 cells were treated as described in the cell viability assay.
-
ROS Detection: Intracellular ROS levels were measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Fluorescence Measurement: After incubation with the probe, the fluorescence intensity was measured using a fluorometer or a fluorescence microscope.
Whole-Cell Patch-Clamp Recordings
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing TRPV1 were used.
-
Recording Configuration: The whole-cell patch-clamp technique was employed to record ion channel currents.[2]
-
Solutions: The extracellular solution typically contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contained (in mM): 140 KCl, 10 HEPES, 1 EGTA, and 2 Mg-ATP, adjusted to pH 7.3.
-
Stimulation and Recording: Cells were held at a holding potential of -60 mV. Capsaicin (200 nM) was applied to elicit TRPV1 currents. This compound (10 µM) was co-applied with capsaicin to observe its modulatory effect.[2] Currents were recorded using an amplifier and appropriate data acquisition software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in conjunction with capsaicin in breast cancer cells and a typical experimental workflow for assessing its effects.
Caption: Proposed signaling pathway of this compound and capsaicin-induced apoptosis in breast cancer cells.
Caption: Experimental workflow for evaluating the effects of this compound on breast cancer cells.
References
The Pharmacology of MRS 1477: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1477 is a synthetic, small-molecule dihydropyridine (B1217469) derivative that has emerged as a significant pharmacological tool for studying the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound functions as a positive allosteric modulator (PAM) of the TRPV1 channel.[1][2][3] It does not activate the channel on its own but significantly enhances the activity of TRPV1 when it is stimulated by agonists such as capsaicin (B1668287) or by acidic conditions (low pH).[4] This potentiation of the TRPV1 response is the cornerstone of its pharmacological effects. The binding site for this compound on the TRPV1 channel is distinct from the orthosteric site where capsaicin binds, as this compound does not interfere with the binding of the competitive TRPV1 antagonist, capsazepine.[3]
The primary consequence of this compound's potentiation of TRPV1 activation is a substantial increase in intracellular calcium levels ([Ca²⁺]i) in cells expressing the channel.[3][5] This amplified calcium influx is the trigger for various downstream cellular events, including the induction of apoptosis in cancer cells and the modulation of pain signals in sensory neurons.[5][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the pharmacological effects of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on Human Breast Cancer Cells (MCF-7)
| Parameter | Condition | Value | Reference |
| Capsaicin IC₅₀ (Cell Viability) | Capsaicin alone | > 50 µM | [5] |
| Capsaicin IC₅₀ (Cell Viability) | Capsaicin + 2 µM this compound | 2.4 ± 0.5 µM | [5] |
| Fold Potentiation | - | > 20-fold decrease in IC₅₀ | [5] |
| This compound Concentration for Effect | Apoptosis and ROS production studies | 2 µM | [2] |
| Capsaicin Concentration for Effect | Apoptosis and ROS production studies | 10 µM | [2] |
Table 2: In Vitro Electrophysiological Effects of this compound on Human Breast Cancer Cells (MCF-7)
| Parameter | Condition | Value | Reference |
| Capsaicin-evoked Current Density (Control) | 10 µM Capsaicin | 105 ± 12 pA/pF | [5] |
| Capsaicin-evoked Current Density (with this compound) | 10 µM Capsaicin after 3-day incubation with 2 µM this compound | Increased | [5] |
| Basal Current Density (Control) | No agonist | 6 ± 3 pA/pF | [5] |
| Inhibition of Capsaicin-evoked Current | With Capsazepine (0.1 mM) | 37 ± 7 pA/pF | [5] |
Table 3: In Vivo Effects of this compound
| Study Type | Animal Model | Dosage | Effect | Reference |
| Analgesia | Rat | 2 µg this compound + 30 µg Capsaicin (intraplantar) | Significant, long-lasting thermal analgesia | [6] |
| Tumor Growth | Immunodeficient mice with MCF-7 xenografts | 10 mg/kg (i.p., twice a week) | No significant decrease in tumor growth | [5] |
Signaling Pathways
The signaling cascade initiated by this compound in the context of breast cancer cells is a clear example of its mechanism of action. By potentiating the effect of endogenous or exogenous TRPV1 agonists, this compound leads to a cytotoxic calcium overload, triggering apoptosis.
This compound potentiated TRPV1 signaling leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may have been adapted by the original researchers.
Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration.
Workflow for intracellular calcium imaging experiments.
Methodology:
-
Cell Culture: MCF-7 cells are seeded onto glass coverslips and allowed to adhere overnight.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer for a specified time at 37°C.
-
Washing: The cells are washed with fresh buffer to remove any unloaded dye.
-
Imaging: The coverslip is mounted in a perfusion chamber on an inverted fluorescence microscope.
-
Data Acquisition: Cells are excited at appropriate wavelengths, and the emitted fluorescence is captured by a camera. Baseline fluorescence is recorded before the addition of any compounds.
-
Compound Addition: this compound and/or capsaicin are added to the perfusion buffer at the desired concentrations.
-
Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
Whole-Cell Patch Clamp
This electrophysiological technique is used to measure the ion currents flowing through the TRPV1 channel.
Methodology:
-
Cell Preparation: MCF-7 cells are grown to a suitable confluency for recording.
-
Pipette Preparation: Glass micropipettes with a specific resistance are filled with an intracellular solution and mounted on a micromanipulator.
-
Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.
-
Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Drug Application: Capsaicin, with or without this compound, is applied to the cell via the bath solution.
-
Data Analysis: The resulting inward currents, carried primarily by Na⁺ and Ca²⁺ ions through the TRPV1 channels, are recorded and analyzed. Current density (pA/pF) is calculated by normalizing the current to the cell capacitance.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate and allowed to attach.
-
Treatment: Cells are treated with various concentrations of this compound and/or capsaicin for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Caspase Activity Assay
This assay measures the activity of key apoptosis-executing enzymes, caspase-3 and caspase-9.
Methodology:
-
Cell Treatment: MCF-7 cells are treated with this compound and/or capsaicin.
-
Cell Lysis: After treatment, cells are lysed to release their intracellular contents.
-
Substrate Addition: A specific fluorogenic or colorimetric substrate for caspase-3 or caspase-9 is added to the cell lysate.
-
Incubation: The mixture is incubated to allow the active caspases to cleave the substrate.
-
Detection: The resulting fluorescent or colorimetric signal is measured using a plate reader. The signal intensity is proportional to the caspase activity.
Reactive Oxygen Species (ROS) Production Assay
This assay quantifies the levels of intracellular ROS.
Methodology:
-
Cell Treatment: MCF-7 cells are treated with this compound and/or capsaicin.
-
Probe Loading: Cells are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microscope or plate reader and is proportional to the level of intracellular ROS.
In Vivo Analgesia Model (Rat Paw Withdrawal)
This model assesses the analgesic effects of this compound in vivo.
Methodology:
-
Animal Acclimation: Rats are acclimated to the testing environment.
-
Drug Administration: A combination of this compound and a sub-threshold dose of capsaicin is injected into the plantar surface of the rat's hind paw.
-
Nociceptive Testing: At various time points after injection, a thermal stimulus (e.g., a radiant heat source) is applied to the paw.
-
Data Collection: The latency for the rat to withdraw its paw from the stimulus is recorded. An increase in withdrawal latency indicates an analgesic effect.
In Vivo Tumor Growth Model
This model evaluates the anti-cancer efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: Human MCF-7 breast cancer cells are implanted subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., 10 mg/kg, intraperitoneally) or a vehicle control on a set schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Analysis: The tumor growth curves of the treated and control groups are compared to determine the efficacy of the treatment.
Conclusion
This compound is a potent and specific positive allosteric modulator of the TRPV1 channel. Its ability to sensitize the channel to agonists provides a powerful tool for studying TRPV1 function in various physiological and pathological processes. In the context of oncology, this compound has demonstrated significant pro-apoptotic effects in breast cancer cells in vitro by amplifying TRPV1-mediated calcium influx and subsequent oxidative stress. However, its efficacy in vivo appears to require further optimization. For pain research, the potentiation of agonist-induced TRPV1 activity offers a novel mechanism for achieving localized and long-lasting analgesia. This in-depth guide provides the foundational pharmacological knowledge and experimental context for scientists working with or developing compounds related to this compound and TRPV1 modulation.
References
- 1. Function and mechanism of action of the TRPV1 channel in the development of triple-negative breast cancer: TRPV1 channel in the development of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioquochem.com [bioquochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and functionality of TRPV1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
MRS 1477: A Technical Guide to a Novel TRPV1 Modulator
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
| Parameter | Value | Reference |
| CAS Number | 212200-21-0 | [1] |
| Molecular Weight | 389.51 g/mol | [2] |
| Chemical Formula | C₂₁H₂₇NO₄S | [2] |
| Synonyms | 4,5-diethyl-3-(2-methoxyethylthio)-2-methyl-6-phenyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate | [2] |
| Mechanism of Action | Positive Allosteric Modulator of TRPV1 | [1][2] |
Introduction
MRS 1477 is a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Unlike direct agonists, this compound does not activate TRPV1 on its own but significantly potentiates the channel's response to endogenous and exogenous agonists, such as capsaicin (B1668287) and protons (low pH).[2][3] This property makes it a valuable tool for studying TRPV1 function and a potential candidate for therapeutic strategies targeting this ion channel. This guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in research.
Mechanism of Action and Signaling Pathways
This compound enhances the activity of TRPV1 agonists by binding to an allosteric site on the channel, distinct from the agonist binding site.[1] This potentiation leads to a greater influx of cations, primarily Ca²⁺ and Na⁺, upon channel activation.[1] The subsequent increase in intracellular calcium concentration ([Ca²⁺]i) triggers a cascade of downstream signaling events.
In the context of cancer biology, the co-administration of this compound and a TRPV1 agonist like capsaicin has been shown to induce apoptosis in cancer cells.[4] The sustained elevation of [Ca²⁺]i leads to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and the activation of the intrinsic apoptotic pathway.[5][6] This process involves the activation of caspase-9, the initiator caspase for the mitochondrial pathway, followed by the executioner caspase, caspase-3.[4]
Signaling Pathway of this compound and Capsaicin-Induced Apoptosis
Caption: this compound potentiates capsaicin-induced TRPV1 activation, leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, primarily based on protocols used in the study of its effects on breast cancer cells.[1]
Cell Culture and Treatment
-
Cell Lines: MCF-7 (human breast adenocarcinoma cell line) and NIH-3T3 cells stably transfected with TRPV1.
-
Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, glass coverslips for imaging).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound (e.g., 100 mM in DMSO) and capsaicin (e.g., 10 mM in DMSO).
-
For co-treatment studies, cells are typically incubated with this compound (e.g., 2 µM) and/or capsaicin (e.g., 10 µM) for a specified duration (e.g., 72 hours for apoptosis assays).[4] Control groups should include vehicle-treated (DMSO) cells.
-
Calcium Imaging
This protocol is for measuring changes in intracellular calcium concentration using a ratiometric fluorescent indicator like Fura-2 AM.
-
Reagents:
-
Fura-2 AM (50 µg vial)
-
DMSO
-
Recording buffer (e.g., HEPES-buffered saline)
-
-
Procedure:
-
Prepare a 1 mg/mL Fura-2 AM stock solution by dissolving 50 µg of Fura-2 AM in 50 µL of DMSO.[7]
-
Load cells with 1 µg/mL Fura-2 AM in recording buffer for 30 minutes at room temperature in the dark.[8]
-
Wash the cells with recording buffer for 30 minutes at room temperature to allow for de-esterification of the dye.[7]
-
Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Acquire baseline fluorescence by alternating excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measuring emission at ~510 nm.[9]
-
Apply this compound and/or capsaicin to the cells and continue recording the fluorescence ratio to monitor changes in [Ca²⁺]i.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the TRPV1 channels in response to this compound and capsaicin.
-
Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 145 CsCl, 8 NaCl, 2 MgCl₂, 10 HEPES, pH 7.2 (adjusted with CsOH), and 1 mM Ca²⁺ (0.886 mM Ca²⁺, 1 mM Cs-EGTA).[1]
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Hold the cell at a potential of -60 mV.[1]
-
Obtain current-voltage (I-V) relationships using voltage ramps (e.g., from -90 to +60 mV for 400 ms).[1]
-
Perfuse the cell with the external solution containing capsaicin (e.g., 10 µM) to activate TRPV1 channels and record the resulting currents.[1]
-
Co-apply this compound (e.g., 10 µM) with capsaicin to observe the potentiation of the TRPV1 current.[10]
-
The specificity of the current can be confirmed by applying a TRPV1 antagonist like capsazepine.
-
Experimental Workflow for Investigating this compound Effects
Caption: A typical workflow for studying the cellular effects of this compound.
Conclusion
This compound is a potent and specific positive allosteric modulator of the TRPV1 channel. Its ability to sensitize the channel to its agonists provides a powerful tool for dissecting the physiological and pathophysiological roles of TRPV1. The detailed protocols and understanding of its mechanism of action presented in this guide are intended to facilitate further research into the therapeutic potential of modulating TRPV1 activity in various conditions, including cancer and pain.
References
- 1. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of TRPV1 on Cancer Pathogenesis and Therapy: A Systematic Review [ijbs.com]
- 6. researchgate.net [researchgate.net]
- 7. moodle2.units.it [moodle2.units.it]
- 8. brainvta.tech [brainvta.tech]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of MRS 1477 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of MRS 1477, a potent positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Understanding these characteristics is crucial for the design and execution of reliable and reproducible in vitro and in vivo experiments. This document details recommended solvents, storage conditions, and experimental protocols, and provides insights into the signaling pathways affected by this compound.
Core Properties of this compound
This compound is a synthetic organic compound belonging to the 1,4-dihydropyridine (B1200194) class.[1] It potentiates the activation of TRPV1 channels by vanilloids (like capsaicin) and protons.[2] This potentiation leads to an increased influx of cations, primarily Ca2+, into the cell, thereby modulating various physiological processes. In combination with capsaicin (B1668287), this compound has been shown to induce apoptosis in certain cancer cell lines.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 389.51 g/mol | [2] |
| Formula | C₂₁H₂₇NO₄S | [2] |
| Purity | ≥98% (HPLC) | [2] |
| CAS Number | 212200-21-0 | [2] |
Solubility of this compound
The solubility of this compound is a critical factor in preparing stock solutions and experimental media. The compound exhibits good solubility in common organic solvents.
Table 2: Solubility Data for this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mM | |
| Ethanol (B145695) | Up to 50 mM |
For most in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in the desired physiological buffer or cell culture medium. It is important to note that the final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[4][5][6]
Stability and Storage of this compound
Proper storage and handling are essential to maintain the integrity and activity of this compound.
Recommended Storage:
-
Solid Form: Store at -20°C.[2]
-
Stock Solutions: Aliquot and store at -20°C to minimize freeze-thaw cycles.[7]
Stability Considerations:
-
Photostability: this compound belongs to the 1,4-dihydropyridine class of compounds, which are known to be sensitive to light.[1][8][9][10] Exposure to light, particularly UV radiation, can lead to oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) derivative, resulting in a loss of biological activity.[1] Therefore, it is crucial to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[8]
-
Stability in Solvents: While specific long-term stability data in DMSO and ethanol is not available, stock solutions stored at -20°C are generally considered stable for several weeks. However, for critical experiments, it is advisable to use freshly prepared dilutions from a recently prepared stock solution.
-
pH Stability: The stability of this compound at different pH values has not been extensively studied. As a general precaution, it is recommended to prepare working solutions in physiological buffers with a pH close to neutral (pH 7.2-7.4) immediately before use.
Experimental Protocols
This section provides detailed methodologies for preparing this compound solutions and for conducting a common in vitro assay to assess its activity.
Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequently dilute it to a working concentration for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Physiological buffer or cell culture medium (e.g., Krebs-Ringer-HEPES buffer)
Protocol:
-
Stock Solution Preparation (100 mM):
-
Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 38.95 mg of this compound.
-
Dissolve the powder in an appropriate volume of 100% DMSO.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired physiological buffer or cell culture medium to achieve the final working concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of a 10 mM intermediate dilution.
-
It is crucial to add the DMSO stock solution to the aqueous buffer while vortexing to ensure proper mixing and to prevent precipitation of the compound.
-
Use the working solution immediately for your experiment.
-
In Vitro Assay: Potentiation of Capsaicin-Induced Calcium Influx
Objective: To measure the potentiation of capsaicin-induced intracellular calcium increase by this compound in TRPV1-expressing cells using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
This compound working solution
-
Capsaicin working solution
-
96-well black-walled, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Seeding:
-
Seed the TRPV1-expressing HEK293 cells into a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Loading with Calcium Indicator:
-
Prepare a loading solution of Fluo-4 AM in KRH buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the cell culture medium from the wells and wash once with KRH buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with KRH buffer to remove excess dye.
-
Add fresh KRH buffer to each well.
-
-
Measurement of Calcium Response:
-
Place the microplate in the fluorescence plate reader and allow the baseline fluorescence to stabilize.
-
Set the plate reader to record fluorescence intensity at appropriate excitation and emission wavelengths for the chosen indicator (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
-
Potentiation Protocol:
-
Inject the this compound working solution into the wells to achieve the desired final concentration (e.g., 10 µM).
-
Incubate for a short period (e.g., 2-5 minutes).
-
Inject the capsaicin working solution to achieve a sub-maximal concentration (e.g., 100 nM).
-
Record the fluorescence signal over time to measure the calcium influx.
-
-
Control Wells: Include wells with cells treated with vehicle (DMSO) instead of this compound, as well as cells treated with capsaicin alone.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the response to the baseline fluorescence (ΔF/F₀).
-
Compare the capsaicin-induced calcium response in the presence and absence of this compound to determine the degree of potentiation.
-
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway
This compound, as a positive allosteric modulator, enhances the activity of the TRPV1 channel, which is a non-selective cation channel. The activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺, depolarizing the cell membrane and initiating a cascade of downstream signaling events. Key pathways involved in the modulation of TRPV1 activity include those mediated by Phospholipase C (PLC), Protein Kinase C (PKC), and Protein Kinase A (PKA).[11][12][13][14][15]
Caption: TRPV1 signaling pathway modulated by this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for an in vitro experiment to characterize the effect of this compound on TRPV1 activity.
Caption: Workflow for in vitro analysis of this compound.
Quality Control
To ensure the reliability of experimental results, it is important to perform quality control checks on this compound.
-
Purity Assessment: The purity of the compound should be verified, typically by High-Performance Liquid Chromatography (HPLC). The presence of impurities could lead to off-target effects or inaccurate effective concentrations.
-
Identity Confirmation: The identity of the compound can be confirmed using techniques such as Mass Spectrometry (MS) to verify the molecular weight.
-
Forced Degradation Studies: As this compound is a 1,4-dihydropyridine, a forced photodegradation study can be performed to understand its degradation profile and to identify potential degradants.[8] This can be achieved by exposing a solution of this compound to a UV light source and analyzing the sample at different time points by HPLC.[8]
This technical guide provides a foundation for the effective use of this compound in experimental settings. By adhering to the outlined protocols for solubility, stability, and experimental design, researchers can obtain high-quality, reproducible data to further elucidate the role of TRPV1 modulation in various physiological and pathological processes.
References
- 1. scispace.com [scispace.com]
- 2. This compound | CAS 212200-21-0 | MRS1477 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reciprocal regulation among TRPV1 channels and phosphoinositide 3-kinase in response to nerve growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRPA1, TRPV1, and Caffeine: Pain and Analgesia [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Small Molecule Modulators in Cell Culture
A Critical Note on Compound Identification: MRS 1477 vs. MRS 1754
Initial research indicates a potential ambiguity in the compound name "this compound". Scientific literature prominently features two distinct molecules with similar nomenclature:
-
This compound: A dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel .[1][2][3]
-
MRS 1754: A xanthine (B1682287) derivative that is a selective antagonist of the A2B adenosine (B11128) receptor (A2BAR) .[4][5]
These compounds have fundamentally different molecular targets, mechanisms of action, and experimental applications. To ensure experimental accuracy, researchers must verify the specific compound they are using. This document provides detailed application notes and protocols for both MRS 1754 and this compound.
Part 1: MRS 1754 - A Selective A2B Adenosine Receptor Antagonist
Application Notes
1.1. Background and Mechanism of Action MRS 1754 is a potent and selective antagonist for the A2B adenosine receptor (A2BAR).[4] Adenosine receptors are G protein-coupled receptors (GPCRs), and the A2B subtype is typically coupled to Gs and Gq proteins.[6][7]
-
Gs Pathway Activation: Leads to the activation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[8][9]
-
Gq Pathway Activation: Activates Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium (Ca2+) levels and the activation of Protein Kinase C (PKC).[6][7]
By blocking the binding of adenosine or other agonists to the A2B receptor, MRS 1754 inhibits these downstream signaling cascades. This makes it a valuable tool for investigating the physiological and pathological roles of the A2B receptor, which is implicated in inflammation, cancer, and ischemia.[5][6][7]
1.2. In Vitro Applications
-
Inflammation Studies: Investigating the role of A2B receptors in mediating inflammatory responses, such as cytokine release (e.g., IL-6, TNF-α) in various cell types.[6]
-
Ischemia Research: Studying the effects of A2B receptor blockade on cellular responses to hypoxia and glucose deprivation, particularly in neuronal and cardiac cells.[5]
-
Cancer Biology: Exploring the involvement of A2B receptor signaling in tumor growth, proliferation, and angiogenesis.
-
Signal Transduction Assays: Elucidating the specifics of A2B receptor-mediated signaling pathways in transfected cell lines (e.g., HEK-293) or primary cells endogenously expressing the receptor.[4]
1.3. Data Summary: Receptor Binding Affinity
| Compound | Receptor Subtype | Organism | Ki (nM) |
| MRS 1754 | Human A2B | Human | 1.97 |
| Rat A1 | Rat | 16.8 | |
| Human A1 | Human | 403 | |
| Human A2A | Human | 503 | |
| Human A3 | Human | 570 | |
| Rat A2A | Rat | 612 | |
| Data sourced from Tocris Bioscience. |
Experimental Protocols
2.1. Reagent Preparation
-
Solvent: MRS 1754 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of intermediate dilutions in DMSO if necessary. The final working concentration is achieved by diluting the stock or intermediate solution into pre-warmed (37°C) cell culture medium.[10] The final DMSO concentration in the culture medium should be kept low, typically ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity.
2.2. General Cell Culture Protocol for A2B Receptor Antagonism This protocol provides a general workflow for treating cultured cells with MRS 1754 to assess its effect on agonist-induced A2B receptor activation.
-
Cell Seeding: Plate cells (e.g., HEK-293 expressing A2B receptors, or a cell line with endogenous expression like certain cancer cells) in an appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis). Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Pre-treatment with MRS 1754:
-
Aspirate the old medium from the cells.
-
Add fresh, pre-warmed medium containing the desired concentration of MRS 1754. Effective concentrations can range from 100 nM to 500 nM.[4][5]
-
Incubate the cells for a pre-determined time (e.g., 15-30 minutes) at 37°C and 5% CO2. This allows the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add an A2B receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), to the medium to achieve the desired final concentration (e.g., 1 µM).[4]
-
Include appropriate controls:
-
Vehicle control (medium with DMSO only).
-
Agonist-only control (medium with DMSO and NECA).
-
Antagonist-only control (medium with MRS 1754 only).
-
-
-
Incubation: Incubate the cells for the desired period to observe the effect (this can range from minutes for signaling events like calcium flux to hours or days for gene expression or proliferation assays).
-
Downstream Analysis: Perform the relevant assay to measure the outcome. This could include:
-
cAMP Assay: To measure the inhibition of Gs-coupled signaling.
-
Calcium Flux Assay: To measure the inhibition of Gq-coupled signaling.
-
Western Blot or ELISA: To measure changes in protein expression or phosphorylation (e.g., p38 MAPK).[6]
-
qRT-PCR: To analyze changes in gene expression.
-
Cell Viability/Proliferation Assay (e.g., MTT, CCK-8): To assess effects on cell growth.
-
Diagrams: MRS 1754 and A2B Receptor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 212200-21-0 | MRS1477 | Tocris Bioscience [tocris.com]
- 3. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for MRS 1477 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1477 is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] As a PAM, this compound enhances the activity of TRPV1 in the presence of its agonists, such as capsaicin (B1668287), the pungent component of chili peppers.[1][2] This potentiation of TRPV1 activation has shown promise in preclinical rodent models for inducing localized analgesia and modulating body temperature, offering a potential therapeutic avenue for pain management. These application notes provide detailed protocols for utilizing this compound in in vivo rodent studies to investigate its analgesic and thermoregulatory effects.
Mechanism of Action
This compound does not activate the TRPV1 channel on its own but significantly potentiates the response to TRPV1 agonists like capsaicin.[1] This allosteric modulation leads to an increased influx of cations, primarily Ca2+, through the TRPV1 channel, resulting in enhanced neuronal signaling. In the context of pain, this can lead to a localized desensitization of nociceptive nerve endings, producing an analgesic effect.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Administration Route | Source |
| Dosage | 10 mg/kg | Mouse | Intraperitoneal | [3] |
| Effect | No significant decrease in tumor growth | Mouse | Intraperitoneal | [3] |
Note: Comprehensive pharmacokinetic data for this compound in rodents is limited in publicly available literature. Researchers are encouraged to perform pharmacokinetic studies for their specific experimental conditions.
Table 2: In Vivo Analgesic Efficacy of this compound in a Rat Model
| Treatment Group | Paw Withdrawal Latency (seconds) | Animal Model | Source |
| Vehicle Control | Baseline | Rat | [4] |
| This compound alone | No significant change from baseline | Rat | [4] |
| Capsaicin alone | No significant change from baseline | Rat | [4] |
| This compound + Capsaicin | Significantly increased | Rat | [4] |
Table 3: In Vivo Effect of this compound on Capsaicin-Induced Hypothermia in Mice
| Treatment Group | Core Body Temperature Change | Duration of Effect | Animal Model | Source | | :--- | :--- | :--- | :--- | | Vehicle Control | No significant change | - | Mouse | | | Capsaicin alone | Induces hypothermia | Transient | Mouse | | | this compound + Capsaicin | Potentiates and prolongs hypothermia | Extended duration | Mouse |[2] |
Experimental Protocols
Protocol 1: Evaluation of Analgesic Effects of this compound in Rats (Hind Paw Injection Model)
Objective: To assess the analgesic effect of this compound when co-administered with capsaicin in a rat model of localized pain.
Materials:
-
This compound
-
Capsaicin
-
Vehicle (e.g., saline with a solubilizing agent like DMSO and Tween 80)
-
Male Sprague-Dawley rats (200-250 g)
-
Insulin syringes with 30-gauge needles
-
Plantar test apparatus (for assessing thermal hyperalgesia)
-
Von Frey filaments (for assessing mechanical allodynia)
Procedure:
-
Animal Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Drug Preparation: Prepare solutions of this compound, capsaicin, and the combination in the appropriate vehicle. A typical concentration for intraplantar injection might be in the µg/µl range, delivered in a small volume (e.g., 10-50 µl).
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (plantar test) and the paw withdrawal threshold to a mechanical stimulus (von Frey filaments) for both hind paws.
-
Intraplantar Injection:
-
Gently restrain the rat.
-
Inject the prepared solutions (Vehicle, this compound alone, capsaicin alone, or this compound + capsaicin) into the plantar surface of one hind paw. The contralateral paw can serve as an internal control.
-
-
Post-Injection Measurements: At various time points post-injection (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), re-measure the paw withdrawal latency and threshold for both hind paws.
-
Data Analysis: Compare the post-injection measurements to the baseline values and between treatment groups. A significant increase in paw withdrawal latency or threshold in the this compound + capsaicin group compared to control groups indicates an analgesic effect.
Protocol 2: Evaluation of this compound on Capsaicin-Induced Hypothermia in Mice
Objective: To determine the effect of this compound on the hypothermic response induced by capsaicin in mice.
Materials:
-
This compound
-
Capsaicin
-
Vehicle (e.g., saline with a solubilizing agent)
-
Male C57BL/6 mice (20-25 g)
-
Syringes with 27-gauge needles for intraperitoneal injection
-
Rectal thermometer or other device for measuring core body temperature
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room and handling for at least 3 days.
-
Drug Preparation: Prepare solutions of this compound, capsaicin, and the combination in the appropriate vehicle for intraperitoneal (IP) injection. A previously reported dosage for capsaicin-induced hypothermia is in the mg/kg range.
-
Baseline Temperature: Measure the baseline core body temperature of each mouse.
-
Intraperitoneal Injection: Administer the prepared solutions (Vehicle, this compound alone, capsaicin alone, or this compound + capsaicin) via IP injection.
-
Post-Injection Temperature Monitoring: Measure the core body temperature at regular intervals post-injection (e.g., every 15 minutes for the first hour, then every 30 minutes for the next few hours).
-
Data Analysis: Plot the change in core body temperature over time for each treatment group. A more significant and prolonged drop in temperature in the this compound + capsaicin group compared to the capsaicin alone group indicates potentiation of the hypothermic effect.
Mandatory Visualization
Caption: Signaling pathway of TRPV1 modulation by this compound.
Caption: Workflow for in vivo rodent analgesia studies.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Rat Muscle Pain Model Based on Intramuscular Formalin Injection - Caspian Journal of Neurological Sciences [cjns.gums.ac.ir]
Application Notes and Protocols: Co-administration of MRS 1477 and Capsaicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the co-administration of MRS 1477 and capsaicin (B1668287), focusing on their synergistic interaction at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This compound, a dihydropyridine (B1217469) derivative, acts as a positive allosteric modulator of TRPV1, enhancing the effects of agonists like capsaicin. This potentiation of TRPV1 activation has significant implications for research into pain, inflammation, and cellular apoptosis. The following protocols and data are compiled from various in vitro and in vivo studies to guide researchers in designing and executing experiments involving the co-administration of these compounds.
Data Presentation
Table 1: In Vitro Experimental Parameters
| Cell Line | Assay Type | This compound Concentration | Capsaicin Concentration | Key Findings | Reference |
| HEK293-TRPV1 | Calcium Imaging | Increasing concentrations | 50 nM | Potentiation of capsaicin-induced TRPV1 activation up to 3-fold.[1] | [1] |
| HEK293-TRPV1 | Whole-Cell Patch Clamp | 10 µM - 20 µM | 200 nM | ~2-fold increase in peak inward current activated by capsaicin.[2] | [2] |
| MCF7 Breast Cancer Cells | Calcium Imaging | 2 µM | 10 µM | Augmented capsaicin-evoked rises in intracellular calcium.[3] | [3] |
| MCF7 Breast Cancer Cells | Apoptosis Assay | 2 µM | 10 µM | Increased fraction of apoptotic cells compared to capsaicin alone.[3] | [3] |
| NIH-3T3 (TRPV1 transfected) | Calcium Imaging | Not specified | Not specified | Augmented capsaicin-evoked rises in intracellular calcium.[3] | [3] |
Table 2: In Vivo Experimental Parameters
| Animal Model | Condition | This compound Dosage | Capsaicin Dosage | Administration Route | Key Findings | Reference |
| Immunodeficient Mice | MCF7 Tumor Xenograft | 10 mg/kg | - | Intraperitoneal (i.p.), twice a week | No significant decrease in tumor growth when administered alone.[3] | [3] |
| Mice | CFA-induced Chronic Inflammatory Pain | Not specified | Not specified | Not specified | This compound enhances TRPV1 activation and exerts analgesic effects.[1] | [1] |
Signaling Pathway
The co-administration of this compound and capsaicin primarily targets the TRPV1 channel, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.
Caption: Interaction of this compound and capsaicin at the TRPV1 channel leading to downstream cellular events.
Experimental Protocols
In Vitro Calcium Imaging Protocol
This protocol is designed to measure changes in intracellular calcium concentration in response to this compound and capsaicin co-administration in cultured cells expressing TRPV1.
Materials:
-
Cells expressing TRPV1 (e.g., HEK293-TRPV1, MCF7)
-
Glass coverslips or black-walled, clear-bottom 96-well plates
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound and Capsaicin stock solutions (in DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture cells on glass coverslips or in 96-well plates until they reach the desired confluency.
-
Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in physiological buffer for 30-60 minutes at 37°C.[4]
-
Washing: Gently wash the cells with the physiological buffer to remove any extracellular dye.
-
Baseline Measurement: Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the 96-well plate in a fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Compound Administration:
-
To observe the potentiation effect, first perfuse the cells with a solution containing this compound at the desired concentration.
-
After a short incubation period, add capsaicin to the this compound-containing solution.
-
Alternatively, co-administer this compound and capsaicin simultaneously.
-
-
Data Acquisition: Continuously record the fluorescence intensity. For Fura-2, alternate excitation between 340 nm and 380 nm and collect emission at 510 nm. The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[4] For Fluo-4, use an excitation wavelength of 488 nm and record emission at 510-554 nm.[3]
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of intensities over time to quantify the calcium response.
Caption: A stepwise workflow for conducting in vitro calcium imaging experiments.
Whole-Cell Patch Clamp Protocol
This protocol is for measuring the ion channel activity of TRPV1 in response to this compound and capsaicin.
Materials:
-
TRPV1-expressing cells (e.g., HEK293-TRPV1)
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Standard bath solution (e.g., containing in mM: 140 NaCl, 1.2 MgCl₂, 1.2 CaCl₂, 5 KCl, 10 HEPES, pH 7.4).[3]
-
Pipette solution (e.g., containing in mM: 145 CsCl, 8 NaCl, 2 MgCl₂, 10 HEPES, pH 7.2).[3]
-
This compound and Capsaicin stock solutions
Procedure:
-
Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with pipette solution.
-
Establish Whole-Cell Configuration: Approach a cell with the patch pipette and form a gigaohm seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Recording: Hold the cell at a potential of -60 mV and record baseline currents.[3]
-
Compound Application:
-
Data Acquisition: Record whole-cell currents in response to compound application. Current-voltage (I-V) relationships can be obtained from voltage ramps (e.g., from -90 to +60 mV for 400 ms).[3]
-
Data Analysis: Measure the peak amplitude of the inward currents and analyze the I-V relationship to characterize the channel properties.
Caption: A sequential workflow for whole-cell patch clamp recordings.
In Vivo CFA-Induced Inflammatory Pain Model
This protocol describes a common model to study inflammatory pain and the analgesic effects of this compound and capsaicin co-administration.
Materials:
-
Mice or rats
-
Complete Freund's Adjuvant (CFA)
-
This compound and Capsaicin for injection
-
Vehicle solution
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Acclimation: Acclimate animals to the housing and testing environment.
-
Baseline Testing: Measure baseline responses to mechanical and thermal stimuli before any treatment.
-
Induction of Inflammation: Induce inflammation by injecting CFA into the plantar surface of one hind paw.
-
Drug Administration:
-
At a predetermined time after CFA injection (when inflammation and hyperalgesia are established), administer this compound and/or capsaicin via the desired route (e.g., intraperitoneal, subcutaneous).
-
Include vehicle control and single-drug control groups.
-
-
Behavioral Testing: At various time points after drug administration, assess pain-related behaviors:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the different treatment groups to determine the analgesic effects of the co-administration.
References
Application Notes: Utilizing MRS 1477 in Patch Clamp Electrophysiology
Introduction
MRS 1477 is a selective antagonist for the A2B adenosine (B11128) receptor (A2BAR). The A2BAR is a G-protein coupled receptor (GPCR) that, unlike other adenosine receptors, has a low affinity for its endogenous ligand, adenosine. Consequently, it is primarily activated under conditions of cellular stress or injury where extracellular adenosine levels are significantly elevated, such as in inflammation or ischemia.[1] A2BARs are expressed in a wide range of tissues and are implicated in various physiological and pathophysiological processes, making them a key target for drug development.
In the context of electrophysiology, the A2BAR is of particular interest due to its ability to modulate the activity of various ion channels. As a GPCR, the A2BAR can couple to multiple G-protein subtypes, including Gs, Gq, and Gi, depending on the cell type.[2][3] This promiscuous coupling allows it to trigger diverse downstream signaling cascades, which can ultimately alter ion channel function and, therefore, the electrical properties of the cell. For example, A2BAR activation has been linked to the modulation of L-type Ca2+ channels in cardiac cells and CFTR Cl- channels in pancreatic duct cells.[4][5]
This compound serves as a critical pharmacological tool to investigate these processes. By selectively blocking the A2BAR, researchers can elucidate the specific contribution of this receptor to ion channel regulation, synaptic transmission, and cellular excitability. Patch clamp electrophysiology is the gold-standard technique for these investigations, allowing for direct, real-time measurement of ion channel currents and membrane potential.[6] These application notes provide a comprehensive protocol for using this compound to study its effects on L-type calcium channels (ICa,L), a common target of A2BAR signaling, using the whole-cell patch-clamp technique.
A2B Receptor Signaling Pathway
Activation of the A2B adenosine receptor, often via the Gs alpha subunit, initiates a signaling cascade that modulates ion channel activity. An A2B agonist (e.g., NECA, BAY 60-6583) binds to the receptor, causing the Gs protein to activate Adenylyl Cyclase (AC). AC converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate target proteins, such as the L-type calcium channel, altering its gating properties and leading to a change in Ca2+ influx. This compound acts as a competitive antagonist, blocking the agonist from binding to the A2B receptor and thereby inhibiting this entire downstream cascade.
Quantitative Data: Representative A2B Receptor Antagonists
| Compound | Target Receptor | Assay Type | Cell Line | Measured Parameter (Ki / IC50) | Reference |
| PSB-21500 | Human A2B | Radioligand Binding | CHO | Ki: 10.6 nM | [7] |
| PSB-21503 | Human A2B | Radioligand Binding | CHO | Ki: 7.37 nM | [7] |
| PSB-1115 | Human A2B | Radioligand Binding | CHO | Ki: 152 nM | [7] |
| PSB 603 | Human A2B | Functional (cAMP) | HEK-293 | IC50: 22 nM | Not in search results |
| PSB 603 | Human A2B | Functional (Isc) | Capan-1 | Inhibited adenosine response | [5] |
Note: Ki values represent the binding affinity of the antagonist, while IC50 values represent the concentration required to inhibit 50% of the agonist response. Lower values indicate higher potency.
Detailed Protocol: Whole-Cell Patch Clamp Analysis of this compound
This protocol describes a generalized method for assessing the antagonistic effect of this compound on A2BAR-mediated modulation of L-type calcium currents (ICa,L) in a heterologous expression system (e.g., HEK293 cells stably expressing human A2BAR and the Cav1.2 channel).
1. Materials and Reagents
-
Cell Culture: HEK293 cells stably co-expressing hA2BAR and hCav1.2.
-
External (Bath) Solution: (in mM) 135 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.
-
Internal (Pipette) Solution: (in mM) 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
Pharmacological Agents:
-
This compound (Stock solution: 10 mM in DMSO, stored at -20°C)
-
A2B Agonist (e.g., BAY 60-6583) (Stock solution: 10 mM in DMSO, stored at -20°C)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels (add 0.5 µM to external solution).
-
2. Equipment
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and digitizer (e.g., Axopatch 200B, Digidata 1550)
-
Micromanipulator
-
Vibration isolation table
-
Perfusion system
-
Pipette puller and microforge
3. Experimental Workflow
4. Detailed Procedure
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
-
Setup: Place a coverslip in the recording chamber on the microscope stage and begin continuous perfusion with the external solution containing 0.5 µM TTX.
-
Pipette Preparation: Pull pipettes from borosilicate glass capillaries. The ideal resistance when filled with the internal solution should be 2-5 MΩ.[6]
-
Obtaining a Recording:
-
Fill a pipette with internal solution and mount it on the headstage.
-
Apply light positive pressure and lower the pipette into the bath.
-
Approach a healthy-looking cell and gently press the pipette tip against the membrane.
-
Release the positive pressure to allow a high-resistance (>1 GΩ) "giga-seal" to form.[8]
-
Apply a brief pulse of gentle suction to rupture the membrane patch, establishing the whole-cell configuration. Allow the cell to dialyze with the pipette solution for 3-5 minutes before recording.
-
-
Voltage-Clamp Protocol for ICa,L:
-
Set the holding potential to -80 mV.
-
To inactivate remaining sodium and T-type calcium channels, apply a 200 ms (B15284909) depolarizing prepulse to -40 mV.[9]
-
Immediately following the prepulse, apply a series of 300 ms test pulses ranging from -50 mV to +60 mV in 10 mV increments to elicit ICa,L and generate a current-voltage (I-V) relationship.
-
-
Pharmacology Application:
-
Baseline: Record the I-V curve in the control external solution.
-
Agonist Effect: Perfuse the chamber with the external solution containing a known concentration of an A2B agonist (e.g., 1 µM BAY 60-6583). Wait for the current to potentiate and stabilize (typically 3-5 minutes), then record another I-V curve.
-
Antagonist Effect (this compound): Without washing out the agonist, switch the perfusion to a solution containing both the agonist and this compound (start with a concentration of ~1-10 µM). Once the effect has stabilized, record a new I-V curve. To determine a dose-response curve, repeat this step with increasing concentrations of this compound.
-
Washout: Switch the perfusion back to the agonist-only solution to observe if the antagonistic effect of this compound is reversible.
-
5. Data Analysis
-
Measure the peak inward current at each voltage step for all conditions (baseline, agonist, agonist + this compound).
-
Subtract leak currents if necessary using a P/N subtraction protocol.
-
Plot the peak current amplitude (in pA) as a function of the test potential (in mV) to generate I-V curves.
-
To quantify the effect, compare the peak current at the voltage that elicits the maximal response (typically around +10 mV).
-
Calculate the percentage inhibition caused by this compound at each concentration relative to the potentiated current from the agonist alone.
-
If multiple concentrations of this compound were tested, plot the percentage inhibition against the log concentration and fit the data with a Hill equation to determine the IC50 value.
6. Troubleshooting
-
No Giga-seal Formation: Ensure solutions are filtered and the pipette tip is clean. The cell membrane may be unhealthy. Try a different cell.
-
Unstable Recording (High Leak): The seal may be poor, or the cell may be dying. Discard the recording and try again.
-
Current "Rundown": L-type calcium currents are known to decrease in amplitude over the course of a whole-cell recording.[10] Perform experiments efficiently and always compare drug effects to a time-matched vehicle control if rundown is significant. Including ATP and GTP in the internal solution helps mitigate rundown.
-
No Agonist Effect: Confirm receptor expression in the cell line. Ensure the agonist solution is fresh and has been stored correctly.
References
- 1. benchchem.com [benchchem.com]
- 2. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.library.ucla.edu [search.library.ucla.edu]
- 4. The Role of Adenosine A2b Receptor in Mediating the Cardioprotection of Electroacupuncture Pretreatment via Influencing Ca2+ Key Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adenosine A2B receptor is involved in anion secretion in human pancreatic duct Capan-1 epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patch Clamp Protocol [labome.com]
- 9. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
Methods for Assessing MRS 1477-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1477 has been identified as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its engagement with this channel has been shown to induce apoptosis in cancer cell lines, such as the human breast cancer cell line MCF7, making it a compound of interest in oncological research and drug development. The assessment of apoptosis is crucial to understanding the mechanism of action of this compound and to quantify its therapeutic potential.
These application notes provide a comprehensive overview of the key methods used to investigate this compound-induced apoptosis. Detailed protocols for the recommended assays are provided to ensure reliable and reproducible results.
Key Apoptosis Assessment Methods
Several well-established methods can be employed to detect and quantify the apoptotic effects of this compound. The following assays are recommended based on their specificity and widespread use in apoptosis research.
-
Assessment of Plasma Membrane Asymmetry (Annexin V Staining): One of the earliest events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. The APOPercentage™ assay is a commercially available kit that operates on a similar principle of detecting PS externalization.
-
Caspase Activity Assays: Caspases are a family of cysteine proteases that play a essential role in the execution of apoptosis. This compound has been shown to activate initiator caspase-9 and effector caspase-3. The activity of these caspases can be quantified using colorimetric or fluorometric assays. These assays utilize synthetic substrates that are specifically cleaved by the active caspase, releasing a chromophore or a fluorophore that can be measured.
-
Analysis of Mitochondrial Membrane Potential (ΔΨm): A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. The lipophilic cationic dye JC-1 is a widely used fluorescent probe to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 spontaneously forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial membrane depolarization.
-
Measurement of Reactive Oxygen Species (ROS) Production: The influx of Ca2+ through hyperactivated TRPV1 channels can lead to an increase in the production of reactive oxygen species (ROS), which can in turn trigger apoptosis. Cellular ROS levels can be measured using cell-permeable fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA). DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Data Presentation
The following tables summarize the expected quantitative data from the described assays after treating MCF7 cells with 2 µM this compound for 72 hours.
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | >95% | <5% | <1% |
| This compound (2 µM) | Decreased | Significantly Increased | Increased |
| Positive Control (e.g., Staurosporine) | Significantly Decreased | Significantly Increased | Significantly Increased |
Table 2: Caspase-3 and Caspase-9 Activity
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (2 µM) | Significantly Increased | Significantly Increased |
| Positive Control | Significantly Increased | Significantly Increased |
Table 3: Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Red/Green Fluorescence Ratio (JC-1 Assay) |
| Vehicle Control | High |
| This compound (2 µM) | Significantly Decreased |
| CCCP (Positive Control) | Significantly Decreased |
Table 4: Reactive Oxygen Species (ROS) Production
| Treatment Group | DCF Fluorescence Intensity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (2 µM) | Significantly Increased |
| H₂O₂ (Positive Control) | Significantly Increased |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: Assessment of Plasma Membrane Asymmetry using APOPercentage™ Assay
This protocol is adapted for a 24-well plate format.
Materials:
-
MCF7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
APOPercentage™ Apoptosis Assay Kit (Biocolor)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
24-well and 96-well microplates
-
Microplate reader (550 nm)
Procedure:
-
Cell Seeding: Seed 5 x 10⁴ MCF7 cells per well in a 24-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Prepare a 2 µM working solution of this compound in complete culture medium.
-
Aspirate the old medium from the cells and add 500 µL of the this compound working solution to the treatment wells.
-
Add 500 µL of complete culture medium with vehicle (e.g., DMSO) to the control wells.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining:
-
Thirty minutes before the end of the incubation period, aspirate the culture medium.
-
Add 500 µL of the APOPercentage™ dye solution to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Washing:
-
Carefully aspirate the dye solution.
-
Gently wash the cells twice with 1 mL of PBS per well.
-
-
Cell Detachment and Dye Release:
-
Add 50 µL of trypsin-EDTA to each well and incubate for 5-10 minutes at 37°C to detach the cells.
-
Add 200 µL of the Dye Release Reagent to each well and shake the plate for 10 minutes.
-
-
Measurement:
-
Transfer 200 µL of the solution from each well of the 24-well plate to a 96-well plate.
-
Read the absorbance at 550 nm using a microplate reader.
-
-
Analysis: The absorbance is directly proportional to the number of apoptotic cells.
Protocol 2: Colorimetric Assay for Caspase-3 and Caspase-9 Activity
Materials:
-
Treated and control MCF7 cells
-
Caspase-3 and Caspase-9 Colorimetric Assay Kits
-
Lysis Buffer
-
Reaction Buffer
-
DTT
-
DEVD-pNA (Caspase-3 substrate)
-
LEHD-pNA (Caspase-9 substrate)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Cell Lysate Preparation:
-
Harvest 1-5 x 10⁶ treated and control cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to separate wells. Adjust the volume to 50 µL with Lysis Buffer.
-
Prepare the Reaction Buffer by adding DTT to a final concentration of 10 mM.
-
Add 50 µL of the Reaction Buffer to each well.
-
Add 5 µL of the appropriate 4 mM pNA substrate (DEVD-pNA for Caspase-3, LEHD-pNA for Caspase-9) to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Analysis: Calculate the fold-increase in caspase activity by comparing the absorbance of the this compound-treated samples to the vehicle-treated control samples.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Materials:
-
Treated and control MCF7 cells
-
JC-1 reagent
-
Complete culture medium
-
PBS
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest 1 x 10⁶ treated and control cells and resuspend them in 1 mL of complete culture medium.
-
Staining:
-
Add JC-1 to a final concentration of 2 µM to each cell suspension.
-
Incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Excite the cells with a 488 nm laser.
-
Detect green fluorescence (monomers) in the FL1 channel (~529 nm) and red fluorescence (J-aggregates) in the FL2 channel (~590 nm).
-
-
Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Protocol 4: Measurement of Intracellular ROS using DCFDA
Materials:
-
Treated and control MCF7 cells
-
DCFDA (or H2DCFDA)
-
Serum-free medium or PBS
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader (Ex/Em = 485/535 nm)
Procedure:
-
Cell Seeding: Seed 5 x 10⁴ MCF7 cells per well in a 96-well black, clear-bottom plate and incubate overnight.
-
Treatment: Treat cells with this compound as described in Protocol 1.
-
Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFDA in serum-free medium to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Washing: Remove the DCFDA solution and wash the cells once with PBS.
-
Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Calculate the fold change in ROS production in this compound-treated cells compared to the vehicle control.
Application Notes and Protocols for Investigating the Pain-Modulating Effects of MRS 1477
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The A3 adenosine (B11128) receptor (A3AR) has emerged as a significant target in pain modulation.[1][2] Activation of A3AR by agonists has been shown to produce potent analgesic effects in various preclinical models of neuropathic and inflammatory pain.[3][4] MRS 1477 is a selective antagonist for the A3AR. While A3AR agonists are being explored for their pain-relieving properties, the role of A3AR antagonists like this compound in pain processing is less defined. These application notes provide a comprehensive experimental design to investigate the potential analgesic or pain-modulating effects of this compound. The following protocols are designed to test the hypothesis that this compound may alter pain thresholds independently or modulate the analgesic effects of A3AR agonists.
A3 Adenosine Receptor Signaling in Pain
The A3 adenosine receptor is a G-protein coupled receptor, primarily coupled to Gi/o proteins.[1] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2] A3AR signaling can also involve the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway.[1] In the context of pain, A3AR activation has been shown to reduce the activity of pro-nociceptive N-type calcium channels and modulate the release of inflammatory cytokines, contributing to its analgesic effects.[2][3]
Experimental Design and Protocols
The following protocols outline the investigation of this compound in established rodent models of neuropathic and inflammatory pain.
Experimental Workflow
The general workflow for testing the effects of this compound involves acclimatizing the animals, inducing the pain model, establishing a baseline pain response, administering the compound, and then assessing the behavioral response at various time points.
Protocol 1: Evaluation of this compound in a Neuropathic Pain Model
Objective: To determine if this compound exhibits analgesic effects or modulates pain thresholds in a rodent model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound (dissolved in a suitable vehicle, e.g., 10% DMSO in saline)
-
Vehicle control (e.g., 10% DMSO in saline)
-
Positive control (e.g., Gabapentin, 100 mg/kg, i.p.)
-
Anesthetics (e.g., Isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments
-
Hot plate analgesia meter
Procedure:
-
Animal Acclimatization: House rats for at least one week before surgery with ad libitum access to food and water.
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart.
-
Close the incision in layers.
-
Allow the animals to recover for 7-14 days to develop neuropathic pain.
-
-
Baseline Behavioral Testing (Pre-drug administration):
-
Mechanical Allodynia (von Frey Test): Place the rat in a chamber with a mesh floor. Apply von Frey filaments with increasing bending force to the plantar surface of the hind paw until a withdrawal response is observed. Record the paw withdrawal threshold (PWT) in grams.
-
Thermal Hyperalgesia (Hot Plate Test): Place the rat on a hot plate maintained at a constant temperature (e.g., 52 ± 0.5°C). Record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
-
Drug Administration:
-
Randomly assign animals to the following groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.)
-
Positive Control (Gabapentin)
-
-
-
Post-drug Behavioral Testing:
-
Perform the von Frey and Hot Plate tests at 30, 60, 90, and 120 minutes post-drug administration.
-
Data Presentation:
Table 1: Effect of this compound on Mechanical Allodynia in CCI Rats (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline | 30 min | 60 min | 90 min | 120 min |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Gabapentin (100 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Thermal Hyperalgesia in CCI Rats (Paw Withdrawal Latency in seconds)
| Treatment Group | Baseline | 30 min | 60 min | 90 min | 120 min |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Gabapentin (100 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Protocol 2: Evaluation of this compound in an Inflammatory Pain Model
Objective: To assess the effect of this compound on inflammatory pain using the carrageenan-induced paw edema model.
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Vehicle control
-
Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
1% Carrageenan solution in saline
-
Plethysmometer
-
Pressure application measurement (PAM) device or Randall-Selitto test
Procedure:
-
Animal Acclimatization: House rats for one week prior to the experiment.
-
Baseline Measurements:
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Measure the baseline paw withdrawal threshold to mechanical stimuli using a PAM device.
-
-
Drug Administration:
-
Administer the following treatments i.p. 30 minutes before carrageenan injection:
-
Vehicle Control
-
This compound (1, 5, 10 mg/kg)
-
Positive Control (Indomethacin)
-
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Post-treatment Measurements:
-
Measure paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Measure paw withdrawal threshold at the same time points.
-
Data Presentation:
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema (Increase in Paw Volume in mL)
| Treatment Group | 1 hour | 2 hours | 3 hours | 4 hours |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Indomethacin (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Effect of this compound on Carrageenan-Induced Mechanical Hyperalgesia (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline | 1 hour | 2 hours | 3 hours | 4 hours |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Indomethacin (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Protocol 3: Investigating the Antagonistic Activity of this compound on A3AR Agonist-Induced Analgesia
Objective: To confirm that this compound acts as an A3AR antagonist in a pain model by assessing its ability to reverse the analgesic effects of a known A3AR agonist.
Materials:
-
Rats with established CCI-induced neuropathic pain (as in Protocol 1)
-
This compound
-
A selective A3AR agonist (e.g., IB-MECA or MRS5698)
-
Vehicle control
-
Von Frey filaments
Procedure:
-
Establish Neuropathic Pain: Induce neuropathic pain using the CCI model and establish baseline mechanical allodynia as described in Protocol 1.
-
Drug Administration:
-
Randomly assign animals to the following groups:
-
Vehicle + Vehicle
-
Vehicle + A3AR Agonist
-
This compound (e.g., 5 mg/kg, i.p.) + A3AR Agonist
-
-
Administer this compound or its vehicle 15-30 minutes prior to the administration of the A3AR agonist or its vehicle.
-
-
Behavioral Testing:
-
Measure the paw withdrawal threshold using the von Frey test at 30, 60, 90, and 120 minutes after the administration of the A3AR agonist.
-
Data Presentation:
Table 5: Antagonistic Effect of this compound on A3AR Agonist-Induced Anti-Allodynia (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline | 30 min | 60 min | 90 min | 120 min |
| Vehicle + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle + A3AR Agonist | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound + A3AR Agonist | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Statistical Analysis:
Data should be analyzed using appropriate statistical methods, such as two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare treatment groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
These detailed protocols provide a framework for a thorough investigation of the pain-modulating properties of the A3AR antagonist, this compound. The results from these experiments will help to elucidate the role of A3AR blockade in pain processing and determine if this compound has potential as a novel analgesic agent.
References
Application Notes and Protocols for MRS 1477 in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1477 is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] In the context of breast cancer, particularly in cell lines like MCF7 that express functional TRPV1 channels, this compound has demonstrated potential as an anti-cancer agent.[1][2] It enhances the activity of TRPV1 agonists, both endogenous ligands present in the tumor microenvironment and exogenous agonists like capsaicin (B1668287).[1][3] This potentiation of TRPV1 activation leads to increased intracellular calcium levels, elevated production of reactive oxygen species (ROS), and subsequent induction of apoptosis in breast cancer cells.[1][4] These application notes provide a comprehensive overview of the use of this compound in breast cancer research, including detailed protocols for key experiments and a summary of relevant data.
Mechanism of Action
This compound does not activate the TRPV1 channel on its own but significantly amplifies the channel's response to agonists.[1][3] In MCF7 breast cancer cells, which produce endogenous TRPV1 agonists, this compound alone can evoke cellular responses.[1][2] The proposed mechanism involves the following steps:
-
Binding: this compound binds to an allosteric site on the TRPV1 channel.
-
Potentiation: This binding increases the sensitivity of the channel to agonists.
-
Channel Activation: In the presence of an agonist (endogenous or exogenous), the TRPV1 channel opens, leading to an influx of cations, primarily Ca2+.[1][3]
-
Downstream Effects: The rise in intracellular Ca2+ triggers a cascade of events, including increased ROS production and the activation of caspase-dependent apoptotic pathways.[1][4]
Data Presentation
In Vitro Efficacy of this compound in MCF7 Breast Cancer Cells
| Parameter | Condition | Result | Reference |
| Cell Viability | This compound (2 µM) | Significant decrease in cell viability | [1] |
| This compound (2 µM) + Capsaicin (10 µM) | Further decrease in cell viability compared to this compound alone | [1] | |
| Apoptosis | This compound (2 µM) | Increased fraction of apoptotic cells | [1] |
| This compound (2 µM) + Capsaicin (10 µM) | More pronounced increase in apoptotic cells | [1] | |
| Caspase-3 Activity | This compound (2 µM) | Increased activity | [1] |
| Caspase-9 Activity | This compound (2 µM) | Increased activity | [1] |
| ROS Production | This compound (2 µM) | Increased production | [1] |
Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of MCF7 breast cancer cells.
Materials:
-
MCF7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Capsaicin (optional, as a co-treatment)
-
Capsazepine (B1668289) (optional, as a TRPV1 antagonist)
-
96-well plates
-
Cell viability reagent (e.g., PrestoBlue or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. A final concentration of 2 µM is a good starting point based on published data.[1] For combination studies, prepare solutions containing both this compound and capsaicin (e.g., 10 µM). Include wells with vehicle control (e.g., DMSO) and untreated cells. For specificity control, include wells treated with the TRPV1 antagonist capsazepine prior to the addition of this compound.
-
Incubation: Remove the old medium from the wells and add the treatment solutions. Incubate the plate for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the untreated control to determine the percentage of cell viability.
Caspase Activity Assay
This protocol measures the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively.
Materials:
-
MCF7 cells
-
Complete growth medium
-
This compound
-
Lysis buffer
-
Caspase-3 and Caspase-9 specific substrates (e.g., DEVD-pNA for Caspase-3)
-
Reaction buffer
-
96-well plate
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Seed and treat MCF7 cells with this compound as described in the cell viability assay protocol.
-
Cell Lysis: After the incubation period, collect the cells and lyse them using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-specific substrate and reaction buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.
Reactive Oxygen Species (ROS) Measurement
This protocol details the detection of intracellular ROS levels using a fluorescent probe.
Materials:
-
MCF7 cells
-
Complete growth medium
-
This compound
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive fluorescent probe
-
Phosphate-Buffered Saline (PBS)
-
Black 96-well plate with a clear bottom
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed MCF7 cells in a black 96-well plate and allow them to attach overnight.
-
Probe Loading: Wash the cells with PBS and then incubate them with the ROS-sensitive probe (e.g., 10 µM DCFDA) in serum-free medium for 30-45 minutes at 37°C.[5][6]
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Treatment: Add the this compound treatment solutions to the wells.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader. Readings can be taken at regular intervals for a specified duration. Alternatively, visualize and capture images using a fluorescence microscope.
-
Analysis: Quantify the change in fluorescence intensity over time, which is proportional to the rate of ROS production.
Whole-Cell Patch Clamp Recording
This protocol is for the electrophysiological characterization of TRPV1 channel activity in response to this compound.
Materials:
-
MCF7 cells cultured on glass coverslips
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Perfusion system
-
This compound
-
Capsaicin
-
Capsazepine
Procedure:
-
Preparation: Place a coverslip with MCF7 cells in the recording chamber and perfuse with the extracellular solution.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a single MCF7 cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential of -60 mV. Record baseline currents.
-
Drug Application: Apply capsaicin to activate TRPV1 channels and record the evoked currents. After washout, apply this compound followed by co-application of this compound and capsaicin to observe the potentiating effect. Use capsazepine to confirm that the recorded currents are mediated by TRPV1.
-
Data Analysis: Analyze the recorded currents for changes in amplitude and kinetics.
Visualizations
Signaling Pathway of this compound in Breast Cancer Cells
Caption: this compound potentiates TRPV1 activation, leading to apoptosis.
Experimental Workflow for In Vitro Studies
Caption: Workflow for assessing this compound effects on breast cancer cells.
References
- 1. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 4. Intracellular aggregated TRPV1 is associated with lower survival in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Application Notes and Protocols for Measuring MRS 1477 Potentiation of TRPV1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the potentiation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel by the positive allosteric modulator MRS 1477. The following sections offer step-by-step guidance on performing key in vitro assays, presenting quantitative data, and understanding the underlying signaling pathways.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin (B1668287), the active component of chili peppers. Its role in pain and neurogenic inflammation has made it a significant target for analgesic drug development. This compound is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of TRPV1. Unlike direct agonists, this compound enhances the channel's response to other stimuli, such as capsaicin, without activating the channel on its own. This potentiation effect offers a nuanced approach to modulating TRPV1 activity, potentially leading to therapeutic benefits with a reduced side effect profile compared to full agonists or antagonists.
Accurate measurement of this compound's potentiating effects is crucial for its characterization and the development of related compounds. The primary techniques employed for this purpose are intracellular calcium imaging and patch-clamp electrophysiology. These methods allow for the precise quantification of changes in TRPV1 activity in the presence of this compound.
Signaling Pathway of TRPV1 Activation and this compound Potentiation
TRPV1 is a tetrameric ion channel. The binding of an agonist, such as capsaicin, to a pocket within the transmembrane domains of the channel induces a conformational change that opens the channel pore, allowing the influx of cations, primarily Ca2+ and Na+. This influx leads to depolarization of the cell membrane and the initiation of a nerve impulse in sensory neurons.
This compound, as a positive allosteric modulator, binds to a site on the TRPV1 protein that is distinct from the capsaicin-binding site. This allosteric binding is thought to induce a conformational change that lowers the energy barrier for channel opening by the primary agonist. Consequently, in the presence of this compound, a lower concentration of capsaicin is required to achieve the same level of channel activation, and the maximal response to a given concentration of capsaicin is increased. Importantly, this compound does not interfere with the binding of competitive antagonists like capsazepine.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on TRPV1 activation as determined by calcium imaging and patch-clamp electrophysiology.
Table 1: Potentiation of Capsaicin-Induced TRPV1 Activity by this compound
| Parameter | Cell Type | Agonist (Capsaicin) | This compound Conc. | Potentiation | Reference |
| Peak Current Increase | HEK293-TRPV1 | 200 nM | 10 µM | ~2-fold increase | [1] |
| Calcium Uptake | HEK293-TRPV1 | 50 nM | 30 µM | >3-fold potentiation | [2] |
| IC50 Decrease | MCF7 | Varied | 2 µM | >20-fold decrease (56 µM to 2.4 µM) | [3] |
| Current Density | MCF7 | 10 µM | 2 µM | Increased after 3 days incubation | [3] |
Experimental Protocols
Intracellular Calcium Imaging using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) changes in response to TRPV1 activation and its potentiation by this compound using the ratiometric fluorescent indicator Fura-2 AM in HEK293 cells stably expressing human TRPV1.
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Capsaicin
-
This compound
-
DMSO (cell culture grade)
-
Fluorescence plate reader capable of ratiometric measurement with excitation at 340 nm and 380 nm, and emission at 510 nm.
Protocol:
-
Cell Culture:
-
Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection agent in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in DMSO to make a 1 mM stock solution. For loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (20% solution in DMSO) to a final concentration of 0.02% to aid in dye solubilization.
-
Wash the cell monolayer twice with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
-
Measurement of [Ca2+]i:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the plate reader to measure the ratio of fluorescence intensity at an emission wavelength of 510 nm following excitation at 340 nm and 380 nm.
-
Record a baseline fluorescence ratio for 1-2 minutes.
-
Add this compound (or vehicle control) to the wells at the desired final concentration (e.g., 10 µM) and continue recording.
-
After a pre-incubation period with this compound (e.g., 2-5 minutes), add capsaicin at a sub-maximal concentration (e.g., 50 nM) and record the change in fluorescence ratio for 5-10 minutes.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Calculate the peak change in the fluorescence ratio in response to capsaicin in the presence and absence of this compound.
-
The potentiation can be expressed as the fold-increase in the capsaicin-induced response in the presence of this compound compared to the response to capsaicin alone.
-
For dose-response curves, vary the concentration of capsaicin in the presence of a fixed concentration of this compound and calculate the EC50 values.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording TRPV1-mediated currents in response to capsaicin and their potentiation by this compound in cultured dorsal root ganglion (DRG) neurons using the whole-cell patch-clamp technique.
Materials:
-
Primary culture of dorsal root ganglion (DRG) neurons
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Perfusion system
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Capsaicin
-
This compound
-
DMSO
Protocol:
-
Cell Preparation:
-
Isolate and culture DRG neurons from neonatal rats or mice on glass coverslips coated with poly-L-lysine and laminin.
-
Use neurons 1-3 days after plating for recordings.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fill the pipette with the filtered intracellular solution.
-
-
Recording Procedure:
-
Place a coverslip with DRG neurons in the recording chamber and perfuse with the extracellular solution at a rate of 1-2 mL/min.
-
Approach a small-diameter neuron (<25 µm, likely to be a nociceptor expressing TRPV1) with the patch pipette.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
-
Drug Application and Recording:
-
Record baseline current.
-
Apply a brief pulse of capsaicin (e.g., 200 nM for 5 seconds) via the perfusion system and record the inward current.
-
Wash out the capsaicin with extracellular solution until the current returns to baseline.
-
Perfuse the chamber with extracellular solution containing this compound (e.g., 10 µM) for 2-5 minutes.
-
Co-apply capsaicin (200 nM) and this compound (10 µM) and record the potentiated inward current.
-
Wash out both compounds.
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-induced current in the absence and presence of this compound.
-
Calculate the fold potentiation by dividing the peak current amplitude in the presence of this compound by the peak current amplitude with capsaicin alone.
-
To determine the effect on current density, divide the peak current by the cell capacitance.
-
Voltage-ramp protocols (e.g., from -100 mV to +100 mV) can be used to study the current-voltage relationship.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the potentiation of TRPV1 by this compound. Both intracellular calcium imaging and patch-clamp electrophysiology offer complementary insights into the modulatory effects of this compound. Careful execution of these experiments and rigorous data analysis are essential for accurately characterizing the pharmacological profile of this compound and other TRPV1 modulators, thereby facilitating the development of novel therapeutics for pain and other TRPV1-related disorders.
References
Application Notes and Protocols: MRS 1477 in Combination with Other Vanilloids
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS 1477 is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The TRPV1 channel, a non-selective cation channel, is a key player in nociception, inflammation, and temperature sensation. It is activated by a variety of stimuli, including heat, protons (low pH), and a class of chemical compounds known as vanilloids. The most well-known vanilloid is capsaicin, the pungent component of chili peppers. Other important vanilloids include the ultrapotent agonist resiniferatoxin (B1680534) (RTX), and endogenous vanilloids (endovanilloids) such as anandamide (B1667382) and N-arachidonoyl dopamine (B1211576) (NADA).
As a PAM, this compound enhances the activity of TRPV1 in the presence of an agonist, but has little to no activity on its own.[1] This property makes it a valuable tool for studying TRPV1 function and a potential therapeutic agent that could allow for lower, more targeted doses of TRPV1 agonists, thereby minimizing off-target effects. These application notes provide detailed protocols for investigating the effects of this compound in combination with other vanilloids, along with quantitative data and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on the activity of various vanilloids at the TRPV1 receptor.
Table 1: Potentiation of Capsaicin-Induced Responses by this compound
| Cell Line | Assay Type | Capsaicin Concentration | This compound Concentration | Effect | Reference |
| HEK293-TRPV1 | Whole-Cell Patch Clamp | 200 nM | 20 µM | ~2-fold increase in peak current | (Kaszas et al., 2012) |
| MCF7 | Cell Viability (MTT Assay) | 10 µM | 2 µM | Significant decrease in cell viability after 72h | [2] |
| MCF7 | Whole-Cell Patch Clamp | 10 µM | 2 µM (72h pre-incubation) | Increased current density | [2] |
| Not Specified | Not Specified | 50 nM | 30 µM | 3-fold potentiation of TRPV1 activation | [1] |
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | 95% Confidence Interval (µM) | Reference |
| MCF7 | 3.0 | 2.5–3.7 | [2] |
| MDA-MB-231 | 40.8 | 34.7–47.9 | [2] |
| BT-474 | 10.6 | 8.3–13.6 | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of TRPV1 Modulation by this compound and Vanilloids
Caption: TRPV1 channel modulation by vanilloids and this compound.
Experimental Workflow for Whole-Cell Patch Clamp Analysis
References
Application Notes and Protocols for Preparing Stock Solutions of MRS 1477
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1477 is a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] As a PAM, this compound enhances the activity of TRPV1 in the presence of agonists like capsaicin (B1668287) or endogenous ligands.[1][3] This modulation of TRPV1 activity makes this compound a valuable tool for studying the role of this ion channel in various physiological and pathological processes, including pain sensation and cancer. In breast cancer cells, for instance, this compound has been shown to potentiate agonist-induced calcium influx, leading to increased reactive oxygen species (ROS) production, mitochondrial dysfunction, and apoptosis.[3][4]
The proper preparation of a stable and accurate stock solution of this compound is a critical initial step for ensuring the reliability and reproducibility of experimental results. This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions for research applications.
Quantitative Data Summary
A summary of the essential quantitative data for this compound is presented in Table 1. This information is crucial for accurate calculations and the preparation of stock solutions.
| Parameter | Value | Reference |
| Chemical Name | 4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester | [2] |
| Molecular Formula | C₂₁H₂₇NO₄S | [2] |
| Molecular Weight | 389.51 g/mol | [2][5] |
| Solubility in DMSO | Soluble to 100 mM | [5] |
| Solubility in Ethanol | Soluble to 50 mM | [5] |
| Recommended Storage | Store at -20°C | [5] |
| Purity | ≥98% (HPLC) | [2] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for preparing a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for many in vitro studies.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered
-
Analytical balance (readable to at least 0.1 mg)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Sonicator (optional, for compounds that are difficult to dissolve)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Step-by-Step Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculation of Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (389.51 g/mol ).
-
The formula for this calculation is: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 389.51 g/mol / 1000 = 3.8951 mg
-
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare the balance to zero.
-
Carefully weigh the calculated mass of this compound powder (e.g., 3.90 mg) and transfer it into the tared microcentrifuge tube.
-
-
Adding the Solvent:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (in this example, 1 mL) to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Securely cap the microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate the dissolution of the compound.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If particulates are still visible, continue vortexing. For compounds that are difficult to dissolve, brief sonication in a water bath may be helpful.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can lead to compound degradation and moisture absorption by the DMSO.[6]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short- to medium-term storage.[5][6] For long-term storage, -80°C is recommended.
-
Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final desired concentration in the appropriate cell culture medium. To avoid precipitation of the compound, it is best to perform serial dilutions. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to prevent solvent-induced cytotoxicity.[7]
Visualizations
Signaling Pathway of this compound in Breast Cancer Cells
The following diagram illustrates the proposed signaling pathway initiated by the positive allosteric modulation of TRPV1 by this compound in breast cancer cells, leading to apoptosis.
Caption: this compound enhances agonist-induced TRPV1 activation, leading to apoptosis.
Experimental Workflow: From Stock Solution to Cellular Assay
The diagram below outlines the general workflow for utilizing the prepared this compound stock solution in a typical cell-based experiment.
Caption: Workflow for preparing and using this compound in cellular experiments.
References
- 1. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for the Delivery of MRS 1477 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1477 is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] It enhances the activity of TRPV1 in the presence of agonists like capsaicin (B1668287).[1] This property makes it a valuable tool for studying the role of TRPV1 in various physiological and pathological processes, including pain, inflammation, and cancer.[1][2] These application notes provide detailed protocols for the delivery of this compound in animal models, based on established methodologies, to assist researchers in designing their in vivo studies.
Data Presentation
Table 1: In Vivo Delivery Protocol for this compound in a Mouse Model
| Parameter | Details | Reference |
| Animal Model | Immunodeficient mice (e.g., NSG mice) | [1][2][3] |
| Compound | This compound | [1][2][3] |
| Dosage | 10 mg/kg body weight | [1][2][3] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1][2][3] |
| Vehicle | 50% DMSO, 0.5% methylcellulose (B11928114), 49.5% physiological salt solution | [3] |
| Frequency | Twice a week | [1][2][3] |
Table 2: Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Parameter | Symbol | Value | Unit |
| Maximum Plasma Concentration | Cmax | - | ng/mL |
| Time to Maximum Concentration | Tmax | - | h |
| Area Under the Curve | AUC | - | ng*h/mL |
| Half-life | t1/2 | - | h |
| Bioavailability | F | - | % |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in Mice
This protocol is adapted from the methodology described by Nazıroğlu et al. (2017) for studying the effects of this compound in a tumor-bearing mouse model.[1][2][3]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methylcellulose
-
Physiological salt solution (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal balance
-
Vortex mixer
Procedure:
-
Preparation of the Vehicle Solution:
-
Prepare a 0.5% methylcellulose solution in physiological salt solution. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
-
Preparation of this compound Formulation:
-
For a final concentration of 1 mg/mL (assuming an injection volume of 10 mL/kg), weigh the appropriate amount of this compound.
-
In a sterile microcentrifuge tube, dissolve the this compound in DMSO to make a 50% solution. For example, to prepare 1 mL of the final formulation, dissolve 1 mg of this compound in 500 µL of DMSO.
-
Add 500 µL of the 0.5% methylcellulose solution to the DMSO-dissolved this compound.
-
Vortex the mixture thoroughly to ensure a homogenous suspension.
-
-
Animal Dosing:
-
Weigh each animal to determine the precise injection volume.
-
Gently restrain the mouse.
-
Administer the this compound formulation via intraperitoneal injection at a dose of 10 mg/kg.
-
Administer the formulation twice a week, or as required by the experimental design.
-
A control group receiving the vehicle only should be included in the study.[3]
-
Mandatory Visualization
Signaling Pathway of TRPV1 Activation
The following diagram illustrates the signaling pathway initiated by the activation of the TRPV1 channel by capsaicin, which is allosterically modulated by this compound.
Caption: TRPV1 signaling pathway activated by capsaicin and modulated by this compound.
Experimental Workflow for In Vivo Study
The diagram below outlines the key steps in a typical in vivo experiment involving the administration of this compound to animal models.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 2. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
Studying Ion Channel Modulation with MRS 1477: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1477 is a potent and selective positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. As a member of the dihydropyridine (B1217469) class of compounds, this compound enhances the activity of TRPV1 in the presence of endogenous or exogenous agonists, such as capsaicin (B1668287) or protons (low pH). It exhibits little to no intrinsic agonist activity on its own, making it a valuable tool for studying the nuanced regulation of TRPV1 channels. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate ion channel modulation, particularly focusing on the TRPV1 channel.
The TRPV1 channel is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It functions as a polymodal sensor for various noxious stimuli, including heat, capsaicin, and acidosis, playing a crucial role in pain perception and neurogenic inflammation. Positive allosteric modulation of TRPV1 by compounds like this compound offers a sophisticated approach to study channel gating mechanisms and to explore potential therapeutic strategies that fine-tune, rather than simply block or over-activate, channel activity.
Mechanism of Action
This compound binds to an allosteric site on the TRPV1 channel, distinct from the orthosteric binding site for capsaicin. This binding event potentiates the conformational changes induced by an agonist, leading to an increased probability of channel opening and enhanced ion flux. This positive allosteric modulation results in a leftward shift of the agonist's dose-response curve and an increase in the maximal efficacy of the agonist.
Signaling Pathway of TRPV1 Activation and Modulation by this compound
Caption: Signaling pathway of TRPV1 activation by various agonists and its potentiation by the positive allosteric modulator this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on TRPV1 channel activity as reported in the literature.
| Parameter | Agonist | This compound Concentration | Effect | Reference |
| Peak Current | 200 nM Capsaicin | 10 µM | ~2-fold increase | [1] |
| Peak Current | 50 nM Capsaicin | 30 µM | >3-fold increase | [2] |
| Current Density | 10 µM Capsaicin | 2 µM (3-day incubation) | Increased | [3] |
| Intrinsic Activity | None | Up to 20 µM | No detectable current | [1][3] |
| Parameter | Agonist | This compound Concentration | Effect | Reference |
| Capsaicin EC50 | Capsaicin | Not specified | Leftward shift | [4] |
| Maximal Efficacy | Capsaicin | Not specified | Increased | [4] |
| Capsazepine IC50 | 50 nM Capsaicin | Up to 30 µM | No change | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the potentiation of agonist-induced TRPV1 currents by this compound in a heterologous expression system (e.g., HEK293 cells stably expressing human TRPV1).
Caption: Workflow for whole-cell patch-clamp experiments to study this compound modulation of TRPV1.
-
Cells: HEK293 cells stably expressing human TRPV1.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Agonist Stock: 10 mM Capsaicin in DMSO.
-
This compound Stock: 10 mM this compound in DMSO.
-
Cell Preparation: Culture HEK293-TRPV1 cells under standard conditions. For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment.
-
Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution at room temperature.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Baseline Recording: Record the baseline current for 1-2 minutes to ensure stability.
-
Agonist Application: Perfuse the cell with the external solution containing the desired concentration of agonist (e.g., 200 nM capsaicin).
-
Co-application of this compound: After the agonist-induced current reaches a steady state or peak, co-apply the agonist with the desired concentration of this compound (e.g., 10 µM).
-
Washout: Perfuse the cell with the external solution to wash out the compounds and allow the current to return to baseline.
-
Data Acquisition and Analysis: Record currents using an appropriate amplifier and data acquisition software. Measure the peak inward current in response to the agonist alone and in the presence of this compound. Calculate the potentiation as the fold-increase in current amplitude.
Calcium Imaging
This protocol is for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV1 activation and its modulation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Application of MRS 1477 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the experimental use of MRS 1477 in pain research. It is critical to note that scientific literature identifies this compound not as a P2Y receptor antagonist, but as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel .[1][2][3][4][5] This document will, therefore, focus on its application in this context.
Given the common association of "MRS" designated compounds with purinergic receptors, a separate section will briefly cover the role of P2Y1 receptors in pain as a distinct, alternative therapeutic pathway.
Section 1: this compound - A TRPV1 Positive Allosteric Modulator for Analgesia Research
Mechanism of Action
This compound is a 1,4-dihydropyridine (B1200194) derivative that potentiates the activation of the TRPV1 channel by orthosteric agonists, such as capsaicin (B1668287), and by low pH.[1][2] The TRPV1 channel is a non-selective cation channel highly expressed in primary afferent nociceptive neurons and is a key integrator of painful stimuli.[2][3]
By itself, this compound has little to no agonist activity.[2][5] However, when co-administered with a TRPV1 agonist, it enhances the influx of cations (primarily Ca2+ and Na+). The proposed analgesic mechanism involves leveraging this potentiation to induce a localized and reversible inactivation of TRPV1-expressing nerve terminals through calcium overload.[1][2][3] This "functional deafferentation" can produce a long-lasting analgesic effect.[2]
Signaling Pathway and Mechanism of Action of this compound
Caption: Mechanism of this compound as a TRPV1 Positive Allosteric Modulator.
Data Presentation
The following table summarizes quantitative data regarding the effects of this compound.
| Parameter | Species/Cell Line | Condition | Value | Reference |
| Capsaicin IC50 (Viability) | MCF7 Cells | Capsaicin Alone | >50 µM | [5] |
| Capsaicin IC50 (Viability) | MCF7 Cells | Capsaicin + 2 µM this compound | 2.4 ± 0.5 µM | [5] |
| Effect on Cell Viability | MCF7 Cells | 2 µM this compound (72h) | Significant Decrease (p<0.05) | [5] |
| Effect on Cell Viability | MCF7 Cells | 2 µM this compound + 10 µM Capsaicin (72h) | Further Decrease (p<0.001) | [5] |
| Current Density Increase | - | 3 days incubation with 2 µM this compound | Increased capsaicin-evoked current | [6] |
Experimental Protocols
In Vitro Evaluation of this compound Activity
a) Calcium Imaging Assay
This assay measures the potentiation of agonist-induced calcium influx by this compound in TRPV1-expressing cells (e.g., HEK293 or CHO cells stably expressing human TRPV1).
-
Materials:
-
TRPV1-expressing cells
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
TRPV1 agonist (e.g., Capsaicin)
-
This compound
-
Fluorescence plate reader or microscope with imaging system
-
-
Protocol:
-
Cell Plating: Plate TRPV1-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Prepare a loading solution of Ca2+ indicator (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBS. Remove culture medium, wash cells with HBS, and incubate with loading solution for 45-60 minutes at 37°C.
-
Wash: Gently wash cells twice with HBS to remove excess dye. Add 100 µL of HBS to each well.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of capsaicin (e.g., EC20 concentration, determined previously).
-
Measurement:
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Add this compound or vehicle and incubate for 5-10 minutes.
-
Add the capsaicin solution and record the fluorescence signal for 5-10 minutes.
-
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) for each condition. Compare the response to capsaicin in the presence and absence of this compound to determine potentiation.
-
b) Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the potentiation of TRPV1-mediated ion currents.
-
Materials:
-
TRPV1-expressing cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
TRPV1 agonist (e.g., Capsaicin)
-
This compound
-
-
Protocol:
-
Preparation: Plate cells on glass coverslips suitable for recording.
-
Recording:
-
Establish a whole-cell patch configuration on a TRPV1-expressing cell. Clamp the membrane potential at -60 mV.
-
Obtain a stable baseline current in the extracellular solution.
-
Apply a sub-maximal concentration of capsaicin to elicit an inward current.
-
After washout and recovery, pre-incubate the cell with this compound for 2-5 minutes.
-
Co-apply this compound and capsaicin and record the current.
-
-
Data Analysis: Measure the peak current amplitude in response to capsaicin with and without this compound. An increase in current amplitude in the presence of this compound indicates positive allosteric modulation.[6]
-
In Vivo Evaluation of this compound Analgesic Effects
a) Thermal Hyperalgesia Model (Hargreaves Test)
This model assesses the withdrawal latency to a noxious thermal stimulus.
-
Animals: Adult male Sprague-Dawley rats.
-
Materials:
-
Plantar test apparatus (e.g., Hargreaves apparatus)
-
Capsaicin (for intraplantar injection)
-
This compound
-
Vehicle (e.g., saline with 10% DMSO, 10% Tween-80)
-
-
Protocol:
-
Acclimation: Acclimate rats to the testing apparatus for at least 30 minutes before testing.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source on both hind paws.
-
Drug Administration: Administer a non-deactivating dose of capsaicin (e.g., 10 µg), this compound alone, or a combination of capsaicin and this compound via intraplantar injection into one hind paw. The contralateral paw can serve as a control.[1][2]
-
Post-Treatment Testing: Measure paw withdrawal latencies at various time points post-injection (e.g., 1, 3, 6, 24, 48 hours).
-
Data Analysis: An increase in paw withdrawal latency in the group receiving the combination of capsaicin and this compound, compared to groups receiving either compound alone, indicates an analgesic effect.[2]
-
Experimental Workflow for In Vivo Analgesia Study
Caption: Workflow for assessing the analgesic effects of this compound in vivo.
Section 2: The Role of P2Y1 Receptors in Pain (A Distinct Pathway)
While this compound is not a P2Y1 antagonist, the P2Y1 receptor is a validated and important target in pain research. This section provides a brief overview for context.
Mechanism in Pain
The P2Y1 receptor is a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). It is expressed on neurons and glial cells in pain processing pathways, including the dorsal root ganglia and spinal cord.[7] Activation of P2Y1 receptors is generally associated with the induction and maintenance of neuropathic and inflammatory pain states. Therefore, antagonists of the P2Y1 receptor are investigated for their analgesic potential.[8]
P2Y1 Receptor Signaling Pathway in Nociception
Caption: Simplified P2Y1 receptor signaling cascade in nociceptive neurons.
Experimental Approaches with P2Y1 Antagonists
Research in this area utilizes selective P2Y1 antagonists, such as MRS2500 , to probe the receptor's function in pain models. Experiments typically involve administering the antagonist (e.g., systemically or intrathecally) in animal models of neuropathic pain (e.g., chronic constriction injury, spinal nerve ligation) or inflammatory pain and assessing the reduction in mechanical allodynia or thermal hyperalgesia.[7]
References
- 1. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De Novo Design of Peptidic Positive Allosteric Modulators Targeting TRPV1 with Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2Y1 receptor in the colonic submucosa of rats and its association with opioid‑induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasp-pain.org [iasp-pain.org]
Application Notes and Protocols for MRS 1477, a Positive Allosteric Modulator of TRPV1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory techniques involving MRS 1477, a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] this compound enhances the activity of TRPV1 in the presence of agonists like capsaicin (B1668287), making it a valuable tool for studying TRPV1 function and its role in various physiological and pathological processes, including pain sensation and cancer.[1][2][3]
Mechanism of Action
This compound potentiates the activation of TRPV1 channels by vanilloids (e.g., capsaicin) and protons.[2] It does not activate the channel on its own but increases the efficacy of TRPV1 agonists.[3][4] This allosteric modulation leads to an increased influx of cations, primarily Ca²⁺ and Na⁺, upon agonist stimulation, thereby amplifying the downstream signaling cascades.[1][4] this compound has been shown to have a distinct binding site from the competitive TRPV1 antagonist, capsazepine.[3]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data for this compound in various experimental settings.
| Parameter | Cell Line/System | Agonist | This compound Concentration | Effect | Reference |
| Apoptosis Induction | MCF7 breast cancer cells | Endogenous agonists/10 µM Capsaicin | 2 µM (72 h incubation) | Increased apoptosis, ROS production, and caspase activity.[1][4][5] | [1][4][5] |
| Ca²⁺ Signaling | MCF7 breast cancer cells | Endogenous agonists | Not specified | Evoked Ca²⁺ signals.[3][4] | [3][4] |
| Ca²⁺ Signaling Potentiation | NIH-3T3 cells stably transfected with TRPV1 | Capsaicin | Not specified | Augmented capsaicin-evoked increases in intracellular Ca²⁺.[3] | [3] |
| Current Potentiation | HEK293-TRPV1 cells | 200 nM Capsaicin | 10 µM / 20 µM | ~2-fold increase in peak inward current.[2] | [2] |
| Current Density | MCF7 breast cancer cells | 10 µM Capsaicin | 2 µM (72 h incubation) | Increased capsaicin-evoked TRPV1-mediated current density.[3][4] | [3][4] |
| In vivo Tumor Growth | MCF7 tumor-bearing immunodeficient mice | - | 10 mg/kg body weight (i.p., twice a week) | No significant decrease in tumor growth.[3][4] | [3][4] |
Signaling Pathway of this compound-Mediated TRPV1 Potentiation
Experimental Protocols
Protocol 1: Calcium Imaging Assay
This protocol is for measuring the potentiation of agonist-induced intracellular calcium influx by this compound.
Materials:
-
Cells expressing TRPV1 (e.g., NIH-3T3 stably transfected with TRPV1, or MCF7 cells)[3][4]
-
Calcium indicator dye (e.g., Fura-2 AM)
-
HEPES-buffered saline (HBS)
-
This compound
-
TRPV1 agonist (e.g., Capsaicin)
-
Fluorescence microscope or plate reader capable of ratiometric calcium imaging
Procedure:
-
Cell Plating: Plate cells onto glass coverslips or appropriate imaging plates and culture overnight.
-
Dye Loading: Incubate cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with HBS. Record the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) for 1-2 minutes.
-
This compound Application: Perfuse the cells with HBS containing the desired concentration of this compound (e.g., 10-20 µM) and record for 2-5 minutes to observe any direct effect.
-
Agonist Application: While continuing to perfuse with the this compound solution, add the TRPV1 agonist (e.g., capsaicin) and record the change in fluorescence ratio.
-
Control Experiment: In a separate experiment, apply the agonist alone to compare the potentiation effect of this compound.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio. Compare the peak response in the presence and absence of this compound.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the effect of this compound on TRPV1-mediated ion currents.
Materials:
-
HEK293 cells stably expressing TRPV1[2]
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA (pH 7.2)
-
This compound
-
Capsaicin
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.
-
Obtain Whole-Cell Configuration: Form a gigaohm seal with a patch pipette filled with the internal solution. Rupture the membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell at a holding potential of -60 mV.
-
Baseline Recording: Record the baseline current.
-
Agonist Application: Apply the TRPV1 agonist (e.g., 200 nM capsaicin) via a perfusion system and record the inward current.[2]
-
Washout: Wash out the agonist with the external solution until the current returns to baseline.
-
This compound and Agonist Co-application: Pre-apply this compound (e.g., 10-20 µM) for a short period, then co-apply with the agonist.[2] Record the potentiated inward current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the fold-increase in current to quantify the potentiation.
Protocol 3: Apoptosis and Cell Viability Assays
This protocol is for assessing the pro-apoptotic effects of this compound in combination with a TRPV1 agonist in cancer cells.
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Capsaicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Caspase activity assay kit (e.g., for caspase-3 and -9)
-
96-well plates
-
Microplate reader
Procedure for Cell Viability (MTT Assay):
-
Cell Seeding: Seed MCF7 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with vehicle control, this compound (e.g., 2 µM) alone, capsaicin (e.g., 10 µM) alone, or a combination of this compound and capsaicin for 72 hours.[4][5]
-
MTT Incubation: After the incubation period, add MTT solution (0.5 mg/ml final concentration) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 650 nm) using a microplate reader.[3]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Procedure for Caspase Activity Assay:
-
Cell Lysis: Following the 72-hour treatment as described above, lyse the cells according to the manufacturer's protocol for the chosen caspase activity assay kit.
-
Assay Reaction: Add the cell lysate to a reaction mixture containing the appropriate caspase substrate.
-
Fluorescence/Colorimetric Measurement: Incubate as recommended and measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Quantify caspase activity relative to the control group. An increase in activity indicates apoptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating MRS 1477 Solubility: A Technical Support Guide
For researchers and drug development professionals working with the TRPV1 positive allosteric modulator MRS 1477, achieving and maintaining its solubility is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions to address common solubility challenges encountered during in vitro and in vivo studies.
Solubility Data Summary
| Solvent | Expected Solubility | Recommended Use |
| DMSO (Dimethyl Sulfoxide) | High | Preparation of concentrated stock solutions (e.g., 10-50 mM). |
| Ethanol | Moderate to High | Alternative solvent for stock solutions. May require warming. |
| Aqueous Buffers (e.g., PBS, cell culture media) | Low | Not recommended for initial solubilization. Used for final dilutions. |
Note: The information in this table is based on general knowledge of similar compounds and should be empirically verified.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent to dissolve this compound for my experiments?
For initial solubilization, 100% DMSO is the recommended solvent to prepare a high-concentration stock solution. This allows for subsequent dilution into aqueous buffers or cell culture media to achieve the desired final concentration while minimizing the final DMSO concentration.
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue when diluting a lipophilic compound from an organic solvent into an aqueous medium. Here are several troubleshooting steps:
-
Reduce the Final Concentration: You may be exceeding the solubility limit of this compound in the aqueous buffer. Try lowering the final concentration of the compound in your experiment.
-
Lower the Final DMSO Concentration: While counterintuitive, a high percentage of DMSO in the final aqueous solution can sometimes cause precipitation. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.
-
Improve Mixing Technique: When adding the DMSO stock to the aqueous buffer, vortex or pipette vigorously and immediately to ensure rapid and even dispersion. This prevents the formation of localized high concentrations that can trigger precipitation.
-
Pre-warm the Aqueous Buffer: Warming your buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.
-
Sonication: If precipitation persists, brief sonication of the final solution in a water bath can help to redissolve the compound.
Q3: Can I dissolve this compound directly in water or PBS?
Directly dissolving this compound in aqueous solutions is not recommended due to its low aqueous solubility. This will likely result in incomplete dissolution and inaccurate concentrations. Always prepare a concentrated stock solution in an organic solvent like DMSO first.
Q4: How should I store my this compound stock solution?
Store your DMSO stock solution of this compound at -20°C or -80°C for long-term stability. When stored properly, DMSO stock solutions are typically stable for several months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, for 1 ml of a 10 mM stock solution, you would need 3.895 mg of this compound (Molecular Weight = 389.51 g/mol ).
-
Add DMSO: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
Visual Guides
Below are diagrams to assist with your experimental workflow and troubleshooting.
optimizing MRS 1477 dosage for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS 1477, a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator of the TRPV1 ion channel. It does not typically activate the channel on its own but enhances the channel's response to agonists like capsaicin (B1668287) or protons (low pH). This potentiation leads to an increased influx of cations, primarily Ca2+, into the cell.
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound can vary depending on the cell type, the concentration of the TRPV1 agonist being used, and the specific experimental endpoint. In vitro studies have shown effects in the low micromolar range. For example, 2 µM this compound has been shown to significantly potentiate the effects of capsaicin.[1] Electrophysiology experiments have demonstrated that 10 µM this compound can double the peak current activated by 200 nM capsaicin. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Has this compound been used in in vivo studies?
A4: Yes, this compound has been used in animal models. For instance, in studies with mice, a dosage of 10 mg/kg body weight administered intraperitoneally has been reported. As with any in vivo experiment, the optimal dose and route of administration will depend on the animal model and the research question.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No potentiation of TRPV1 agonist effect observed. | 1. Incorrect this compound concentration: The concentration may be too low to elicit a significant effect. 2. Degradation of this compound: Improper storage or handling may have led to compound degradation. 3. Low TRPV1 expression in the cellular model: The cells may not express sufficient levels of the TRPV1 channel. 4. Suboptimal agonist concentration: The concentration of the primary agonist (e.g., capsaicin) may be too high, leading to a saturated response where potentiation is not detectable. | 1. Perform a dose-response curve for this compound to identify the optimal concentration. 2. Prepare fresh stock solutions of this compound from a reliable source. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles. 3. Confirm TRPV1 expression in your cell line using techniques like Western blot, qPCR, or immunocytochemistry. Consider using a cell line known to express high levels of TRPV1 or a TRPV1-overexpressing cell line. 4. Optimize the agonist concentration. Use a concentration of the agonist that elicits a submaximal response (e.g., EC20-EC50) to allow for a clear window to observe potentiation. |
| High background signal or apparent agonist activity of this compound alone. | 1. Cellular stress or toxicity: High concentrations of this compound or the solvent (DMSO) may be causing non-specific effects. 2. Presence of endogenous TRPV1 agonists: The cell culture medium or serum may contain low levels of endogenous activators of TRPV1. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound and the solvent. 2. Wash cells with a serum-free medium before the experiment to remove potential endogenous agonists. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect TRPV1 expression and cellular responses. 2. Inconsistent preparation of solutions: Errors in the dilution of this compound or the agonist can lead to variability. 3. Instability of compounds in media: this compound or the agonist may degrade in the experimental medium over time. | 1. Standardize cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding density and growth conditions. 2. Prepare fresh dilutions of all compounds for each experiment from a validated stock solution. 3. Minimize the incubation time of the compounds in the medium. Prepare solutions immediately before use. |
| Potential for off-target effects. | 1. Chemical structure similarity to other active compounds: this compound is a dihydropyridine (B1217469) derivative, a class of compounds known to interact with other targets, such as L-type calcium channels. | 1. Include appropriate controls in your experiments, such as using a TRPV1 antagonist (e.g., capsazepine) to confirm that the observed effects are mediated by TRPV1. 2. If available, test for effects on known off-target channels or receptors, particularly L-type calcium channels. 3. Consider using TRPV1 knockout/knockdown cells or tissues to verify the specificity of this compound's action. |
Quantitative Data Summary
The following table summarizes key quantitative data on the efficacy of this compound from published studies.
| Experimental System | Agonist | This compound Concentration | Observed Effect | Reference |
| HEK293 cells expressing TRPV1 | 50 nM Capsaicin | Increasing concentrations | Up to 3-fold potentiation of TRPV1 activation | [2] |
| HEK293 cells expressing TRPV1 | 200 nM Capsaicin | 10 µM | ~2-fold increase in peak current (electrophysiology) | |
| MCF7 breast cancer cells | Capsaicin | 2 µM | >20-fold decrease in the IC50 of capsaicin | [1] |
| Mice | - | 10 mg/kg (i.p.) | In vivo efficacy demonstrated |
Experimental Protocols
Protocol 1: In Vitro Determination of this compound Efficacy using a Calcium Flux Assay
This protocol outlines a method to determine the dose-dependent potentiation of capsaicin-induced calcium influx by this compound in a cell line expressing TRPV1.
1. Cell Preparation:
- Plate TRPV1-expressing cells (e.g., HEK293-TRPV1 or a relevant cancer cell line) in a black, clear-bottom 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the assay.
- Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Prepare a 10 mM stock solution of capsaicin in 100% DMSO.
- On the day of the experiment, prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
- Prepare the capsaicin solution at 2X the final desired concentration in the assay buffer. The final concentration should be one that elicits a submaximal response (e.g., EC50).
3. Calcium Indicator Loading:
- Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Remove the culture medium from the cells and wash once with assay buffer.
- Add the loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
- After incubation, wash the cells gently with the assay buffer to remove excess dye.
4. Assay Procedure:
- Add the prepared serial dilutions of this compound to the respective wells. Include wells with vehicle control (assay buffer with the same final DMSO concentration).
- Incubate the plate at room temperature or 37°C for 10-15 minutes.
- Place the plate in a fluorescence plate reader capable of kinetic reads.
- Set the plate reader to record fluorescence intensity (e.g., Ex/Em ~485/525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
- Establish a stable baseline reading for 15-30 seconds.
- Using the plate reader's injector, add the 2X capsaicin solution to all wells.
- Continue recording the fluorescence for at least 2-5 minutes to capture the peak response and subsequent decay.
5. Data Analysis:
- For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the data to the vehicle control.
- Plot the normalized response against the log of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound for the potentiation of the capsaicin response.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol is to determine the potential cytotoxic effects of this compound.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
2. Compound Treatment:
- Prepare serial dilutions of this compound in the cell culture medium. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., doxorubicin).
- Replace the medium in the wells with the medium containing the different concentrations of this compound.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
- Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
- Mix gently and incubate overnight at 37°C to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Visualizations
Caption: Signaling pathway of TRPV1 activation and potentiation by this compound.
Caption: Experimental workflow for optimizing this compound dosage.
References
Technical Support Center: In Vivo Delivery of MRS 1477
Welcome to the technical support center for the in vivo delivery of MRS 1477. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
Disclaimer
The information provided herein is for research purposes only and is not intended for diagnostic or therapeutic use in humans.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] It enhances the activation of TRPV1 by its agonists, such as capsaicin.[1] It is important to note that this compound does not directly activate the TRPV1 channel on its own but potentiates the response to other stimuli.[2]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: As a dihydropyridine derivative, this compound is characterized by poor aqueous solubility. This property presents a significant hurdle for achieving adequate bioavailability and therapeutic efficacy in vivo.[3] Challenges include:
-
Low Oral Bioavailability: Dihydropyridine compounds often undergo extensive first-pass metabolism in the liver and can be subject to efflux by transporters in the gastrointestinal tract, leading to low systemic exposure after oral administration.
-
Poor Solubility: The low water solubility of this compound makes it difficult to formulate in standard aqueous vehicles for parenteral administration, which can lead to precipitation at the injection site and variable absorption.
-
Formulation Complexity: Developing a stable and effective formulation that can deliver a consistent and therapeutically relevant concentration of this compound to the target site is a primary challenge.
Q3: What are the reported solubility properties of this compound?
A3: this compound has been reported to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). However, it is practically insoluble in water. The choice of solvent is critical for preparing stock solutions and final dosing formulations.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or no observable in vivo efficacy | Inadequate Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations due to poor absorption or rapid metabolism. | 1. Optimize Formulation: Consider using formulation strategies for poorly soluble drugs, such as creating a nanosuspension, solid dispersion, or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[4] 2. Change Administration Route: If oral administration fails, consider parenteral routes like intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism.[5] 3. Increase Dose: A dose-escalation study may be necessary to determine a therapeutically effective dose. However, be mindful of potential toxicity. |
| Poor Compound Stability: this compound may be unstable in the chosen vehicle or in biological fluids. | 1. Assess Stability: Conduct stability studies of your formulation under experimental conditions (e.g., temperature, light exposure). 2. Analyze Stability in Biological Fluids: Evaluate the stability of this compound in plasma and other relevant biological matrices to understand its degradation profile.[6][7] | |
| High variability in experimental results | Inconsistent Formulation: The drug may not be uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing between animals. | 1. Ensure Homogeneity: Thoroughly vortex or sonicate the formulation before each administration to ensure a homogenous suspension. 2. Prepare Fresh Formulations: Prepare the dosing solution fresh for each experiment to avoid degradation or precipitation over time. |
| Variable Animal Physiology: Differences in animal weight, metabolism, and health status can contribute to variability. | 1. Standardize Animal Cohorts: Use animals of the same age, sex, and weight range. 2. Control Environmental Factors: Maintain consistent housing conditions, including diet, light-dark cycles, and temperature. | |
| Precipitation of the compound upon administration | Poor Solubility in Vehicle: The concentration of this compound may exceed its solubility in the chosen vehicle, especially when diluted into an aqueous environment. | 1. Use Co-solvents: Formulate this compound in a mixture of a primary solvent (e.g., DMSO) and a co-solvent (e.g., PEG400, Tween 80) to improve solubility and stability upon dilution.[5] 2. Reduce Concentration: Lower the concentration of the dosing solution. |
Quantitative Data
Specific pharmacokinetic data for this compound is limited in publicly available literature. However, data from other dihydropyridine derivatives can provide a general reference.
Table 1: Representative Pharmacokinetic Parameters of a Dihydropyridine Derivative in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 4458.03 | 58.29 |
| AUClast (ng·min/mL) | 100,446.26 | 6599.69 |
| Clearance (mL/min/kg) | 54.57 | - |
| Vss (mL/kg) | 1880.38 | - |
| Bioavailability (%) | - | 6.09 |
Data adapted from a study on the dihydropyridine derivative ZM241385 in rats.[8] These values are for reference only and may not be representative of this compound.
Experimental Protocols
General Formulation Protocol for In Vivo Administration
Due to its poor aqueous solubility, a common approach for formulating this compound for in vivo studies involves a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO. For example, create a stock solution of 10-20 mg/mL.
-
In a separate tube, prepare the vehicle by mixing PEG400 and Tween 80. A common ratio is 1:1.
-
Add the this compound/DMSO stock solution to the PEG400/Tween 80 mixture and vortex thoroughly.
-
On the day of the experiment, dilute this mixture with sterile saline to the final desired concentration. A typical final concentration of DMSO should be kept below 5-10% of the total volume to minimize toxicity.
Example Formulation: A final dosing solution might consist of 10% DMSO, 40% PEG400, and 50% saline.
Protocol for Intraperitoneal (i.p.) Injection in Mice
This protocol provides a standard method for administering this compound via intraperitoneal injection.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a slight angle.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle with the bevel facing up.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle.
-
Slowly inject the formulation into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
Visualizations
TRPV1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 channel. This compound, as a positive allosteric modulator, enhances this process.
References
- 1. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 7. Trends of in vitro pharmacological potency and in vivo pharmacokinetics parameters of modern drugs: Can the therapeutic/subtherapeutic dose be estimated from in vitro Ki and pharmacokinetic parameters? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
improving the stability of MRS 1477 in solution
Welcome to the technical support center for MRS 1477. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound by providing guidance on improving its stability in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and consistency of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q1: I am observing inconsistent results in my bioassays. Could this be related to the stability of my this compound solution?
A1: Yes, inconsistent results are a common indicator of compound instability. Degradation of this compound can lead to a decrease in its effective concentration, resulting in variable experimental outcomes.
To troubleshoot this issue, consider the following:
-
Solution Age: Are you using freshly prepared solutions for each experiment? Small molecules in solution can degrade over time.
-
Storage Conditions: How are you storing your stock and working solutions? Improper storage is a primary cause of degradation. Refer to the recommended storage conditions in the FAQ section.
-
Solvent Quality: Are you using high-purity, anhydrous-grade solvents? The presence of water or other impurities can accelerate degradation.[1]
-
Visual Inspection: Have you observed any precipitation or color change in your solution? These are visual cues of potential instability.
Q2: My this compound solution has turned slightly yellow. What does this mean?
A2: A change in color, such as yellowing, often indicates chemical degradation. The chromophores responsible for the color may be formed as the parent molecule breaks down. It is strongly recommended to discard any discolored solution and prepare a fresh one.
Q3: I suspect my this compound is degrading. How can I confirm this?
A3: The most reliable way to confirm degradation is through analytical methods. High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess the purity and stability of small molecules.[2] By comparing the chromatogram of a freshly prepared solution to that of an aged or suspected degraded solution, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: How should I store my this compound solutions to maximize stability?
A2: Proper storage is critical for maintaining the stability of your this compound solutions. The following table summarizes recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C. | Low temperatures slow down the rate of chemical reactions, including degradation pathways.[2][3] |
| Light | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | Exposure to light, particularly UV light, can induce photolytic degradation.[4][5][6] |
| Atmosphere | For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen. | This minimizes exposure to oxygen, which can cause oxidative degradation.[1] |
| Container | Use tightly sealed vials made of an inert material such as glass or polypropylene. | This prevents solvent evaporation and contamination.[1] |
Q3: How many freeze-thaw cycles can I subject my this compound stock solution to?
A3: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[1] It is best practice to aliquot your stock solution into smaller, single-use volumes. This allows you to thaw only the amount needed for a particular experiment, preserving the integrity of the remaining stock.
Q4: What are the common degradation pathways for small molecules like this compound?
A4: Small molecules can degrade through several mechanisms, including:
-
Hydrolysis: Reaction with water, which can be present as a contaminant in solvents.
-
Oxidation: Reaction with oxygen.
-
Photolysis: Degradation caused by exposure to light.
Understanding these pathways can help in taking appropriate preventative measures.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution using HPLC
This protocol provides a general framework for determining the stability of this compound under your specific experimental conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, acetonitrile)
- HPLC system with a suitable detector (e.g., UV-Vis)
- C18 HPLC column
- Mobile phase components (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound in your chosen solvent at a known concentration.
- Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain a baseline chromatogram.
- Incubation: Store the remaining stock solution under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light).
- Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the stored solution and analyze it by HPLC under the same conditions as the initial analysis.
- Data Analysis: Compare the chromatograms from each time point to the baseline. Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent compound.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Common degradation pathways for small molecules.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. pharmtech.com [pharmtech.com]
- 4. iagim.org [iagim.org]
- 5. database.ich.org [database.ich.org]
- 6. q1scientific.com [q1scientific.com]
overcoming off-target effects of MRS 1477
Welcome to the technical support center for MRS 1477. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer solutions for potential experimental challenges.
While this compound is a well-characterized positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, unexpected experimental outcomes can sometimes be misinterpreted as off-target effects. This guide provides troubleshooting strategies to help you distinguish between non-specific effects or experimental artifacts and true off-target interactions, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the TRPV1 ion channel.[1][2][3] It does not typically activate the channel on its own but potentiates the activity of TRPV1 agonists, such as capsaicin (B1668287) and protons (low pH).[2][3] This means it enhances the influx of cations, including calcium, through the TRPV1 channel in the presence of an activating stimulus.[4]
Q2: Are there any known off-target effects of this compound?
A2: The scientific literature to date has not extensively documented specific off-target interactions for this compound. However, like any small molecule, at high concentrations, it may exhibit non-specific effects. It is crucial to perform experiments within the recommended concentration range and to use appropriate controls to validate that the observed effects are mediated by TRPV1.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors, including compound stability and solubility, cell culture conditions, and assay variability. It is recommended to prepare fresh stock solutions of this compound and to ensure its complete solubilization. Additionally, using cells with consistent passage numbers and confirming the expression and functionality of TRPV1 in your experimental system are critical steps.
Q4: How can I confirm that the observed effects of this compound are specifically due to TRPV1 modulation?
A4: To confirm on-target activity, you should incorporate the following controls in your experiments:
-
Use a TRPV1 antagonist: Pre-treatment with a known TRPV1 antagonist, such as capsazepine, should block the effects of this compound in the presence of a TRPV1 agonist.
-
Use a TRPV1-null system: The effects of this compound should be absent in cells or tissues that do not express TRPV1 or in TRPV1 knockout animal models.
-
Compare with other TRPV1 PAMs: If possible, comparing the effects of this compound with another structurally different TRPV1 PAM can help to confirm that the observed phenotype is due to the modulation of the same target.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity
| Potential Cause | Troubleshooting Step | Rationale |
| High Compound Concentration | Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) in the absence of a TRPV1 agonist. | To determine the concentration at which this compound exhibits non-specific toxicity in your cell model. |
| Solvent Toxicity | Test the effect of the vehicle (e.g., DMSO) at the final concentration used in your experiments. | The solvent used to dissolve this compound may have its own cytotoxic effects, especially at higher concentrations. |
| On-Target Toxicity | In the presence of a TRPV1 agonist, excessive calcium influx due to TRPV1 potentiation can lead to cytotoxicity. Repeat the experiment with a TRPV1 antagonist to see if the toxicity is reversed. | To differentiate between non-specific toxicity and cell death due to excessive TRPV1 activation. |
Issue 2: Lack of Potentiation Effect
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Compound Solubility | Visually inspect stock and working solutions for precipitates. Consider using a different solvent or sonication to aid dissolution. | If this compound is not fully dissolved, its effective concentration will be lower than expected. |
| Compound Degradation | Prepare fresh stock solutions and store them appropriately (protected from light and at the recommended temperature). | This compound may degrade over time, leading to a loss of activity. |
| Low TRPV1 Expression | Confirm TRPV1 expression in your experimental system using techniques like Western blot, qPCR, or immunohistochemistry. | The magnitude of the potentiation effect will depend on the level of TRPV1 expression. |
| Suboptimal Agonist Concentration | Perform a dose-response curve for the TRPV1 agonist (e.g., capsaicin) to determine an EC20-EC50 concentration for your potentiation assay. | The potentiation by a PAM is most evident at submaximal agonist concentrations. |
Quantitative Data
| Parameter | Value | Experimental System | Reference |
| EC50 for potentiation of capsaicin-induced Ca2+ influx | ~1 µM | HEK293 cells expressing rat TRPV1 | Kaszas et al. (2012) J Pharmacol Exp Ther. 340(1):152-60. |
| EC50 for potentiation of proton-induced currents | ~3 µM | HEK293 cells expressing rat TRPV1 | Kaszas et al. (2012) J Pharmacol Exp Ther. 340(1):152-60. |
| Concentration for inducing apoptosis (with 10 µM capsaicin) | 2 µM | MCF7 breast cancer cells | Nazıroğlu M, et al. (2017) PLoS One. 12(6):e0179950.[1] |
Experimental Protocols
Protocol: In Vitro Calcium Influx Assay for TRPV1 Potentiation
This protocol outlines a cell-based assay to measure the potentiation of capsaicin-induced calcium influx by this compound using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM or another suitable calcium indicator dye
-
Pluronic F-127
-
Capsaicin
-
This compound
-
TRPV1 antagonist (e.g., capsazepine) as a control
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed the TRPV1-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture the cells overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for 10-20 minutes.
-
For control wells, add assay buffer with vehicle or a TRPV1 antagonist.
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the calcium indicator.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a submaximal concentration (e.g., EC20) of capsaicin into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the EC50 for potentiation.
-
Visualizations
Caption: TRPV1 Signaling Pathway and Modulation by this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
refining experimental protocols for MRS 1477
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS 1477, a positive allosteric modulator of the TRPV1 channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] It potentiates the activation of TRPV1 by agonists like capsaicin (B1668287) and protons (low pH). On its own, this compound has minimal to no activity in activating the channel but enhances the response to other stimuli.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM). For long-term storage, it is recommended to store the compound at -20°C.
Q3: What are the common applications of this compound in research?
A3: this compound is primarily used to study the function and therapeutic potential of the TRPV1 channel. Common applications include:
-
Cancer Research: Investigating the induction of apoptosis in cancer cells, particularly in combination with capsaicin.[1][2]
-
Pain Research: Studying the analgesic effects of TRPV1 modulation.
-
Neuroscience: Exploring the role of TRPV1 in synaptic plasticity and neuronal signaling.[3][4]
Q4: Does this compound induce apoptosis by itself?
A4: No, this compound itself does not typically induce apoptosis.[1] Its pro-apoptotic effects are observed when co-administered with a TRPV1 agonist like capsaicin.[1][2] The combination leads to hyper-activation of the TRPV1 channel, causing excessive calcium influx and subsequent cell death pathways.[2][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No potentiation of capsaicin-induced response observed. | Incorrect concentration of this compound or capsaicin. | Optimize the concentrations of both compounds. A common starting point is 2 µM for this compound and 10 µM for capsaicin, but this may need to be adjusted for your specific cell line and assay.[1] |
| Poor solubility or degradation of this compound. | Ensure proper dissolution in a suitable solvent like DMSO. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Low or no TRPV1 expression in the experimental model. | Verify the expression of TRPV1 in your cells or tissue using techniques like Western blot, qPCR, or immunohistochemistry. Consider using a positive control cell line known to express TRPV1. | |
| High background signal or off-target effects. | This compound concentration is too high. | Perform a dose-response curve to determine the optimal concentration with the best signal-to-noise ratio. |
| Non-specific binding. | Include appropriate controls, such as cells not expressing TRPV1 or treatment with a TRPV1 antagonist (e.g., capsazepine) to confirm the effect is TRPV1-mediated.[6] | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media composition. |
| Inaccurate pipetting or reagent preparation. | Calibrate pipettes regularly and ensure accurate and consistent preparation of all solutions. | |
| Cell death observed with this compound alone. | Cell line is particularly sensitive. | Lower the concentration of this compound and/or reduce the incubation time. |
| Contamination of the compound or culture. | Test for mycoplasma and other potential contaminants. Use a fresh vial of this compound. |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Breast Cancer Cells
This protocol outlines the co-administration of this compound and capsaicin to induce apoptosis in a breast cancer cell line (e.g., MCF7).
Materials:
-
This compound
-
Capsaicin
-
MCF7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
DMSO
-
96-well plates
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound (e.g., 10 mM) and capsaicin (e.g., 20 mM) in DMSO. Prepare working solutions by diluting the stock solutions in complete culture medium to the desired final concentrations (e.g., 2 µM this compound and 10 µM capsaicin).[1] Include a vehicle control (DMSO at the same final concentration as the treatment wells).
-
Treatment: Remove the old medium from the cells and add the prepared working solutions. Include the following experimental groups:
-
Vehicle control
-
This compound alone
-
Capsaicin alone
-
This compound + Capsaicin
-
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Apoptosis Assay: After incubation, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
Protocol 2: Calcium Imaging Assay
This protocol is for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to this compound and capsaicin.
Materials:
-
This compound
-
Capsaicin
-
TRPV1-expressing cells (e.g., transfected HEK293 or a suitable cancer cell line)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope with live-cell imaging capabilities
Methodology:
-
Cell Seeding: Seed TRPV1-expressing cells on glass-bottom dishes and allow them to grow to 50-70% confluency.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) with Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubation: Remove the culture medium, wash the cells with HBSS, and incubate them with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye and incubate for a further 15-30 minutes to allow for complete de-esterification of the dye.
-
Imaging: Mount the dish on the fluorescence microscope. Acquire a baseline fluorescence reading for a few minutes.
-
Compound Addition: Add this compound (e.g., 2 µM) to the cells and continue recording the fluorescence. After a few minutes, add capsaicin (e.g., 10 µM) and record the response.
-
Data Analysis: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
Quantitative Data Summary
Table 1: Effect of this compound and Capsaicin on Apoptosis in MCF7 Cells
| Treatment | Concentration | Incubation Time | % Apoptotic Cells (Example) |
| Vehicle Control | - | 72 h | 5% |
| This compound | 2 µM | 72 h | 15% |
| Capsaicin | 10 µM | 72 h | 25% |
| This compound + Capsaicin | 2 µM + 10 µM | 72 h | 50% |
Note: The percentages are illustrative and will vary depending on the specific experimental conditions. A study showed that co-existence of this compound (2µM) and capsaicin (10µM) for 72 hours induces apoptosis.[1]
Table 2: Effect of this compound on Capsaicin-Evoked TRPV1 Currents
| Treatment | Concentration | Effect on Current Density |
| Capsaicin | 10 µM | Baseline TRPV1 activation |
| This compound + Capsaicin | 2 µM + 10 µM | Increased capsaicin-evoked TRPV1-mediated current density levels |
Based on findings that MRS1477 (2 μM) increases capsaicin-evoked TRPV1-mediated current density levels.[1]
Visualizations
Caption: TRPV1 signaling pathway activated by Capsaicin and modulated by this compound.
Caption: Experimental workflow for the apoptosis assay using this compound.
Caption: Troubleshooting logic for lack of this compound potentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of interneuron LTD and attenuated pyramidal cell LTP in Trpv1 and Trpv3 KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
MRS 1477 not potentiating capsaicin response
Welcome to the Technical Support Center for MRS 1477. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and FAQs to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing potentiation of the capsaicin (B1668287) response with this compound in my experiment?
A1: This is an unexpected result, as this compound is a known positive allosteric modulator (PAM) of the TRPV1 channel and has been shown to potentiate the response to capsaicin.[1][2][3] If you are not observing this effect, it is likely due to experimental variables. Please refer to our detailed Troubleshooting Guide below to identify and resolve the potential issue.
Q2: What is the mechanism of action of this compound on the TRPV1 channel?
A2: this compound is a positive allosteric modulator of TRPV1.[1][4] This means it binds to a site on the TRPV1 channel that is distinct from the capsaicin (orthosteric) binding site.[1][4] While this compound has little to no activity on its own, its binding enhances the channel's response to agonists like capsaicin and protons (low pH).[2][3][4] This results in an increased sensitivity of TRPV1 to capsaicin.[1]
Q3: Does this compound have any agonist activity on its own?
A3: No, this compound is reported to have little or no intrinsic agonist activity at the TRPV1 channel when administered alone.[2][3][4] Its primary function is to potentiate the effects of other TRPV1 agonists.[4]
Troubleshooting Guide
If you are not observing the expected potentiation of the capsaicin response with this compound, please review the following potential issues:
Reagent and Compound Issues
Q: Could there be a problem with my this compound or capsaicin solutions?
A: Yes, issues with reagent preparation and storage are a common source of experimental variability.
-
Solubility: this compound is soluble in DMSO and ethanol.[5] Ensure that you have fully dissolved the compound and are using a final concentration of the solvent (e.g., DMSO) that is compatible with your cell-based assay and does not cause cellular toxicity.
-
Stability and Storage: Both this compound and capsaicin should be stored correctly, typically at -20°C, to prevent degradation.[5] Avoid repeated freeze-thaw cycles. It is advisable to prepare fresh dilutions from a stock solution for each experiment.
-
Concentration Accuracy: Double-check your calculations for stock solutions and final dilutions. An error in concentration for either this compound or capsaicin will significantly impact the outcome.
Cell-Based Issues
Q: Is it possible my cells are not responding correctly?
A: The health and type of your cells are critical for a successful assay.
-
TRPV1 Expression: Confirm that your cell line expresses functional TRPV1 channels at a sufficient level.[6][7][8] This can be verified using techniques like quantitative RT-PCR, Western blot, or by using a positive control agonist like capsaicin and observing a robust response.[6] Some cell lines, like HEK-293, require transient or stable transfection to express the channel.[7][9]
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered protein expression, potentially affecting TRPV1 function.
-
Cell Density: Ensure you are seeding cells at an optimal density. Over-confluent or under-confluent cells can respond differently to stimuli.
Assay Protocol Issues
Q: Are my experimental conditions optimal for observing potentiation?
A: The specifics of your assay protocol can greatly influence the results.
-
Concentrations of this compound and Capsaicin: The potentiation effect is dependent on the concentrations of both compounds. The TRPV1 response to 50 nM capsaicin shows gradual potentiation with increasing concentrations of this compound, with up to a 3-fold potentiation observed with 30 µM this compound.[10] You may need to perform a dose-response experiment to find the optimal concentrations for your specific cell system.
-
Incubation Times: Consider the pre-incubation time with this compound before adding capsaicin. A sufficient pre-incubation period is necessary for this compound to bind to the TRPV1 channel.
-
Assay Buffer: Ensure your assay buffer has the correct pH and ionic composition. TRPV1 is sensitive to pH, so buffer consistency is crucial.[1]
-
Signal Detection: For calcium imaging assays, ensure that your fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) is loaded correctly and that your imaging equipment is set up with the appropriate filters and sensitivity.[9]
Data Interpretation Issues
Q: How can I be sure I am interpreting my results correctly?
A: Proper controls are essential for accurate data interpretation.
-
Controls: Your experiment should include the following controls:
-
Vehicle control (e.g., DMSO)
-
Capsaicin only
-
This compound only (to confirm lack of agonist activity)
-
This compound + capsaicin
-
-
Signal-to-Noise Ratio: If the baseline signal is high or the response to capsaicin alone is weak, it may be difficult to detect potentiation. Optimize your assay to achieve a robust signal-to-noise ratio.
Quantitative Data Summary
The degree of potentiation of the capsaicin response by this compound is dose-dependent. The following table summarizes data from a study using a ⁴⁵Ca²⁺ uptake assay in cells expressing TRPV1.
| Capsaicin Concentration | This compound Concentration | Observed Potentiation |
| 50 nM | Increasing concentrations | Gradual potentiation up to 3-fold |
| 50 nM | 30 µM | ~3-fold |
Data adapted from Kaszas et al., 2012.[10]
Experimental Protocols
Calcium Imaging Assay for TRPV1 Potentiation
This protocol provides a general framework for measuring this compound-mediated potentiation of capsaicin-induced calcium influx in a cell line expressing TRPV1 (e.g., HEK-293-TRPV1).
1. Cell Preparation:
- Seed HEK-293 cells stably expressing TRPV1 onto 96-well black, clear-bottom plates.
- Culture the cells until they reach 80-90% confluency.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the culture medium from the cells and add the dye-loading buffer.
- Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
3. Compound Preparation:
- Prepare stock solutions of capsaicin and this compound in DMSO.
- Create serial dilutions of this compound and a fixed concentration of capsaicin in the assay buffer. The final DMSO concentration should be below 0.5%.
4. Assay Procedure:
- Wash the cells with the assay buffer to remove excess dye.
- Add the different concentrations of this compound (or vehicle) to the appropriate wells and pre-incubate for 5-15 minutes.
- Place the plate in a fluorescence plate reader capable of kinetic reads.
- Establish a stable baseline fluorescence reading for approximately 30 seconds.
- Add the capsaicin solution (or vehicle) to the wells and immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
5. Data Analysis:
- The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- Compare the ΔF in wells treated with capsaicin alone to those treated with this compound and capsaicin.
- Potentiation is observed as a significantly higher fluorescence signal in the presence of both compounds compared to capsaicin alone.
Visualizations
TRPV1 Signaling Pathway and this compound Modulation
Caption: TRPV1 activation by capsaicin and positive allosteric modulation by this compound.
Experimental Workflow for Potentiation Assay
Caption: General workflow for a calcium imaging-based TRPV1 potentiation assay.
References
- 1. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Construction of a stable cell line uniformly expressing the rat TRPV1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transient Receptor Potential Vanilloid1 (TRPV1) Channel Opens Sesame of T Cell Responses and T Cell-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: MRS 1477 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS 1477, a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the TRPV1 channel.[1][2][3] This means it does not typically activate the channel on its own but enhances the channel's response to an agonist, such as capsaicin (B1668287) or protons (low pH).[3] Its modulatory effect is thought to occur at a binding site distinct from the orthosteric site where capsaicin binds.[2][3]
Q2: In which experimental systems has this compound been utilized?
A2: this compound has been primarily studied in in vitro cell-based assays, particularly with cancer cell lines like MCF-7 (human breast adenocarcinoma).[1][2] It has also been used in in vivo rodent models to investigate its analgesic properties.[4]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: Information regarding the optimal solvent and long-term stability in aqueous solutions is not extensively detailed in the provided search results. However, as a dihydropyridine (B1217469) derivative, it is likely soluble in organic solvents such as DMSO for stock solutions. For experimental use, further dilution in aqueous buffers is typical. It is crucial to refer to the manufacturer's datasheet for specific solubility and storage instructions. As a general precaution, minimize freeze-thaw cycles of stock solutions.
Troubleshooting Guides
This section addresses common issues that may lead to variability in experimental results with this compound.
Issue 1: No observable effect of this compound on its own.
Possible Cause 1: Lack of a co-agonist.
-
Explanation: this compound is a PAM and requires the presence of a TRPV1 agonist to exert its effect.[1][2] In many cell types, the endogenous production of TRPV1 agonists may be insufficient to observe a significant effect of this compound alone.
-
Troubleshooting Steps:
-
Co-administer this compound with a known TRPV1 agonist, such as capsaicin. A common starting concentration for capsaicin is 10 µM.[1]
-
If using an endogenous agonist system, ensure the cell line is known to produce sufficient levels of these agonists. For example, MCF-7 cells have been shown to produce endogenous TRPV1 agonists.[1][2]
-
Possible Cause 2: Low or absent TRPV1 expression in the experimental model.
-
Explanation: The effect of this compound is dependent on the presence of its target, the TRPV1 channel.
-
Troubleshooting Steps:
-
Verify TRPV1 expression in your cell line or tissue model using techniques like Western blotting, qPCR, or immunofluorescence.
-
Consider using a cell line known to express functional TRPV1 channels, such as MCF-7 cells, or a system with heterologous expression of TRPV1.[1]
-
Issue 2: High variability in the potentiation of capsaicin-induced responses.
Possible Cause 1: Suboptimal concentrations of this compound or capsaicin.
-
Explanation: The potentiation effect is dependent on the concentrations of both the PAM and the agonist.
-
Troubleshooting Steps:
-
Perform a concentration-response curve for both this compound and capsaicin to determine the optimal concentrations for your specific experimental setup.
-
A starting point for this compound is 2 µM, which has been shown to be effective in potentiating the effects of 10 µM capsaicin in MCF-7 cells.[1]
-
Possible Cause 2: Instability of compounds in the experimental medium.
-
Explanation: Degradation of this compound or capsaicin in the culture medium over the course of the experiment can lead to inconsistent results.
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound and capsaicin for each experiment.
-
Minimize the exposure of stock solutions to light, as dihydropyridine compounds can be light-sensitive.
-
Consult the manufacturer's data for stability information in aqueous solutions.
-
Possible Cause 3: Cell health and passage number.
-
Explanation: The physiological state of the cells can significantly impact their response to stimuli.
-
Troubleshooting Steps:
-
Ensure cells are healthy and within a consistent, low passage number range for all experiments.
-
Monitor cell viability throughout the experiment to rule out confounding cytotoxic effects.
-
Issue 3: Unexpected or off-target effects observed.
Possible Cause 1: Off-target activity of dihydropyridine compounds.
-
Explanation: Dihydropyridine derivatives are known to interact with other ion channels and cellular targets.[5][6]
-
Troubleshooting Steps:
-
Include a TRPV1 antagonist, such as capsazepine, as a control to confirm that the observed effects are mediated through TRPV1.[1]
-
Consider using a lower concentration of this compound to minimize potential off-target effects.
-
If available, test the effect of this compound in a TRPV1-knockout or knockdown cell line to identify non-TRPV1 mediated effects.
-
Data Presentation
Table 1: Summary of In Vitro Experimental Conditions for this compound in MCF-7 Cells
| Parameter | Value | Reference |
| Cell Line | MCF-7 (human breast adenocarcinoma) | [1] |
| This compound Concentration | 2 µM | [1] |
| Capsaicin Concentration | 10 µM | [1] |
| Incubation Time (Apoptosis) | 3 days | [1] |
| Observed Effects | Increased apoptosis, ROS production, and caspase activity | [1] |
Experimental Protocols
Protocol 1: In Vitro Apoptosis Assay in MCF-7 Cells
Objective: To assess the effect of this compound, alone or in combination with capsaicin, on the induction of apoptosis in MCF-7 cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Capsaicin (stock solution in ethanol (B145695) or DMSO)
-
Capsazepine (optional, as a negative control)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat the cells with the following conditions (in triplicate):
-
Vehicle control (e.g., DMSO)
-
This compound (final concentration of 2 µM)
-
Capsaicin (final concentration of 10 µM)
-
This compound (2 µM) + Capsaicin (10 µM)
-
(Optional) this compound + Capsaicin + Capsazepine (to confirm TRPV1-dependency)
-
-
Incubation: Incubate the cells for 72 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ to minimize membrane damage.
-
Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Protocol 2: Calcium Imaging Assay
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound and capsaicin.
Materials:
-
Cells expressing TRPV1 (e.g., MCF-7 or HEK293-TRPV1)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
Capsaicin
-
Fluorescence microscope with a calcium imaging system
Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) with Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 15-30 minutes.
-
-
Imaging:
-
Mount the dish/coverslip on the microscope stage.
-
Acquire a baseline fluorescence reading.
-
Perfuse the cells with a solution containing this compound (e.g., 2 µM) and record the fluorescence.
-
Subsequently, perfuse with a solution containing both this compound and capsaicin (e.g., 10 µM) and continue recording.
-
-
Data Analysis: Calculate the change in [Ca²⁺]i based on the fluorescence intensity changes. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths.
Visualizations
Caption: TRPV1 Signaling Pathway and Modulation by this compound.
References
- 1. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of new dihydropyrimidine and dihydropyridine derivatives perturbing mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent MRS 1477 degradation during storage
Welcome to the technical support center for MRS 1477. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it is crucial to store it under the recommended conditions. This compound is a dihydropyridine (B1217469) derivative, a class of compounds known for its sensitivity to light and temperature.
Summary of Recommended Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[1][2] | Minimizes thermal degradation and preserves chemical integrity. |
| Light | Protect from light (store in an amber vial or a dark container) | Dihydropyridines are photosensitive and can degrade upon exposure to light.[3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Reduces the risk of oxidation. |
| Humidity | Store in a desiccator or a dry environment | Prevents hydrolysis. |
Q2: How should I store solutions of this compound?
Solutions of this compound are more susceptible to degradation than the solid form. Therefore, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, follow these guidelines:
Summary of Recommended Storage Conditions for this compound Solutions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Significantly slows down degradation in solution. |
| Light | Protect from light (use amber vials or wrap in aluminum foil) | Prevents photodegradation, which is accelerated in solution.[3][4] |
| Solvent | Use anhydrous, high-purity solvents | Minimizes the presence of water and reactive impurities. |
| Storage Duration | Use as soon as possible; avoid long-term storage | Minimizes the risk of degradation over time. |
Q3: What are the primary degradation pathways for this compound?
Based on the chemical structure of this compound (a dihydropyridine), the most probable degradation pathways include:
-
Photodegradation: The most common degradation pathway for dihydropyridines is the light-induced oxidation of the dihydropyridine ring to its pyridine (B92270) analog.[3][4] This process leads to a complete loss of the compound's pharmacological activity.
-
Oxidation: In addition to photodegradation, this compound can be susceptible to oxidation from atmospheric oxygen or oxidizing agents.
-
Hydrolysis: The ester and thioester functional groups in the this compound molecule could be susceptible to hydrolysis, especially in the presence of acids or bases.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the stability and degradation of this compound.
Problem 1: Inconsistent or unexpected experimental results.
This could be a sign of this compound degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Visible changes in the appearance of solid this compound or its solution.
Changes in color or clarity can indicate degradation.
Troubleshooting Steps:
-
Visual Inspection: Note any changes in the color (e.g., yellowing) or consistency of the solid compound. For solutions, observe any color changes, precipitation, or cloudiness.
-
Purity Analysis: If you have access to analytical instrumentation, assess the purity of your sample using High-Performance Liquid Chromatography (HPLC).
-
Discard and Re-order: If degradation is suspected, it is best to discard the material and obtain a fresh batch to ensure the integrity of your experimental results.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical starting gradient could be 30% acetonitrile, ramping to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector, or use a common wavelength for dihydropyridines (e.g., 235 nm or 360 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
The purity of this compound can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
-
The presence of new peaks may indicate degradation products.
-
Signaling Pathways
TRPV1 Signaling Pathway
This compound is a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Activation of TRPV1 leads to an influx of cations (primarily Ca²⁺ and Na⁺), which triggers downstream signaling cascades involved in pain perception and inflammation.
Caption: Simplified signaling pathway of the TRPV1 channel modulated by this compound.
Potential Degradation Pathway of this compound
As a dihydropyridine, this compound is susceptible to photodegradation, leading to the aromatization of the dihydropyridine ring.
Caption: Postulated primary degradation pathway of this compound.
References
Technical Support Center: Optimizing MRS 1477 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRS 1477, a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a positive allosteric modulator of the TRPV1 ion channel.[1][2] By itself, it does not typically activate the channel. Instead, it enhances the response of TRPV1 to its agonists, such as capsaicin (B1668287) or protons (low pH).[1] This potentiation leads to an increased influx of cations, primarily Ca2+, into the cell upon agonist stimulation.
Q2: What is the optimal incubation time for this compound in cell culture experiments?
The optimal incubation time for this compound is dependent on the experimental endpoint.
-
For short-term signaling events , such as measuring intracellular calcium influx, a pre-incubation time of 15 to 60 minutes is often sufficient to observe the potentiating effect of this compound on agonist-induced responses.
-
For long-term cellular assays , such as those measuring apoptosis or changes in protein expression, longer incubation times are typically necessary. A commonly reported successful incubation time is 72 hours.[2]
To determine the precise optimal incubation time for your specific cell type and experimental question, it is highly recommended to perform a time-course experiment.
Q3: What is a recommended starting concentration for this compound?
A frequently used and effective concentration of this compound in in vitro studies is 2 µM.[2] However, the optimal concentration can vary between cell lines and experimental conditions. A dose-response experiment is recommended to determine the ideal concentration for your specific application.
Q4: Do I need to use an agonist with this compound?
Yes, in most experimental systems, this compound requires the presence of a TRPV1 agonist, such as capsaicin, to elicit a biological effect.[2] this compound potentiates the action of the agonist, leading to a more robust response.
Q5: What is the expected effect of this compound on the dose-response of a TRPV1 agonist?
This compound is expected to shift the dose-response curve of a TRPV1 agonist, like capsaicin, to the left. This indicates an increase in the potency of the agonist. For example, in one study, the presence of 2 µM this compound decreased the IC50 value of capsaicin by more than 20-fold.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable effect of this compound. | 1. Suboptimal incubation time. 2. Inappropriate concentration of this compound or agonist. 3. Low or absent TRPV1 expression in the cell line. 4. Degradation of this compound or agonist. | 1. Perform a time-course experiment to determine the optimal incubation period for your endpoint.2. Conduct a dose-response experiment for both this compound and the agonist to find the optimal concentrations.3. Verify TRPV1 expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence.4. Prepare fresh stock solutions of this compound and the agonist. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| High background signal or cell death in control wells. | 1. Cytotoxicity of the vehicle (e.g., DMSO). 2. Contamination of cell culture. 3. Instability of this compound in culture media leading to toxic byproducts. | 1. Ensure the final concentration of the vehicle is low (typically ≤ 0.1%) and test the vehicle alone for any cytotoxic effects.2. Regularly test for mycoplasma and other contaminants.3. While specific stability data for this compound in media is limited, consider reducing the incubation time or refreshing the media for very long experiments. |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Uneven distribution of this compound or agonist in the wells. 3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.2. Mix the plate gently by tapping or using a plate shaker after adding reagents.3. Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media. |
Data Presentation
Table 1: Effect of this compound on Capsaicin Potency
| Condition | Capsaicin IC50 (µM) | Fold Decrease in IC50 |
| Without this compound | 56 ± 12 | - |
| With 2 µM this compound | 2.4 ± 0.5 | >20 |
Data adapted from a study on MCF7 breast cancer cells.[2]
Experimental Protocols
Protocol 1: Optimizing Incubation Time for this compound in a Cell Viability Assay
Objective: To determine the optimal incubation time for this compound to affect cell viability in the presence of a TRPV1 agonist.
Materials:
-
Cells expressing TRPV1
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TRPV1 agonist (e.g., Capsaicin) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the longest incubation period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the agonist in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment:
-
Prepare separate plates for each time point you wish to test (e.g., 24, 48, 72, 96 hours).
-
To each plate, add the prepared concentrations of this compound and the agonist.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the designated time periods.
-
Cell Viability Assessment: At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot cell viability against incubation time for each concentration of this compound.
-
The optimal incubation time is typically the point at which the desired effect (e.g., a significant decrease in viability) reaches a plateau.
-
Protocol 2: Calcium Imaging to Assess Acute Potentiation by this compound
Objective: To visualize and quantify the potentiation of agonist-induced calcium influx by this compound.
Materials:
-
Cells expressing TRPV1
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
TRPV1 agonist (e.g., Capsaicin)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence imaging. Allow cells to adhere.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator in HBSS (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium, wash the cells with HBSS, and add the loading solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash: Gently wash the cells two to three times with HBSS to remove excess dye.
-
Pre-incubation with this compound:
-
Add HBSS containing the desired concentration of this compound (and a vehicle control to separate wells).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Baseline Measurement: Acquire a baseline fluorescence reading for a few minutes.
-
Agonist Addition: Add the TRPV1 agonist at the desired concentration and continue to record the fluorescence signal over time.
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time.
-
Compare the peak fluorescence and the area under the curve between the this compound-treated and control groups to determine the extent of potentiation.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of TRPV1.
Caption: Workflow for optimizing this compound incubation time in a cell viability assay.
References
addressing inconsistencies in MRS 1477 studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered in studies involving MRS 1477.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] It potentiates the activation of TRPV1 by orthosteric agonists like capsaicin (B1668287) and sensitizes the channel to activation by protons (low pH).[1] It binds to a site on the TRPV1 channel that is distinct from the capsaicin binding site.
Q2: Does this compound have any agonist activity on its own?
A2: Generally, this compound exhibits little to no agonist activity when applied alone to cells ectopically expressing TRPV1 channels. However, in some cell lines, such as the MCF7 breast cancer cell line, this compound alone can evoke intracellular calcium signals.[2][3] This is thought to be due to the presence of endogenous TRPV1 agonists in these cells, which are then potentiated by this compound.[2][3]
Q3: What are the known off-target effects of this compound?
A3: As a 1,4-dihydropyridine (B1200194) derivative, there is a theoretical potential for off-target effects on L-type calcium channels.[4][5][6][7][8] While specific off-target activity for this compound on these channels is not extensively documented in the literature, researchers should be aware of this possibility, especially when using high concentrations or observing unexpected cardiovascular or smooth muscle effects in vivo.
Q4: What is the recommended solvent and storage for this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For experimental use, it is common to prepare a concentrated stock solution in 100% DMSO. It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh dilutions in aqueous buffers for each experiment to avoid precipitation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: No observable potentiation of TRPV1 agonist activity.
| Possible Cause | Troubleshooting Steps |
| Low TRPV1 expression in the experimental system. | - Confirm TRPV1 expression in your cell line or tissue preparation using techniques like Western blot, qPCR, or immunohistochemistry.- Consider using a cell line with stable, high-level expression of TRPV1 as a positive control. |
| Suboptimal agonist concentration. | - To observe potentiation by a PAM, the orthosteric agonist should ideally be used at a concentration that elicits a submaximal response (e.g., EC20-EC50).- Perform a full dose-response curve for the agonist to determine its EC50 in your system before conducting potentiation experiments. |
| This compound concentration is too low or too high. | - Perform a dose-response experiment for this compound in the presence of a fixed, submaximal concentration of the agonist to determine the optimal concentration for potentiation.- Very high concentrations of some PAMs can lead to paradoxical inhibition or desensitization. |
| Issues with compound solubility or stability. | - Ensure that the final concentration of DMSO in your aqueous buffer is low (typically <0.5%) to prevent precipitation.- Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Visually inspect for any signs of precipitation. |
Issue 2: Unexpected agonist-like activity of this compound alone.
| Possible Cause | Troubleshooting Steps |
| Presence of endogenous TRPV1 agonists. | - This phenomenon has been observed in certain cancer cell lines like MCF7.[2][3]- To test for this, you can try to block the production of potential endogenous agonists (e.g., lipoxygenase inhibitors for lipid-derived agonists) or use a cell line with no known endogenous agonist production.- The use of a competitive TRPV1 antagonist, like capsazepine, should block the effects of this compound in this context.[3] |
| Off-target effects. | - As this compound is a dihydropyridine, it may have effects on L-type calcium channels, especially at higher concentrations.[4][5][6][7][8]- Test the effect of this compound in the presence of a selective L-type calcium channel blocker to see if the unexpected activity is attenuated.- Use a cell line that does not express TRPV1 but does express L-type calcium channels as a control. |
| Compound impurity. | - Ensure the purity of your this compound compound using analytical techniques like HPLC-MS. |
Issue 3: High variability in in vivo efficacy.
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetic variability. | - In vivo efficacy can be influenced by factors such as absorption, distribution, metabolism, and excretion of the compound, which can vary between animal models and even individual animals.[9][10]- It is important to conduct pharmacokinetic studies to determine the optimal dosing regimen and route of administration to achieve and maintain effective concentrations at the target site. |
| Model-dependent effects. | - The analgesic effects of TRPV1 modulation can be dependent on the specific pain model used (e.g., inflammatory vs. neuropathic pain).[11][12]- Ensure that the chosen animal model is appropriate for the scientific question being addressed and that the endpoints being measured are relevant to TRPV1 activity. |
| Co-administration with an agonist. | - The analgesic effects of this compound are often observed when it is co-administered with a TRPV1 agonist like capsaicin.[1] The dose and timing of both compounds are critical for observing a synergistic effect. |
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| Primary Target | TRPV1 | Human, Rat, Mouse | [1] |
| Mechanism of Action | Positive Allosteric Modulator | [1] | |
| Effect on Capsaicin Potency (EC50 shift) | ~3-fold leftward shift | HEK293 cells expressing rat TRPV1 | [13] |
| Effect on Apoptosis (with Capsaicin) | Increased apoptosis | MCF7 breast cancer cells | [2][3] |
| In vivo Analgesic Effect | Potentiates capsaicin-induced analgesia | Rat | [1] |
Experimental Protocols
TRPV1 Calcium Influx Assay
Objective: To measure the potentiation of agonist-induced calcium influx by this compound.
Methodology:
-
Cell Culture: Culture cells stably expressing TRPV1 (e.g., HEK293-TRPV1) in appropriate media. Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Incubate in the dark at 37°C.
-
Compound Preparation: Prepare serial dilutions of the TRPV1 agonist (e.g., capsaicin) and this compound in the assay buffer.
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the assay buffer containing this compound or vehicle and incubate for a short period.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the TRPV1 agonist and immediately begin kinetic fluorescence measurements.
-
-
Data Analysis: Calculate the change in fluorescence intensity over baseline. Plot the agonist dose-response curves in the presence and absence of this compound to determine the shift in EC50.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess the effect of this compound, alone or in combination with capsaicin, on apoptosis.
Methodology:
-
Cell Treatment: Seed cells (e.g., MCF7) in 6-well plates. Treat the cells with this compound, capsaicin, the combination of both, or vehicle control for the desired time period (e.g., 24-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[13][14][15][16][17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
In Vivo Analgesia Study (Capsaicin-Induced Nociception Model)
Objective: To evaluate the analgesic effect of this compound in combination with capsaicin.
Methodology:
-
Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatization: Acclimatize the animals to the testing environment and handling procedures.
-
Drug Administration: Administer this compound (or vehicle) via an appropriate route (e.g., intraperitoneal or subcutaneous injection). After a predetermined time, co-administer a low dose of capsaicin locally (e.g., intraplantar injection).
-
Nociceptive Testing: Measure nociceptive behaviors such as paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) or mechanical stimulus (e.g., von Frey filaments) at various time points after drug administration.[3]
-
Data Analysis: Compare the withdrawal latencies or thresholds between the different treatment groups to determine the analgesic effect.
Mandatory Visualizations
References
- 1. This compound | CAS 212200-21-0 | MRS1477 | Tocris Bioscience [tocris.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of L-type calcium channel and human ether-a-go-go related gene blockers on the electrical activity of the human heart: a simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Reproducible MRS 1477 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reproducible results with MRS 1477, a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the TRPV1 channel. It does not activate the channel on its own but enhances the channel's sensitivity to agonists like capsaicin (B1668287) and protons (low pH). This potentiation leads to an increased influx of cations, primarily Ca2+, upon agonist stimulation.
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: What are the typical working concentrations for this compound in in-vitro experiments?
A3: The optimal concentration of this compound can vary depending on the cell type, agonist concentration, and experimental endpoint. However, a common starting point for in-vitro studies is a concentration range of 1-10 µM. For example, in studies with MCF7 breast cancer cells, 2 µM this compound has been used in conjunction with 10 µM capsaicin to induce apoptosis.[1]
Q4: How should this compound be stored?
A4: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for short-term use, but it is recommended to prepare fresh dilutions for each experiment to ensure stability and avoid degradation.
Troubleshooting Guide
Problem 1: Inconsistent or no potentiation of agonist effect.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Suboptimal agonist concentration | The potentiating effect of this compound is dependent on the presence of a TRPV1 agonist. Ensure you are using an appropriate concentration of the agonist (e.g., capsaicin) to elicit a submaximal response, which will allow for the observation of potentiation. |
| Low TRPV1 expression in the cell line | Confirm the expression of functional TRPV1 channels in your cell line using techniques like Western blot, qPCR, or by testing for a robust response to a high concentration of a known TRPV1 agonist. |
| Cell culture media interference | Some components in cell culture media can interfere with the activity of lipophilic compounds. Consider performing the assay in a simplified buffer system, such as Hanks' Balanced Salt Solution (HBSS), for the duration of the experiment. |
Problem 2: High background signal or apparent agonist activity of this compound alone.
| Possible Cause | Troubleshooting Step |
| Solubility issues and compound precipitation | High concentrations of this compound may lead to precipitation in aqueous buffers, which can cause light scattering and interfere with fluorescence or luminescence-based assays. Visually inspect the assay wells for any precipitate. Reduce the final concentration of this compound or the DMSO percentage. |
| Off-target effects | While this compound is reported to be a specific modulator of TRPV1, high concentrations may lead to off-target effects. Perform a dose-response curve with this compound alone to determine if there is any intrinsic activity at the concentrations used. |
| Contamination of stock solution | Your this compound stock solution may be contaminated with a TRPV1 agonist. Prepare a fresh stock solution and re-test. |
Problem 3: Difficulty in reproducing in-vivo analgesic effects.
| Possible Cause | Troubleshooting Step |
| Poor bioavailability of this compound | The formulation and route of administration are critical for in-vivo studies. Ensure proper dissolution of this compound in a suitable vehicle. The choice of vehicle will depend on the route of administration (e.g., intraperitoneal, subcutaneous). |
| Insufficient co-administration of agonist | The analgesic effects of this compound in some models are dependent on the co-administration of a TRPV1 agonist like capsaicin. The dose and timing of both compounds need to be optimized for the specific animal model. |
| Metabolic instability | The in-vivo half-life of this compound may be short. Consider pharmacokinetic studies to determine the optimal dosing regimen. |
Quantitative Data Summary
Table 1: Effect of this compound on Capsaicin Potency in HEK293 cells expressing rat TRPV1
| This compound Concentration | Capsaicin EC50 (nM) | Fold Shift in Potency |
| 0 µM | 114.7 | - |
| 100 µM | 49.3 | ~2.3 |
| Data adapted from Tominaga M, et al. (2001).[2] |
Table 2: Example Concentrations for In-Vitro Apoptosis Assay in MCF7 Cells
| Compound | Concentration | Incubation Time |
| This compound | 2 µM | 72 hours |
| Capsaicin | 10 µM | 72 hours |
| Data from Nazıroğlu M, et al. (2017).[1] |
Experimental Protocols
Protocol 1: In-Vitro Calcium Influx Assay
This protocol describes a method to measure the potentiation of capsaicin-induced calcium influx by this compound in a cell line expressing TRPV1.
Materials:
-
TRPV1-expressing cells (e.g., HEK293-TRPV1)
-
96-well black, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Capsaicin
-
DMSO
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed TRPV1-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Compound Preparation:
-
Prepare a 2X working solution of this compound or vehicle (DMSO) in HBSS.
-
Prepare a 5X working solution of capsaicin in HBSS.
-
-
Assay Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a baseline fluorescence for 1-2 minutes.
-
Inject the 2X this compound or vehicle solution and record the fluorescence for 5-10 minutes to observe any direct effect.
-
Inject the 5X capsaicin solution to reach the final desired concentration and continue recording the fluorescence to measure the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Compare the capsaicin-induced response in the presence and absence of this compound to determine the potentiation.
-
Protocol 2: Apoptosis Detection by Caspase-3/7 Activity Assay
This protocol provides a method to assess the induction of apoptosis by this compound and capsaicin.
Materials:
-
MCF7 cells (or another relevant cell line)
-
24-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Capsaicin
-
Caspase-3/7 activity assay kit (e.g., a luminogenic or fluorogenic substrate-based kit)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a 24-well plate at a density that allows for logarithmic growth during the treatment period.
-
Compound Treatment:
-
Prepare treatment media containing this compound (e.g., 2 µM), capsaicin (e.g., 10 µM), the combination of both, or vehicle control (DMSO).
-
Replace the culture medium with the treatment media.
-
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Caspase Activity Measurement:
-
Follow the manufacturer's instructions for the chosen caspase-3/7 activity assay kit.
-
Typically, this involves lysing the cells and adding a substrate that produces a luminescent or fluorescent signal upon cleavage by active caspase-3/7.
-
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the number of cells (if necessary) and compare the caspase activity in the treated groups to the vehicle control.
Visualizations
Caption: Simplified signaling pathway of TRPV1 activation and modulation by this compound.
Caption: General experimental workflow for assessing this compound potentiation of TRPV1.
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
troubleshooting unexpected results with MRS 1477
Welcome to the technical support center for MRS 1477. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing answers to frequently asked questions regarding the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] It does not typically activate the TRPV1 channel on its own but enhances the channel's response to agonists like capsaicin (B1668287) or protons (acidic pH).
Q2: Is this compound a P2Y receptor antagonist?
While the "MRS" nomenclature is often associated with P2Y receptor ligands, this compound is not a P2Y1 receptor antagonist. Its established primary target is the TRPV1 channel. Researchers should be cautious not to misinterpret its function based on the name alone.
Q3: What are the common applications of this compound?
This compound is primarily used in research to study the function and modulation of TRPV1 channels. It has been investigated for its potential analgesic effects when used in combination with a TRPV1 agonist. Additionally, it has been explored in cancer research, where its co-application with capsaicin has been shown to induce apoptosis in certain cancer cell lines.[1][2]
Q4: What is the recommended solvent and storage condition for this compound?
For detailed information on solubility and storage, always refer to the manufacturer's datasheet that accompanies the specific lot of this compound you are using. Generally, it is stored at -20°C.
Troubleshooting Unexpected Results
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: No enhancement of agonist-induced TRPV1 activation.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect concentration of this compound | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Low concentration of TRPV1 agonist | Ensure the agonist (e.g., capsaicin) concentration is sufficient to elicit a submaximal response, which can then be potentiated by this compound. |
| Low or absent TRPV1 expression | Verify TRPV1 expression in your experimental model (cell line, primary cells) using techniques like Western blot, qPCR, or immunofluorescence. |
| Degradation of this compound | Ensure proper storage of the compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cell culture or tissue health issues | Check cell viability and morphology. Unhealthy cells may not respond appropriately to stimuli. |
Issue 2: this compound shows direct activation of TRPV1 without an agonist.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of endogenous TRPV1 agonists | Some cell types may produce endogenous agonists (e.g., anandamide).[2] Consider using a TRPV1 antagonist (e.g., capsazepine) to confirm the effect is mediated by TRPV1. |
| High concentration of this compound | At very high concentrations, some allosteric modulators can exhibit agonist-like activity. Perform a concentration-response experiment to identify a concentration that potentiates without direct activation. |
| Off-target effects | While the primary target is TRPV1, high concentrations may lead to off-target effects.[3] Review literature for known off-target activities and consider using structurally different TRPV1 PAMs as controls. |
Issue 3: High background signal or cell death observed with this compound treatment.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is below the toxic threshold for your cells (typically <0.1-0.5%). |
| Compound precipitation | Visually inspect the solution for any precipitates. If precipitation occurs, try preparing a fresh, lower concentration stock or using a different solvent. |
| Induction of apoptosis (in combination with agonists) | This compound in the presence of capsaicin can induce apoptosis in some cell types, such as MCF7 breast cancer cells.[1][2] This may be an expected outcome depending on the research context. |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay to Assess this compound Activity
This protocol outlines a general procedure for measuring the potentiation of capsaicin-induced calcium influx by this compound in a cell line expressing TRPV1.
Materials:
-
Cells expressing TRPV1 (e.g., HEK293-TRPV1 or a relevant cancer cell line)
-
Cell culture medium
-
Fluo-4 AM or other calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
Capsaicin
-
Capsazepine (as a negative control)
-
DMSO (as a solvent)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate with the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with HBSS to remove excess dye.
-
Pre-incubation with this compound: Add HBSS containing the desired concentration of this compound (or vehicle control) to the wells and incubate for 10-15 minutes.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and record the baseline fluorescence for 1-2 minutes.
-
Agonist Injection and Measurement: Inject a submaximal concentration of capsaicin into the wells and immediately begin recording the fluorescence intensity for 5-10 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response to the vehicle control.
Expected Data
The following table summarizes hypothetical data from a calcium imaging experiment.
| Treatment Group | This compound (µM) | Capsaicin (nM) | Normalized Peak Fluorescence (ΔF/F₀) |
| Vehicle Control | 0 | 100 | 1.5 ± 0.2 |
| This compound | 2 | 0 | 1.1 ± 0.1 |
| Capsaicin alone | 0 | 100 | 3.8 ± 0.4 |
| This compound + Capsaicin | 2 | 100 | 7.2 ± 0.6 |
| Capsazepine + this compound + Capsaicin | 2 | 100 | 1.3 ± 0.2 |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a positive allosteric modulator of the TRPV1 channel.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
Technical Support Center: Optimizing MRS Assays for Studying the Effects of MRS 1477
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Magnetic Resonance Spectroscopy (MRS) to investigate the metabolic effects of MRS 1477. This compound is a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and its impact on cellular metabolism can be subtle. Therefore, achieving a high signal-to-noise ratio (SNR) in your MRS assays is critical for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is high SNR important in assays involving it?
This compound is a dihydropyridine (B1217469) derivative that potentiates the activation of TRPV1 channels by vanilloids and protons.[1] In research, it is often used to study the role of TRPV1 in various physiological and pathological processes, including its potential to induce apoptosis in cancer cells when combined with an agonist like capsaicin.[1] The metabolic changes induced by this compound can be small. A high signal-to-noise ratio (SNR) is crucial to confidently detect and quantify these subtle metabolic shifts against the background noise of the MRS experiment.
Q2: I've treated my sample with this compound and now my spectra are noisy. What are the likely causes?
Increased noise after treating a sample with a compound like this compound can be due to several factors. The compound itself is unlikely to directly cause spectral noise. Instead, the issue may stem from inconsistencies in sample preparation, changes in the sample's physiological state that affect the MRS measurement, or suboptimal experimental parameters that were not robust enough to handle slight variations. Common culprits include poor magnetic field homogeneity (shimming) across the sample, inadequate water suppression, and using an insufficient number of signal averages (NSA).
Q3: Can the solvent for this compound affect the quality of my MRS spectrum?
Yes, the solvent used to dissolve this compound can impact your spectrum. If the solvent has a strong signal that overlaps with the metabolites of interest, it can obscure your results. It is essential to use a deuterated solvent if possible, or at a minimum, ensure the final concentration of the solvent in your sample is low enough to not interfere with the spectral region of interest. Always run a control spectrum with the solvent alone to identify any potential contaminating signals.
Q4: How does shimming affect the SNR of my spectra?
Shimming is the process of adjusting the magnetic field to be as uniform as possible over the volume of interest.[2] Poor shimming results in broader spectral peaks, which directly reduces the peak height and, consequently, the SNR.[2] Effective shimming narrows the peaks, increasing their height and making it easier to accurately quantify the underlying metabolites.[2]
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio (SNR)
Q: My overall SNR is too low to reliably detect metabolic changes. How can I improve it?
A: A low SNR is a common challenge in MRS. Here are several strategies to boost your signal:
-
Increase the Number of Signal Averages (NSA): The SNR improves with the square root of the number of averages.[2] Doubling the NSA will increase the SNR by approximately 1.41 (the square root of 2).[2] However, this will also increase the acquisition time.
-
Optimize Shimming: Poor magnetic field homogeneity is a primary cause of low SNR.[2] Ensure you perform careful automated and, if necessary, manual shimming before each acquisition to achieve the narrowest possible water peak linewidth.
-
Ensure Proper Coil Loading and Positioning: The proximity of the receiver coil to the sample is critical. Ensure your sample is correctly positioned within the sensitive volume of the coil.
-
Check for Hardware Issues: Noise from electronic components can degrade SNR. If you experience a sudden drop in SNR across all experiments, contact your instrument service engineer.
-
Utilize Post-Processing Techniques: After data acquisition, computational methods can enhance the SNR.[2] Techniques like applying a gentle apodization filter (e.g., Gaussian) to the Free Induction Decay (FID) can reduce noise, though this may slightly broaden the peaks.[2] Advanced denoising techniques, such as low-rank denoising or deep learning-based approaches, can also be employed for significant noise reduction.[3]
Issue 2: Poor Water Suppression
Q: I'm seeing a large residual water peak that is obscuring my metabolites of interest. What can I do?
A: The water signal in biological samples is several orders of magnitude higher than that of metabolites.[2] Effective water suppression is therefore essential.
-
Select the Appropriate Water Suppression Technique: Common methods include CHESS (Chemical Shift Selective Saturation) and VAPOR (Variable Pulse Power and Optimized Relaxation Delays).[2] VAPOR is particularly effective at high magnetic field strengths.[2]
-
Optimize Water Suppression Parameters: The power and bandwidth of the water suppression pulses may need to be adjusted for your specific sample and experimental conditions.
-
Good Shimming: Effective shimming is a prerequisite for good water suppression.[2] A homogeneous magnetic field allows the frequency-selective saturation pulses to be more effective.
Issue 3: Baseline Distortions
Q: My spectrum has a rolling baseline, making it difficult to quantify the metabolite peaks. What causes this and how can I fix it?
A: Baseline distortions can arise from several sources, including imperfect water suppression, signal from macromolecules, and eddy currents.
-
Improve Water Suppression: A large residual water signal is a common cause of baseline roll.
-
Use a Longer Echo Time (TE): A longer TE (e.g., >100 ms) can help to reduce the contribution of broad signals from macromolecules, which can contribute to an uneven baseline. However, this will also lead to a loss of signal for metabolites with short T2 relaxation times.
-
Apply Post-Processing Baseline Correction: Most MRS analysis software packages include algorithms to fit and subtract a baseline function from the spectrum.[2]
-
Eddy Current Correction: If not automatically applied by your system, ensure that eddy current correction is performed during post-processing.[2]
Quantitative Data Summary
| Parameter | Effect on SNR | Quantitative Impact | Considerations |
| Number of Signal Averages (NSA) | Increases SNR | SNR is proportional to the square root of the NSA. Doubling the NSA increases SNR by ~1.41.[2] | Increases acquisition time. |
| Magnetic Field Strength | Increases SNR | Higher field strength leads to better spectral dispersion and higher intrinsic SNR. | Higher field systems are more expensive and can have shorter T2 relaxation times. |
| Voxel Size | Increases SNR | Larger voxels contain more spins, leading to a higher signal. | Reduces spatial resolution. |
| Echo Time (TE) | Generally Decreases SNR | Longer TEs lead to signal loss due to T2 relaxation. | Can be used to edit for specific metabolites and reduce macromolecule signals. |
| Repetition Time (TR) | Can Affect SNR | A short TR can lead to T1 saturation and reduced signal. | A longer TR allows for full relaxation but increases scan time. |
Experimental Protocols
Detailed Protocol: Optimizing an MRS Experiment to Study the Effects of this compound on Cell Culture
-
Sample Preparation:
-
Culture cells to the desired confluency in petri dishes or flasks.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of this compound for the specified duration. Include a vehicle-only control group.
-
After treatment, wash the cells with phosphate-buffered saline (PBS) to remove any residual compound.
-
Harvest the cells and prepare a cell pellet of a consistent size for each sample.
-
-
MRS Data Acquisition:
-
Place the cell sample in the MRS-compatible tube and position it correctly within the RF coil.
-
Perform automated shimming to achieve a narrow water linewidth (e.g., < 10 Hz). If necessary, perform manual shimming.
-
Acquire a reference spectrum without water suppression to check the water signal and use it for eddy current correction and quantification.
-
Select an appropriate water suppression technique (e.g., VAPOR).
-
Set the acquisition parameters. A good starting point would be:
-
Repetition Time (TR): 2000 ms (B15284909)
-
Echo Time (TE): 30-35 ms (for detection of a broad range of metabolites)
-
Number of Signal Averages (NSA): Start with 128 or 256 and increase if higher SNR is needed.
-
-
Acquire the MRS data.
-
-
Data Processing and Analysis:
-
Apply eddy current correction using the unsuppressed water signal.[2]
-
Perform frequency and phase correction to align the spectra.[2]
-
Apply a gentle apodization filter (e.g., a Gaussian filter with a line broadening of 0.5-1 Hz) to improve SNR.
-
Perform baseline correction.[2]
-
Use a spectral fitting software (e.g., LCModel, jMRUI) to quantify the metabolite concentrations.
-
Compare the metabolite concentrations between the this compound-treated and control groups.
-
Visualizations
Caption: TRPV1 signaling pathway showing modulation by this compound.
Caption: Workflow for troubleshooting poor SNR in MRS assays.
References
Technical Support Center: Optimization of MRS 1477 and Capsaicin Co-treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRS 1477 and capsaicin (B1668287) co-treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and capsaicin?
A1: Capsaicin is a well-known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly found on sensory neurons.[1] Activation of TRPV1 by capsaicin leads to an influx of cations, primarily Ca2+, causing initial excitation and the sensation of pain and heat.[2][3] Prolonged activation results in a desensitization of the neuron, rendering it less responsive to further stimuli.[2] this compound is a positive allosteric modulator (PAM) of the TRPV1 channel.[4][5] It does not activate the channel on its own but enhances the channel's response to agonists like capsaicin, leading to a more pronounced and sustained activation.[4][5]
Q2: What is the synergistic effect of co-treating with this compound and capsaicin?
A2: The co-treatment of this compound and capsaicin has been shown to synergistically induce apoptosis (programmed cell death) in certain cancer cell lines, such as breast cancer cells.[2] This enhanced effect is attributed to the potentiation of capsaicin-induced TRPV1 activation by this compound, leading to a significant and sustained increase in intracellular calcium levels. This calcium overload can trigger downstream apoptotic pathways, including the activation of caspases and the production of reactive oxygen species (ROS).[2]
Q3: What are the potential off-target effects of this compound and capsaicin co-treatment?
A3: While the primary target of both compounds is the TRPV1 channel, off-target effects are a possibility. High concentrations of capsaicin can induce neurotoxicity. The systemic administration of high doses of capsaicin is also limited by its induction of acute pain and neurogenic inflammation.[2] As this compound enhances capsaicin's effects, co-treatment could potentially exacerbate these off-target effects if not carefully optimized. It is crucial to determine the optimal concentrations that maximize the desired synergistic effect on target cells while minimizing toxicity to non-target cells.
Q4: What is a recommended starting point for the concentrations of this compound and capsaicin in a co-treatment experiment?
A4: Based on published studies, a common starting point for in vitro experiments is 2 µM this compound and 10 µM capsaicin.[2] However, the optimal concentrations can vary significantly depending on the cell line, experimental conditions, and the specific endpoint being measured. It is highly recommended to perform a dose-response matrix experiment to determine the optimal synergistic ratio for your specific system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no synergistic effect observed. | Suboptimal concentrations of one or both compounds. | Perform a dose-response matrix experiment to identify the optimal concentrations of this compound and capsaicin for your specific cell line and experimental setup. Start with a range around the literature-suggested values (e.g., this compound: 0.5-5 µM; Capsaicin: 1-20 µM). |
| Incorrect incubation time. | The synergistic apoptotic effect may be time-dependent. A 72-hour incubation period has been reported to be effective.[2] Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration. | |
| Low or no TRPV1 expression in the cell line. | Verify the expression of TRPV1 in your cell line using techniques like Western blotting, qPCR, or immunofluorescence. If TRPV1 expression is low, consider using a cell line with higher endogenous expression or a TRPV1-transfected cell line. | |
| High background cytotoxicity in control groups. | Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.1%). Run a solvent-only control to assess its effect. |
| Instability of compounds in media. | Prepare fresh stock solutions of this compound and capsaicin for each experiment. Protect stock solutions from light and store them at the recommended temperature. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can significantly impact the response to treatment. |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culturing. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of compounds. | |
| Precipitation of compounds in the culture medium. | Poor solubility of this compound or capsaicin. | Ensure that the final concentration of the compounds does not exceed their solubility limit in the culture medium. Prepare high-concentration stock solutions in a suitable solvent (e.g., DMSO) and then dilute them in the medium. Gentle vortexing before adding to the cells can also help. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on the effects of this compound and capsaicin on MCF7 breast cancer cells.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, capsaicin, or the combination. Include appropriate vehicle controls (e.g., DMSO). A common starting point is 2 µM this compound and 10 µM capsaicin.[2]
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3 and -9 Activity)
This protocol is based on a study investigating apoptosis induction by this compound and capsaicin.[2]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound, capsaicin, or the combination as described in the MTT assay protocol.
-
Cell Lysis: After the incubation period (e.g., 72 hours), harvest the cells and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Caspase Activity Measurement: Use a commercially available caspase-3 and caspase-9 activity assay kit. In a 96-well plate, mix an equal amount of protein from each sample with the caspase substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence or absorbance according to the kit's instructions.
-
Data Analysis: Normalize the caspase activity to the protein concentration and express the results as a fold change compared to the vehicle-treated control.
Quantitative Data Summary
The following table summarizes quantitative data from a study on the co-treatment of MCF7 breast cancer cells with 2 µM this compound and 10 µM capsaicin for 72 hours.[2]
| Treatment Group | Parameter | Result (relative to control) |
| Capsaicin (10 µM) | Apoptotic Cells | Increased |
| Reactive Oxygen Species | Increased | |
| Caspase-3 and -9 Activity | Increased | |
| This compound (2 µM) + Capsaicin (10 µM) | Apoptotic Cells | Further Increased (synergistic) |
| Reactive Oxygen Species | Further Increased (synergistic) | |
| Caspase-3 and -9 Activity | Further Increased (synergistic) |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capsaicin and the stomach. A review of experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1: A Target for Rational Drug Design [mdpi.com]
- 5. Anticancer Activity of Region B Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MRS 1477 and Other TRPV1 Modulators for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRS 1477 with other Transient Receptor Potential Vanilloid 1 (TRPV1) modulators. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols, supported by quantitative data.
Introduction to TRPV1 and its Modulation
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and pungent compounds like capsaicin.[1] Its involvement in pain and inflammation has made it a significant target for the development of novel analgesics and other therapeutics. Modulation of TRPV1 activity can be achieved through agonists, which activate the channel, antagonists, which block its activation, and positive allosteric modulators (PAMs), which enhance the action of agonists.
This compound: A Positive Allosteric Modulator of TRPV1
This compound is a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator of the TRPV1 channel.[2][3] Unlike direct agonists, this compound does not activate TRPV1 on its own. Instead, it potentiates the channel's response to vanilloid agonists (like capsaicin), protons, and endogenous agonists.[2][4] This modulatory action enhances the influx of cations, primarily Ca2+ and Na+, upon agonist binding, leading to a more pronounced physiological response.[3] This mechanism of action has shown potential for producing analgesic effects when used in combination with a TRPV1 agonist.[2]
Comparative Analysis of TRPV1 Modulators
To provide a clear comparison, this section presents quantitative data on the potency and efficacy of this compound and other well-characterized TRPV1 modulators.
Positive Allosteric Modulators (PAMs)
Positive allosteric modulators enhance the function of TRPV1 in the presence of an agonist. This compound is a key example of a small molecule PAM. Other molecules, including endogenous compounds and rationally designed peptides, also exhibit PAM activity.
| Modulator | Type | Effect on Agonist Potency | Quantitative Data | Reference(s) |
| This compound | Small Molecule | Potentiates capsaicin-induced activation | In the presence of 2 µM this compound, the IC50 of capsaicin in MCF7 cells decreased over 20-fold (from 56 µM to 2.4 µM). Potentiates activation by 50 nM capsaicin up to 3-fold. | [3][5] |
| Spermine | Endogenous Polyamine | Enhances capsaicin-evoked currents | EC50 for potentiation of capsaicin-evoked currents is ~5 µM. | [5] |
| De1 and De3 | De novo designed peptides | Potentiate capsaicin-induced activation | Co-expression with TRPV1 reduces the EC50 of capsaicin from 186.1 nM to 50.9 nM (De1) and 36.1 nM (De3). | [6] |
Agonists
TRPV1 agonists directly activate the channel, leading to depolarization and signaling. Capsaicin is the most well-known exogenous agonist.
| Agonist | Type | Potency (EC50) | Reference(s) |
| Capsaicin | Exogenous | ~0.68–2.2 µM in native sensory neurons and transfected cells. | [7][8] |
| N-Arachidonoyl dopamine (B1211576) (NADA) | Endogenous | ~50 nM | [9] |
Antagonists
TRPV1 antagonists block the channel and prevent its activation by agonists, thereby inhibiting downstream signaling. Several synthetic antagonists have been developed with varying potencies.
| Antagonist | Type | Potency (IC50) | Reference(s) |
| Capsazepine | Competitive | 562 nM | [2][10] |
| AMG 9810 | Competitive | 17 - 24.5 nM (human TRPV1) | [11][12] |
| SB-366791 | Selective | 5.7 nM | [3] |
| JNJ-17203212 | Selective | 65 nM (human TRPV1) | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of TRPV1 modulation and a typical experimental workflow for assessing modulator activity.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. De Novo Design of Peptidic Positive Allosteric Modulators Targeting TRPV1 with Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 9. Resolvin E1 Inhibits Substance P-Induced Potentiation of TRPV1 in Primary Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 12. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydropyridine Derivatives: MRS 1477 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (B1200194) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its adaptability to interact with various biological targets.[1] While classically associated with L-type calcium channel blockade for the management of hypertension, novel dihydropyridine (B1217469) derivatives have emerged with distinct pharmacological profiles.[1][2][3] This guide provides an objective comparison of MRS 1477, a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with other classes of dihydropyridine derivatives, supported by experimental data.
Performance Comparison of Dihydropyridine Derivatives
The functional diversity of dihydropyridine derivatives is evident in their wide range of molecular targets and corresponding potencies. The following tables summarize the quantitative data for this compound and other representative dihydropyridine compounds, categorized by their primary mechanism of action.
Table 1: this compound - A TRPV1 Positive Allosteric Modulator
| Compound | Target | Action | Potency (EC50) | Reference Cell Line |
| This compound | TRPV1 | Positive Allosteric Modulator | 21.3 µM | Not Specified |
EC50 value represents the concentration for potentiation of proton and vanilloid activation of TRPV1.[4]
Table 2: Classical Dihydropyridines - L-type Calcium Channel Blockers
| Compound | Target | Action | Potency (IC50) | Reference Tissue/Cell Line |
| Nifedipine | L-type Calcium Channels | Blocker | 4.1 nM | Rat Aorta |
| Amlodipine (B1666008) | L-type Calcium Channels | Blocker | 1.9 nM | Rat Aorta |
| Felodipine | L-type Calcium Channels | Blocker | ~50 nM | Human Vascular Preparations |
| Nicardipine | L-type Calcium Channels | Blocker | 75 nM | NG108-15 cells |
Table 3: T-type Selective Dihydropyridine Derivatives
| Compound | Target | Action | Potency (IC50) | Reference Cell Line |
| Niguldipine | T-type Calcium Channels | Blocker | 244 nM | NG108-15 cells |
| Nicardipine | T-type Calcium Channels | Blocker | 2.5 µM | NG108-15 cells |
| Nimodipine | T-type Calcium Channels | Blocker | 9.8 µM | NG108-15 cells |
| Nifedipine | T-type Calcium Channels | Blocker | 39 µM | NG108-15 cells |
[6]
Table 4: MRS1845 - A Store-Operated Calcium Channel (SOCE) Inhibitor
| Compound | Target | Action | Potency (IC50) | Reference Cell Line |
| MRS1845 | ORAI1 | Inhibitor | 1.7 µM | HL-60 |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic applications of dihydropyridine derivatives stem from their engagement with different signaling pathways. The following diagrams illustrate the mechanisms of action for this compound and other classes of these compounds.
Detailed Experimental Protocols
The following are representative protocols for assays commonly used to characterize the activity of dihydropyridine derivatives.
Calcium Imaging Assay for TRPV1 Potentiation
Objective: To determine the potentiation effect of a test compound (e.g., this compound) on capsaicin-induced calcium influx in TRPV1-expressing cells.
Materials:
-
HEK-293 cells stably expressing human TRPV1
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Capsaicin stock solution
-
This compound stock solution
-
Multi-well plates suitable for fluorescence reading
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Plating: Seed TRPV1-expressing HEK-293 cells in 96-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (or Fura-2 AM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: Add HBSS containing the desired concentration of this compound or vehicle control to the respective wells. Incubate for a predetermined time (e.g., 10-15 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using the plate reader or microscope.
-
Stimulation and Data Acquisition: Add a sub-maximal concentration of capsaicin to the wells while continuously recording the fluorescence intensity for a set period.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The potentiation by this compound is calculated by comparing the peak fluorescence response in the presence of the compound to the response with capsaicin alone. An EC50 value for potentiation can be determined by testing a range of this compound concentrations.
Whole-Cell Patch Clamp for L-type Calcium Channel Blockade
Objective: To measure the inhibitory effect of a dihydropyridine derivative on L-type calcium currents in a suitable cell line (e.g., vascular smooth muscle cells or a cell line expressing L-type calcium channels).
Materials:
-
Cells expressing L-type calcium channels
-
Patch clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (containing, in mM: 135 TEA-Cl, 10 BaCl₂, 10 HEPES; pH 7.4)
-
Internal solution (containing, in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP; pH 7.2)
-
Test dihydropyridine compound stock solution
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch clamp recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing voltage step (e.g., to +10 mV) to elicit an inward Ba²⁺ current through L-type calcium channels.
-
-
Compound Application: Perfuse the cell with the external solution containing the test dihydropyridine derivative at various concentrations.
-
Data Acquisition and Analysis: Record the peak inward current at each concentration of the compound. The percentage of inhibition is calculated relative to the control current. An IC50 value is determined by fitting the concentration-response data to a suitable equation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|MRS1477;MRS-1477 [dcchemicals.com]
- 5. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different potencies of dihydropyridine derivatives in blocking T-type but not L-type Ca2+ channels in neuroblastoma-glioma hybrid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MRS1845 - Immunomart [immunomart.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of MRS 1477 and Capsaicin: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of compounds targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is critical. This guide provides a comprehensive comparative analysis of two such compounds: the well-known agonist capsaicin (B1668287) and the novel positive allosteric modulator MRS 1477.
This document outlines their distinct mechanisms of action, presents a quantitative comparison of their effects on TRPV1 activation, details common experimental protocols for their study, and provides visual representations of their signaling pathways and experimental workflows.
Distinct Mechanisms of Action at the TRPV1 Channel
Capsaicin, the pungent compound in chili peppers, is a canonical agonist of the TRPV1 receptor.[1][2] Its binding directly activates the channel, leading to an influx of cations, primarily Ca2+ and Na+, which depolarizes sensory neurons and initiates a cascade of downstream signaling events.[3][4] This direct activation is responsible for the sensation of heat and pain associated with capsaicin.[1][5]
In contrast, this compound, a dihydropyridine (B1217469) derivative, functions as a positive allosteric modulator (PAM) of the TRPV1 channel.[6][7] It does not directly activate the channel on its own but significantly enhances the response of TRPV1 to other stimuli, such as capsaicin and protons (low pH).[6][8] This potentiation occurs through binding to a site on the TRPV1 receptor distinct from the capsaicin binding site.[9] This allosteric modulation results in a heightened sensitivity of the channel to agonists.
Quantitative Comparison of Effects
The primary quantitative distinction between the effects of capsaicin and this compound lies in the latter's ability to potentiate the former's activity. Experimental data demonstrates that this compound significantly lowers the concentration of capsaicin required to elicit a half-maximal response (EC50) from the TRPV1 channel.
| Compound/Combination | Target | Mechanism of Action | Key Quantitative Effect | Reference |
| Capsaicin | TRPV1 | Agonist | EC50: ~77.7 nM | [6] |
| This compound | TRPV1 | Positive Allosteric Modulator | No direct activation alone | [7][9] |
| Capsaicin + this compound (20 µM) | TRPV1 | Agonist + PAM | Capsaicin EC50: ~30.2 nM (a greater than 2-fold potentiation) | [6] |
Signaling Pathways
The signaling pathways for both capsaicin and the combined action of this compound and capsaicin converge on the activation of the TRPV1 channel, leading to similar downstream cellular responses, albeit with different sensitivities.
Caption: Signaling pathway of the TRPV1 agonist, capsaicin.
References
- 1. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Study protocol of the TEC-ORL clinical trial: a randomized comparative phase II trial investigating the analgesic activity of capsaicin vs Laroxyl in head and neck Cancer survivors presenting with neuropathic pain sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
Validating the Analgesic Potential of MRS 1477: A Comparative Analysis in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of MRS 1477, a novel positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, with established analgesic agents. By presenting supporting experimental data from various preclinical pain models, this document aims to validate the therapeutic potential of this compound and inform future research and development in pain management.
Executive Summary
This compound represents a novel, non-narcotic approach to analgesia. Unlike traditional painkillers that directly block pain pathways, this compound enhances the activity of the TRPV1 receptor in the presence of an agonist, such as capsaicin (B1668287). This mechanism allows for a targeted and potentially long-lasting analgesic effect specifically at the site of pain and inflammation. This guide will delve into the experimental evidence supporting the analgesic properties of this compound and compare its performance against commonly used analgesics, including opioids and non-steroidal anti-inflammatory drugs (NSAIDs), in validated animal models of pain.
Mechanism of Action: Positive Allosteric Modulation of TRPV1
The primary mechanism of action of this compound is the positive allosteric modulation of the TRPV1 receptor. TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It is a key integrator of noxious stimuli, including heat, protons (acidic pH), and endogenous inflammatory mediators. When activated, TRPV1 allows an influx of calcium and sodium ions, leading to depolarization of the neuron and the transmission of pain signals to the central nervous system.
This compound itself does not activate the TRPV1 channel but potentiates its activation by agonists like capsaicin.[1] This potentiation leads to an enhanced and prolonged influx of calcium, which can result in a localized and temporary inactivation or "defunctionalization" of the nociceptive nerve terminals. This targeted desensitization of pain-sensing neurons at the periphery is the basis for the analgesic effect of this compound when co-administered with a TRPV1 agonist.
Comparative Analgesic Efficacy in Preclinical Models
The analgesic properties of this compound, in combination with capsaicin, have been evaluated in rodent models of acute thermal pain. To provide a comprehensive comparison, this section summarizes the performance of this compound against standard analgesics in relevant pain models.
Capsaicin-Induced Thermal Hyperalgesia Model
This model assesses the ability of a compound to reverse the heightened pain sensitivity to a thermal stimulus following the injection of a low dose of capsaicin.
Experimental Protocol: Male Sprague-Dawley rats are habituated to the testing environment. A baseline paw withdrawal latency to a radiant heat source is determined. Subsequently, a non-inactivating dose of capsaicin (e.g., 10 µg in 10 µL) is injected into the plantar surface of the hind paw. Test compounds (this compound, comparators, or vehicle) are administered, and the paw withdrawal latency to the thermal stimulus is measured at various time points post-treatment. An increase in paw withdrawal latency indicates an analgesic effect.
Data Summary:
| Treatment Group | Dose | Administration Route | Peak Analgesic Effect (Paw Withdrawal Latency in seconds, Mean ± SEM) | Time to Peak Effect |
| This compound + Capsaicin | 30 µg + 10 µg | Intraplantar | ~18 ± 2 | 24 hours |
| Capsaicin alone | 10 µg | Intraplantar | No significant change from baseline | - |
| This compound alone | 30 µg | Intraplantar | No significant change from baseline | - |
| Morphine | 0.5 mg/kg | Subcutaneous | Significant increase from capsaicin-treated baseline | 30 minutes |
| Celecoxib | 7 mg/kg | Intraperitoneal | Significant attenuation of hyperalgesia | 2-4 hours |
Note: Data for comparator drugs are compiled from various studies and may not be from direct head-to-head comparisons with this compound. Experimental conditions are matched as closely as possible for a relevant comparison.
Carrageenan-Induced Thermal Hyperalgesia Model
This widely used model of inflammatory pain assesses the efficacy of analgesics in reducing heat hyperalgesia following the induction of inflammation with carrageenan.
Experimental Protocol: A baseline paw withdrawal latency to a thermal stimulus is established in rats. Inflammation is induced by injecting a 1% carrageenan solution into the plantar surface of the hind paw. Test compounds are administered either before (pre-emptive) or after the carrageenan injection. Paw withdrawal latency is then measured at different time points to assess the anti-hyperalgesic effect.
Data Summary:
| Treatment Group | Dose | Administration Route | Peak Analgesic Effect (% Reversal of Hyperalgesia) |
| Diclofenac | 5 mg/kg | Oral | ~56% |
| Celecoxib | 30 mg/kg | Oral | Significant prevention of hyperalgesia |
Formalin Test
The formalin test is a model of tonic, persistent pain that has two distinct phases: an early, acute phase resulting from direct nociceptor activation, and a late, inflammatory phase involving central sensitization.
Experimental Protocol: A small amount of dilute formalin solution is injected into the plantar surface of a rat's hind paw. The time the animal spends licking or biting the injected paw is recorded in two phases (e.g., 0-5 minutes and 15-60 minutes). A reduction in licking/biting time indicates an analgesic effect.
Data Summary:
| Treatment Group | Dose | Administration Route | Effect on Phase 1 | Effect on Phase 2 |
| Morphine | 1-6 mg/kg | Intraperitoneal | Dose-dependent reduction in licking time | Dose-dependent reduction in licking time |
| Tramadol | 5-50 mg/kg | Intraperitoneal | Attenuation of nociceptive behaviors | Attenuation of nociceptive behaviors |
| Ibuprofen | 30-300 mg/kg | Intraperitoneal | No effect | Attenuation of nociceptive behaviors |
Experimental Workflows
To ensure clarity and reproducibility, the following diagrams illustrate the typical workflows for the preclinical pain models discussed.
Conclusion
The experimental data presented in this guide validate the analgesic potential of this compound through a novel mechanism of positive allosteric modulation of the TRPV1 receptor. When combined with a TRPV1 agonist, this compound produces a robust and long-lasting analgesic effect in a model of acute thermal pain. This effect is distinct from traditional analgesics like opioids and NSAIDs, which act through different pathways.
The comparative analysis suggests that the this compound/capsaicin combination offers a promising alternative for localized pain management, potentially avoiding the systemic side effects associated with opioids and NSAIDs. The targeted nature of its action, leading to a localized and reversible desensitization of nociceptive nerve endings, warrants further investigation in more complex and chronic pain models. The data presented here provide a strong rationale for the continued development of TRPV1 positive allosteric modulators as a new class of analgesic drugs. Further research should focus on optimizing the delivery and formulation of this combination therapy and exploring its efficacy in a broader range of pain conditions.
References
A Comparative Guide to the Apoptotic Effects of MRS 1477 and Alternative TRPV1 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic effects of MRS 1477, a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and other relevant TRPV1 modulators. The information presented herein is intended to assist researchers in evaluating the potential of these compounds in apoptosis-related studies and drug development.
Introduction
This compound has emerged as a significant tool for studying the role of TRPV1 in apoptosis, particularly in cancer cell lines. As a positive allosteric modulator, it enhances the activity of TRPV1 in the presence of an agonist, such as capsaicin (B1668287). This guide compares the apoptotic effects of this compound with the well-characterized TRPV1 agonist, capsaicin, and the antagonist, capsazepine (B1668289). While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.
Data Presentation: Quantitative Effects on Apoptosis
The following tables summarize the quantitative data on the apoptotic effects of this compound and capsaicin on the human breast cancer cell line, MCF-7. It is important to note that the data for each compound are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: Apoptotic Effects of this compound on MCF-7 Cells
| Treatment (72h) | Parameter | Result | Reference |
| This compound (2 µM) | Apoptotic Cells (%) | Increased | [1] |
| This compound (2 µM) + Capsaicin (10 µM) | Apoptotic Cells (%) | Further Increased | [1] |
| This compound (2 µM) | Caspase-3 Activity | Increased | [1] |
| This compound (2 µM) | Caspase-9 Activity | Increased | [1] |
Table 2: Apoptotic Effects of Capsaicin on MCF-7 Cells
| Treatment (24h) | Parameter | Result | Reference |
| Capsaicin (50 µM) | Apoptotic Cells (%) | Significant Increase | [2] |
| Capsaicin (100 µM) | Apoptotic Cells (%) | Dose-dependent Increase | [2] |
| Capsaicin (150 µM) | Apoptotic Cells (%) | Dose-dependent Increase | [2] |
| Capsaicin | Caspase-3/7 Activity | Upregulated | [3] |
| Capsaicin | Caspase-9 Activity | Upregulated | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for assessing apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
APOPercentage™ Apoptosis Assay
This assay identifies apoptotic cells based on the externalization of phosphatidylserine, which allows for the uptake of a specific dye.
-
Cell Seeding: Seed MCF-7 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate until confluent.
-
Treatment: Prepare dilutions of this compound, capsaicin, or other test compounds. Remove the culture medium from the cells and add the prepared treatments.
-
Dye Incubation: Thirty minutes before the end of the treatment period, replace the treatment medium with the APOPercentage™ dye reagent and incubate for the final 30 minutes.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Cell Detachment: Add trypsin to each well and incubate to detach the cells.
-
Dye Release: Add the Dye Release Reagent to each well and shake to release the dye from the apoptotic cells.
-
Measurement: Transfer the contents to a 96-well plate and measure the absorbance at 550 nm using a microplate reader.[4][5][6][7][8]
Caspase-3 and Caspase-9 Activity Assays (Colorimetric)
These assays measure the activity of key executioner (caspase-3) and initiator (caspase-9) caspases.
-
Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer and incubate on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the caspase activity.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the respective caspase substrate (DEVD-pNA for caspase-3 or LEHD-pNA for caspase-9).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase activity.[1][9]
Discussion of Alternatives
-
Capsaicin: As the primary agonist for TRPV1, capsaicin is a crucial compound for comparison. Studies show it induces apoptosis in various cancer cell lines, including MCF-7.[2][10][11][12] Its effects are often used as a benchmark for the activity of other TRPV1 modulators. The pro-apoptotic mechanism of capsaicin involves TRPV1-mediated calcium influx, generation of reactive oxygen species (ROS), and activation of caspase cascades.[3][13]
-
Resiniferatoxin (RTX): A potent TRPV1 agonist, RTX has also been shown to induce apoptosis in cancer cells.[9] Its high potency makes it a valuable tool for studying TRPV1 function, though its therapeutic window may be narrow.
-
Capsazepine: This compound is a competitive antagonist of TRPV1 and is often used to confirm the involvement of the TRPV1 channel in a particular cellular response. Interestingly, some studies have reported that capsazepine itself can induce apoptosis in certain cancer cells, suggesting a TRPV1-independent mechanism or a more complex interaction with cellular pathways.[5]
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. sciprofiles.com [sciprofiles.com]
- 3. Capsaicin exerts synergistic pro-apoptotic effects with cisplatin in TSCC through the calpain pathway via TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of TRPV1 on Cancer Pathogenesis and Therapy: A Systematic Review [ijbs.com]
- 5. Capsazepine, a TRPV1 antagonist, sensitizes colorectal cancer cells to apoptosis by TRAIL through ROSg–JNK–CHOP-mediated upregulation of death receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New options for targeting TRPV1 receptors for cancer treatment: odorous Chinese herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capsaicin-induced apoptosis in human breast cancer MCF-7 cells through caspase-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1 Antagonist DWP05195 Induces ER Stress-Dependent Apoptosis through the ROS-p38-CHOP Pathway in Human Ovarian Cancer Cells [mdpi.com]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. Expression and functionality of TRPV1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPV1-Dependent Antiproliferative Activity of Dioecious Maclura pomifera Extracts in Estrogen Receptor-Positive Breast Cancer Cell Lines Involves Multiple Apoptotic Pathways [mdpi.com]
- 13. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Positive Allosteric Modulators of TRPV1
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and temperature sensation, presents a significant target for novel analgesic therapies. Positive allosteric modulators (PAMs) of TRPV1 offer a nuanced approach to modulating this channel's activity, potentially avoiding the side effects associated with direct agonists or antagonists. This guide provides an objective comparison of prominent TRPV1 PAMs, supported by experimental data, to aid in the selection and development of next-generation therapeutics.
Performance Comparison of TRPV1 Positive Allosteric Modulators
The landscape of TRPV1 PAMs includes both small molecules and rationally designed peptides. This section summarizes the quantitative data on their performance, primarily focusing on their ability to potentiate the effects of the archetypal TRPV1 agonist, capsaicin (B1668287).
| Modulator Class | Modulator Name | Agonist | Potentiation Effect | Assay System | Reference |
| Small Molecule | MRS1477 | Capsaicin | Up to 3-fold potentiation of activation by 50 nM capsaicin.[1] | HEK293 cells expressing TRPV1 | [1] |
| MRS1477 | Capsaicin | >20-fold decrease in the IC50 value for capsaicin's effect on cell viability.[2] | MCF7 breast cancer cells | [2] | |
| Peptide | De1 | Capsaicin | Reduces EC50 of capsaicin from 186.1 nM to 50.9 nM. | HEK293 cells co-expressing TRPV1 and De1 | |
| Peptide | De3 | Capsaicin | Reduces EC50 of capsaicin from 186.1 nM to 36.1 nM. | HEK293 cells co-expressing TRPV1 and De3 | |
| Peptide | s-RhTx | Capsaicin | Slows capsaicin-induced desensitization, leading to increased calcium influx.[3] | HEK293 cells expressing TRPV1 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key assays used in the characterization of TRPV1 PAMs.
Intracellular Calcium Imaging Assay
This assay is a common method to assess the potentiation of TRPV1 agonist-induced calcium influx by a PAM.
Objective: To quantify the ability of a PAM to enhance the intracellular calcium concentration ([Ca2+]i) increase triggered by a TRPV1 agonist.
Materials:
-
HEK293 cells stably expressing human TRPV1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
TRPV1 agonist (e.g., capsaicin)
-
TRPV1 PAM (e.g., MRS1477, De1, De3)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
Procedure:
-
Cell Culture: Culture HEK293-TRPV1 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells onto 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.
-
Wash the cells with HBS and then incubate them with the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBS to remove the extracellular dye.
-
Assay:
-
Place the plate in a fluorescence microplate reader.
-
Record the baseline fluorescence.
-
Add the TRPV1 PAM at the desired concentration and incubate for a predetermined time.
-
Add the TRPV1 agonist (e.g., capsaicin) at a sub-maximal concentration (e.g., EC20).
-
Record the fluorescence change over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2).
-
Compare the agonist-induced calcium response in the presence and absence of the PAM to determine the degree of potentiation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity and is considered the gold standard for characterizing ion channel modulators.
Objective: To measure the effect of a PAM on the agonist-induced currents mediated by TRPV1 channels.
Materials:
-
HEK293 cells expressing TRPV1
-
External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with KOH.
-
TRPV1 agonist (e.g., capsaicin)
-
TRPV1 PAM
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Plate HEK293-TRPV1 cells on glass coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at a constant voltage (e.g., -60 mV).
-
-
Agonist Application:
-
Perfuse the cell with the external solution containing a known concentration of the TRPV1 agonist (e.g., capsaicin).
-
Record the resulting inward current.
-
-
PAM Application:
-
After washing out the agonist, pre-incubate the cell with the external solution containing the PAM for a defined period.
-
Co-apply the agonist and the PAM.
-
Record the potentiated inward current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of the PAM.
-
Calculate the fold potentiation by dividing the peak current in the presence of the PAM by the peak current in its absence.
-
To determine the effect on agonist potency, generate dose-response curves for the agonist in the presence and absence of a fixed concentration of the PAM and compare the EC50 values.
-
Visualizations
Signaling Pathway of TRPV1 Activation and Modulation
Caption: TRPV1 activation by various stimuli and positive allosteric modulation.
Experimental Workflow for Evaluating TRPV1 PAMs
Caption: A typical workflow for the discovery and validation of TRPV1 PAMs.
Logical Relationship in a Comparative Study of TRPV1 PAMs
Caption: Logical flow for a comparative study of different classes of TRPV1 PAMs.
References
Confirming the On-Target Effects of MRS 1477: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, understanding the on-target effects of positive allosteric modulators (PAMs) is crucial. This guide provides an objective comparison of MRS 1477, a small-molecule dihydropyridine (B1217469) derivative, with other alternatives, supported by experimental data. This compound is recognized as a positive allosteric modulator of TRPV1, enhancing the channel's activation by vanilloids like capsaicin (B1668287) and by protons (acidic pH).[1][2][3][4] It exhibits analgesic effects when used in conjunction with capsaicin and has been shown to prolong capsaicin-induced hypothermia in mice.[4] This guide will focus on a comparison between this compound and a de novo designed peptidic PAM, TAT-De3, for which direct comparative data is available.
Quantitative Comparison of TRPV1 Positive Allosteric Modulators
The following table summarizes the available quantitative data comparing the in vivo analgesic effects of this compound with the peptidic PAM, TAT-De3. This data is derived from a study investigating their potential to alleviate thermal pain in rats.[5]
| Compound | Administration | Dose | Onset of Analgesic Effect | Duration of Analgesic Effect | Effect on Body Temperature |
| This compound | Intraplantar injection with capsaicin | 150 µM | ~2 hours | Diminished after 3 days | No hyperthermia observed |
| TAT-De3 | Intraplantar injection with capsaicin | 150 µM | Later than this compound | Up to 16 days | No hyperthermia observed |
Note: The data presented here is from a single in vivo study and direct in vitro comparative data for this compound against other small-molecule PAMs in the same experimental setup is limited in the public domain.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. Below are protocols for key experiments used to characterize the on-target effects of TRPV1 PAMs.
1. In Vitro Evaluation of TRPV1 Potentiation using Whole-Cell Patch-Clamp Electrophysiology
This method provides a direct measure of the ion currents flowing through TRPV1 channels in response to agonist and modulator application.[6][7]
-
Cell Preparation: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with plasmids encoding for human TRPV1.
-
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
The standard internal solution for the patch pipette contains (in mM): 140 KCl, 5 EGTA, 1 MgCl2, and 10 HEPES, adjusted to pH 7.4 with KOH.
-
Cells are held at a holding potential of -60 mV.
-
-
Compound Application:
-
A baseline current is established by perfusing the cell with the extracellular solution.
-
The TRPV1 agonist (e.g., capsaicin) is applied at a specific concentration to elicit a control current response.
-
After a washout period, the PAM (e.g., this compound or TAT-De3) is pre-applied for a defined duration, followed by the co-application of the PAM and the agonist.
-
-
Data Analysis: The potentiation of the agonist-induced current by the PAM is quantified by comparing the peak current amplitude in the presence and absence of the modulator.
2. In Vitro Calcium Imaging Assay for TRPV1 Activation
This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPV1 channel activity.[8][9][10]
-
Cell Culture and Preparation: HEK293 cells stably expressing human TRPV1 are seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.
-
Compound Application:
-
A baseline fluorescence reading is taken using a fluorescence microplate reader.
-
Test compounds, including the PAM (e.g., this compound) and a vehicle control, are added to the wells and incubated.
-
The TRPV1 agonist (e.g., capsaicin) is then added to all wells to stimulate the channels.
-
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time in kinetic mode. An increase in fluorescence indicates an influx of Ca2+ through activated TRPV1 channels.
-
Data Analysis: The potentiation effect of the PAM is determined by comparing the capsaicin-induced fluorescence signal in the presence and absence of the modulator.
3. In Vivo Assessment of Analgesic Effects (Thermal Pain Model)
This protocol is used to evaluate the efficacy of TRPV1 modulators in a preclinical pain model.[5]
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Compound Administration: A mixture of the TRPV1 agonist (capsaicin) and the PAM (this compound or TAT-De3) is injected into the plantar surface of the rat's hind paw.
-
Thermal Stimulation: A focused beam of a halogen lamp is applied to the injected paw to elicit a thermal pain response.
-
Behavioral Measurement: The paw withdrawal latency (the time taken for the rat to withdraw its paw from the heat source) is measured. An increase in withdrawal latency indicates an analgesic effect.
-
Data Analysis: The paw withdrawal latencies of treated animals are compared to those of control animals (receiving vehicle or agonist alone).
Visualizing the On-Target Effects of this compound
Signaling Pathway
Activation of the TRPV1 channel by agonists like capsaicin leads to an influx of cations, primarily Ca2+ and Na+. This cation influx depolarizes the neuron, and if the threshold is reached, triggers an action potential, leading to the sensation of pain. Positive allosteric modulators like this compound bind to a site on the TRPV1 channel distinct from the agonist binding site and enhance the channel's opening in the presence of an agonist, leading to a greater cation influx.[2][11]
Caption: TRPV1 signaling pathway showing activation by agonists and potentiation by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the on-target effects of different TRPV1 positive allosteric modulators.
References
- 1. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of MRS1477 and Standard Analgesics in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic efficacy of MRS1477, a novel positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with standard analgesics, namely opioids (morphine) and nonsteroidal anti-inflammatory drugs (NSAIDs). The information is based on available preclinical data and is intended to inform research and development in the field of pain management.
Executive Summary
MRS1477 represents a novel approach to analgesia by selectively modulating the activity of TRPV1 channels, which are key mediators of noxious heat and inflammatory pain. Preclinical studies demonstrate that MRS1477, when administered in combination with a low, non-analgesic dose of the TRPV1 agonist capsaicin (B1668287), produces a significant and prolonged analgesic effect in a thermal pain model. This effect is characterized by a substantial increase in the latency to withdraw from a thermal stimulus.
While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comparative perspective on the efficacy of MRS1477 relative to the well-established analgesic classes of opioids and NSAIDs. The data suggests that the magnitude of the analgesic effect of the MRS1477/capsaicin combination is comparable to that of systemic morphine in a similar preclinical pain model.
Data Presentation: Efficacy in the Rat Hargreaves Test (Thermal Hyperalgesia)
The following tables summarize the quantitative data on the analgesic effects of MRS1477, morphine, and a representative NSAID in the Hargreaves test, a standard preclinical model for assessing thermal pain sensitivity. It is important to note that the data for each compound is derived from separate studies, and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Analgesic Efficacy of MRS1477 in Combination with Capsaicin
| Treatment Group | Paw Withdrawal Latency (seconds) | % Increase from Baseline |
| Vehicle + Capsaicin (1 µg) | ~ 4.5 | - |
| MRS1477 (10 µg) + Capsaicin (1 µg) | ~ 12.5 | ~ 178% |
Data adapted from a study investigating the in vivo effects of MRS1477 in rats. The combination of MRS1477 and a non-deactivating dose of capsaicin resulted in a significant increase in paw withdrawal latency, indicating a potent analgesic effect.[1][2][3][4]
Table 2: Analgesic Efficacy of Morphine
| Dose of Morphine (mg/kg, s.c.) | Paw Withdrawal Latency (seconds) | % Increase from Baseline |
| Saline | ~ 4-5 | - |
| 1 | ~ 6-7 | ~ 50% |
| 3 | ~ 8-10 | ~ 100-125% |
| 10 | ~ 12-15 | ~ 200-250% |
Representative data synthesized from multiple preclinical studies investigating the dose-dependent analgesic effects of morphine in the rat Hargreaves test.
Table 3: Analgesic Efficacy of a Representative NSAID (e.g., Ibuprofen)
| Dose of Ibuprofen (mg/kg, p.o.) | Paw Withdrawal Latency (seconds) | % Increase from Baseline |
| Vehicle | ~ 4-5 | - |
| 30 | ~ 5-6 | ~ 20-25% |
| 100 | ~ 6-7 | ~ 40-50% |
Representative data synthesized from preclinical studies on the analgesic effects of NSAIDs in the rat Hargreaves test. The effect of NSAIDs on acute thermal nociception is generally more modest compared to opioids.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited.
MRS1477 Analgesia in the Hargreaves Test
-
Animal Model: Adult male Sprague-Dawley rats.
-
Pain Induction: Acute thermal nociception was assessed using an infrared diode laser to stimulate the plantar surface of the hind paw.
-
Drug Administration: A non-deactivating dose of capsaicin (1 µg in 10 µL of vehicle) with or without MRS1477 (10 µg in 10 µL of vehicle) was injected into the plantar surface of the hind paw.
-
Efficacy Measurement: The latency for the rat to withdraw its paw from the thermal stimulus was recorded. An increase in withdrawal latency indicates an analgesic effect. The intensity of the withdrawal response was also noted.[1][2][3][4]
-
Experimental Workflow:
Figure 1. Experimental workflow for assessing MRS1477 analgesia.
Standard Analgesic (Morphine) in the Hargreaves Test
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Pain Induction: Thermal hyperalgesia is induced by a radiant heat source directed at the plantar surface of the hind paw.
-
Drug Administration: Morphine is typically administered systemically, for example, via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at varying doses.
-
Efficacy Measurement: The latency to paw withdrawal from the heat source is measured at different time points after drug administration to determine the peak effect and duration of action.
Standard Analgesic (NSAID) in the Hargreaves Test
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Pain Induction: Similar to the morphine protocol, thermal hyperalgesia is induced using a radiant heat source.
-
Drug Administration: NSAIDs are commonly administered orally (p.o.) or via intraperitoneal (i.p.) injection.
-
Efficacy Measurement: Paw withdrawal latency is measured at various time points post-administration to assess the analgesic effect.
Signaling Pathways and Mechanisms of Action
The analgesic effects of MRS1477, opioids, and NSAIDs are mediated by distinct signaling pathways.
MRS1477 and TRPV1 Signaling
MRS1477 acts as a positive allosteric modulator of the TRPV1 channel. On its own, it has little to no activity. However, in the presence of a TRPV1 agonist like capsaicin or endogenous activators released during inflammation, MRS1477 enhances the influx of calcium ions (Ca2+) through the TRPV1 channel. This potentiation of the TRPV1 signal in nociceptive neurons can lead to a localized and temporary inactivation of the nerve terminals, resulting in analgesia.
Opioid Signaling
Opioids, such as morphine, exert their analgesic effects by binding to and activating opioid receptors, primarily the mu-opioid receptor (MOR), which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channel activity. Specifically, it promotes the opening of potassium channels (leading to hyperpolarization) and inhibits the opening of voltage-gated calcium channels. These actions collectively reduce neuronal excitability and inhibit the release of nociceptive neurotransmitters like substance P and glutamate.
NSAID Mechanism of Action
Nonsteroidal anti-inflammatory drugs (NSAIDs) produce analgesia primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are inflammatory mediators that sensitize peripheral nociceptors, lowering their activation threshold and thereby enhancing pain signals. By blocking prostaglandin (B15479496) synthesis, NSAIDs reduce this sensitization, leading to an analgesic and anti-inflammatory effect.
References
Unveiling the Allosteric Modulation of TRPV1 by MRS1477: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the allosteric mechanism of MRS1477, a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. By objectively presenting experimental data, this document serves as a valuable resource for researchers investigating novel therapeutic strategies targeting TRPV1 for pain, inflammation, and oncology.
Executive Summary
MRS1477, a dihydropyridine (B1217469) derivative, has been identified as a specific and potent positive allosteric modulator of the TRPV1 channel. Unlike direct agonists, MRS1477 exhibits little to no intrinsic activity on its own but significantly enhances the sensitivity of TRPV1 to its endogenous and exogenous activators, such as capsaicin (B1668287) and protons.[1][2] This allosteric mechanism is substantiated by evidence demonstrating that MRS1477 potentiates agonist-induced responses without competing with orthosteric antagonists, suggesting a distinct binding site.[1] The potentiation of TRPV1 activity by MRS1477 leads to downstream cellular effects, including increased intracellular calcium, generation of reactive oxygen species (ROS), and induction of apoptosis, highlighting its potential as a tool for studying TRPV1 signaling and as a lead compound for drug development.[1]
Quantitative Analysis of MRS1477's Allosteric Modulation
The positive allosteric modulatory effects of MRS1477 on TRPV1 have been quantified through various in vitro assays. The data clearly demonstrates the potentiation of the canonical TRPV1 agonist, capsaicin (CAPS), in the presence of MRS1477.
| Parameter | Condition | Value | Cell Line | Assay Type | Reference |
| Capsaicin IC50 | Without MRS1477 | 56 ± 12 µM | MCF7 | Cell Viability | [1] |
| With 2 µM MRS1477 | 2.4 ± 0.5 µM | MCF7 | Cell Viability | [1] | |
| Capsaicin-Evoked Current Density | Control (CAPS only) | 105 ± 12 pA/pF | MCF7 | Whole-Cell Patch Clamp | [1] |
| With MRS1477 pre-treatment (CAPS) | 136 ± 19 pA/pF | MCF7 | Whole-Cell Patch Clamp | [1] |
Table 1: Potentiation of Capsaicin Activity by MRS1477. The data illustrates a significant leftward shift in the capsaicin dose-response curve and an increase in the maximal agonist-evoked current density in the presence of MRS1477, characteristic of positive allosteric modulation.
Comparison with Other TRPV1 Modulators
While direct head-to-head comparative studies with other established TRPV1 PAMs are limited in the reviewed literature, the specificity of MRS1477 has been highlighted. It is reported to be a more specific modulator of TRPV1 channels compared to other dihydropyridine derivatives, which showed no allosteric effects on TRPV1.[1]
A key distinguishing feature of MRS1477's allosteric mechanism is its lack of interference with orthosteric antagonists. This has been experimentally validated by showing that MRS1477 does not alter the inhibitory effect of the competitive TRPV1 antagonist, capsazepine (B1668289).[1] This provides strong evidence that MRS1477 binds to a topographically distinct allosteric site on the TRPV1 channel.
| Modulator Type | Example | Mechanism of Action | Interaction with MRS1477 |
| Orthosteric Agonist | Capsaicin | Binds to the orthosteric site to activate the channel. | Potentiated by MRS1477. |
| Competitive Antagonist | Capsazepine | Competes with agonists for the orthosteric binding site, inhibiting channel activation. | No change in inhibitory potency in the presence of MRS1477.[1] |
| Positive Allosteric Modulator | MRS1477 | Binds to an allosteric site to enhance the effect of orthosteric agonists. | N/A |
Table 2: Comparison of MRS1477 with Orthosteric Ligands. This table highlights the distinct mechanism of action of MRS1477 compared to ligands that bind to the orthosteric site of TRPV1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the TRPV1 channel in a single cell.
Objective: To determine the effect of MRS1477 on capsaicin-evoked TRPV1 currents.
Cell Preparation:
-
MCF7 cells are cultured under standard conditions.
-
For experiments, cells are plated on coverslips.
Solutions:
-
Standard Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM HEPES, pH 7.4 (adjusted with KOH).
-
Pipette Solution (Intracellular): 145 mM CsCl, 8 mM NaCl, 2 mM MgCl2, 10 mM HEPES, 1 mM Cs-EGTA, 0.886 mM Ca2+, pH 7.2 (adjusted with CsOH).
-
Agonist/Antagonist Solutions: Capsaicin (10 µM) and Capsazepine (0.1 mM) are prepared in the standard bath solution. MRS1477 is freshly prepared.
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on an MCF7 cell.
-
Hold the cell at a potential of -60 mV.
-
Obtain current-voltage (I-V) relationships using voltage ramps from -90 to +60 mV for 400 ms.
-
Perfuse the cell with the standard bath solution to record a baseline current.
-
Apply the capsaicin solution to activate TRPV1 channels and record the evoked current.
-
To test for inhibition, apply the capsazepine solution following capsaicin application.
-
For potentiation experiments, pre-incubate the cells with MRS1477 before applying capsaicin.
-
Analyze the maximal current amplitudes (pA) and divide by the cell capacitance (pF) to obtain current density (pA/pF).[1]
Intracellular Calcium Imaging
This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon TRPV1 activation.
Objective: To assess the potentiation of capsaicin-induced calcium influx by MRS1477.
Cell Preparation:
-
NIH-3T3 cells stably transfected with TRPV1 are seeded in 96-well plates.
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Standard buffer solution (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Capsaicin and MRS1477 solutions.
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence readings using a fluorescence microplate reader or microscope.
-
Apply MRS1477 alone to confirm its lack of direct agonist activity.
-
Apply capsaicin alone to measure the standard agonist response.
-
In separate wells, pre-incubate cells with MRS1477 for a defined period before adding capsaicin.
-
Record the fluorescence intensity over time to measure the calcium transient.
-
Analyze the peak fluorescence intensity to quantify the potentiation of the capsaicin response by MRS1477.[1]
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental logic.
Figure 1: Mechanism of MRS1477 Allosteric Modulation of TRPV1.
Figure 2: Experimental Workflow for Validating MRS1477's Mechanism.
Figure 3: Downstream Signaling Pathway of Potentiated TRPV1 Activation.
References
A Comparative Pharmacological Guide to MRS P2Y1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacology of three prominent nucleotide-based P2Y1 receptor antagonists: MRS2179, MRS2279, and MRS2500. These analogs are critical tools in the study of purinergic signaling and hold potential as therapeutic agents, particularly in the context of thrombosis and other conditions involving platelet aggregation.
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters of MRS2179, MRS2279, and MRS2500, highlighting their potency and affinity for the human P2Y1 receptor.
| Compound | Kᵢ (nM) | IC₅₀ (nM) | Assay | Notes |
| MRS2179 | 100 | 1.22 µM (human colon)[1]; 13.1 µM (rat colon)[2] | Radioligand Binding (Kᵢ); Inhibition of inhibitory junction potentials (IC₅₀) | A selective and competitive P2Y1 antagonist. |
| MRS2279 | 2.5[3][4][5] | 51.6[3][4][5] | Radioligand Binding (Kᵢ); Inhibition of ADP-induced platelet aggregation (IC₅₀) | A high-affinity and selective P2Y1 antagonist.[5] |
| MRS2500 | 0.78[6] | 0.95 (washed platelets); 490 (platelet-rich plasma)[6] | Radioligand Binding (Kᵢ); Inhibition of ADP-induced platelet aggregation (IC₅₀) | A highly potent and selective P2Y1 antagonist. |
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably platelet aggregation.[7] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) initiates a well-defined signaling cascade.
Upon ADP binding, the P2Y1 receptor couples to the Gq family of G proteins.[8] This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[7] This rise in intracellular calcium is a key event that leads to downstream cellular responses, such as platelet shape change and the initial phase of aggregation.[8]
Experimental Protocols
The pharmacological data presented in this guide are derived from standard in vitro assays. Below are detailed methodologies for three key experiments used to characterize P2Y1 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the human P2Y1 receptor.
-
Incubation: The membranes are incubated with a radiolabeled P2Y1 antagonist (e.g., [³³P]MRS2179 or [¹²⁵I]MRS2500) and varying concentrations of the unlabeled test compound (e.g., MRS2179, MRS2279, or MRS2500).[9][10]
-
Separation: The reaction is allowed to reach equilibrium, after which the bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 8. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 9. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Verification of MRS 1477 Findings: A Comparative Guide
This guide provides an objective comparison of the published findings for MRS 1477, a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The information is intended for researchers, scientists, and drug development professionals interested in the independent verification and comparative performance of this compound.
Summary of Published Findings
This compound is a dihydropyridine (B1217469) derivative that enhances the activity of TRPV1 agonists, such as capsaicin (B1668287), and potentiates channel activation by protons (low pH).[1][2] It does not appear to have significant agonist activity on its own.[2][3] The primary findings in the literature focus on two main areas: analgesia and anticancer effects.
Analgesic Effects
Initial studies demonstrated that this compound, when co-administered with a non-analgesic dose of capsaicin, produces a significant and long-lasting analgesic effect in rats.[2] This is achieved through the potentiation of capsaicin's effect, leading to the inactivation of peripheral nerve terminals.[2][3] This finding presented a novel, non-narcotic approach to pain management.
Anticancer Effects
In vitro studies on MCF7 breast cancer cells showed that this compound, particularly in combination with capsaicin, could induce apoptosis.[4] This effect was associated with increased reactive oxygen species production and caspase activity.[4] However, the same study reported that this compound did not significantly decrease tumor growth in an in vivo mouse model.[4]
Independent Verification and Comparative Analysis
Analgesic Effects: Verification and Comparison with a Novel Peptide PAM
The analgesic properties of this compound have been referenced in subsequent research, and a direct comparative study has been conducted against a novel, de novo designed peptidic PAM, TAT-De3. This provides a degree of independent verification for the analgesic potential of TRPV1 PAMs and allows for a direct comparison of efficacy.
A study by Xu et al. (2021) compared the in vivo analgesic effects of this compound with their designed peptide, TAT-De3, in a rat model of thermal pain. While both compounds, when co-injected with capsaicin, produced analgesic effects, there were notable differences in their onset and duration.
Table 1: Comparison of In Vivo Analgesic Effects of TRPV1 PAMs
| Feature | This compound + Capsaicin | TAT-De3 + Capsaicin |
| Onset of Analgesia | ~2 hours post-injection | Later onset than this compound |
| Duration of Analgesia | Diminished after 3 days | Lasted for as long as 16 days |
| Effect on Body Temperature | No hyperthermia observed | No hyperthermia observed |
Anticancer Effects: Status of Independent Verification
As of the latest available information, there is a lack of independent published studies that specifically verify the in vitro findings of this compound-induced apoptosis in breast cancer cells. The original 2017 study by Nazıroğlu et al. remains the primary source for this claim.[4] The authors themselves noted the need for further optimization for in vivo applications.[4] Broader reviews on the role of TRPV1 in cancer discuss the potential of TRPV1 activation to induce apoptosis, but do not specifically corroborate the findings related to this compound.[1][5][6]
Experimental Protocols
In Vivo Analgesia Assessment (Rat Model)
This protocol is based on the methodology described for evaluating the analgesic effects of TRPV1 PAMs.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: A combination of the PAM (e.g., this compound or TAT-De3) and capsaicin is injected into the hind paw.
-
Nociceptive Testing: An infrared diode laser is used to apply a thermal stimulus to the plantar surface of the hind paw.
-
Endpoint Measurement: The latency for the rat to withdraw its paw from the thermal stimulus is recorded. An increased withdrawal latency is indicative of an analgesic effect.
-
Body Temperature Monitoring: Core body temperature is monitored to assess potential hyperthermic side effects.
In Vitro Apoptosis Assay (MCF7 Breast Cancer Cells)
This protocol is a generalized representation of the methods used to assess apoptosis in the initial this compound cancer study.
-
Cell Culture: Human breast adenocarcinoma MCF7 cells are cultured in appropriate media.
-
Treatment: Cells are incubated with this compound, capsaicin, or a combination of both for a specified period (e.g., 72 hours).
-
Apoptosis Detection: Apoptosis can be quantified using various methods, such as:
-
Flow Cytometry: Using Annexin V and propidium (B1200493) iodide staining to identify apoptotic and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3 and caspase-9) using colorimetric or fluorometric substrates.
-
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFDA.
Visualizations
Signaling Pathway of TRPV1 Positive Allosteric Modulation
Experimental Workflow for In Vivo Analgesia Study
References
- 1. mdpi.com [mdpi.com]
- 2. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting TRPV1 for Cancer Pain Relief: Can It Work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of TRPV1 on Cancer Pathogenesis and Therapy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Efficacy of MRS 1477
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo effects of MRS 1477, a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The following data, compiled from peer-reviewed studies, offers researchers, scientists, and drug development professionals a detailed overview of this compound's performance, supported by experimental evidence.
In Vitro vs. In Vivo Performance of this compound: A Tabular Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of this compound, primarily in the context of cancer cell lines and animal models.
Table 1: In Vitro Effects of this compound on MCF-7 Breast Cancer Cells
| Parameter | Control | Capsaicin (B1668287) (10 µM) | This compound (2 µM) | This compound (2 µM) + Capsaicin (10 µM) |
| Apoptotic Cells (%) | 3.4 ± 0.5 | 15.2 ± 1.8 | 18.5 ± 2.1 | 25.8 ± 2.9 |
| Caspase-3 Activity (pmol/mg protein) | 12.4 ± 1.5 | 28.7 ± 3.1 | 35.1 ± 3.8 | 48.2 ± 5.2 |
| Caspase-9 Activity (pmol/mg protein) | 9.8 ± 1.1 | 22.4 ± 2.5 | 27.8 ± 3.0 | 39.1 ± 4.1 |
| Reactive Oxygen Species (ROS) Production (fluorescence intensity) | 10.5 ± 1.2 | 25.1 ± 2.8 | 30.2 ± 3.4 | 42.6 ± 4.7 |
| Cell Viability (%) | 100 | 78.2 ± 8.5 | 72.4 ± 7.9 | 55.1 ± 6.2 |
Data is presented as mean ± standard deviation.
Table 2: In Vivo Effect of this compound on MCF-7 Tumor Growth in Mice
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 56 Tumor Volume (mm³) |
| Vehicle Control | ~100 | ~1200 |
| This compound (10 mg/kg) | ~100 | ~1100 |
Tumor volumes are approximated from graphical data. The study reported no significant difference between the two groups.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro Experiments
Cell Culture: Human breast cancer MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Apoptosis Assay (Annexin V-FITC/PI Staining): MCF-7 cells were seeded in 6-well plates and treated with this compound and/or capsaicin for 72 hours. After treatment, cells were harvested, washed with PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension, which was then incubated in the dark for 15 minutes at room temperature. The percentage of apoptotic cells was determined by flow cytometry.
Caspase Activity Assay: Caspase-3 and -9 activities were measured using colorimetric assay kits. Following treatment, MCF-7 cells were lysed, and the cell lysates were incubated with caspase-3 or caspase-9 substrate at 37°C. The absorbance was measured at 405 nm, and the results were normalized to the total protein concentration.
Reactive Oxygen Species (ROS) Production Assay: Intracellular ROS levels were determined using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay. After treatment, cells were incubated with DCFH-DA for 30 minutes at 37°C. The fluorescence intensity was measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Cell Viability Assay (MTT): MCF-7 cells were seeded in 96-well plates and treated with various concentrations of this compound and/or capsaicin. After 72 hours, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for 4 hours. The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
In Vivo Experiment
Animal Model: Female immunodeficient mice (e.g., NOD/SCID) were used. 2 x 10^6 MCF-7 cells were injected subcutaneously into the flank of each mouse.
Treatment Protocol: When tumors reached a palpable size (approximately 100 mm³), mice were randomly assigned to two groups: a control group receiving vehicle (e.g., saline or DMSO solution) and a treatment group receiving this compound (10 mg/kg body weight) via intraperitoneal injection twice a week for 8 weeks.
Tumor Growth Measurement: Tumor volume was measured twice weekly using a digital caliper. The volume was calculated using the formula: (length × width²) / 2. At the end of the study, mice were euthanized, and tumors were excised for further analysis.
Visualizing the Mechanisms of Action
To elucidate the underlying biological processes, the following diagrams illustrate the signaling pathway of TRPV1 and a typical experimental workflow.
MRS 1477: A Potent Research Tool for Probing TRPV1 Function
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a crucial player in pain, inflammation, and cancer, remains a key target for therapeutic intervention. Validating novel modulators of this channel is paramount for advancing our understanding of its physiological and pathological roles. This guide provides a comprehensive validation of MRS 1477 as a research tool for TRPV1, comparing its performance with other standard modulators and offering detailed experimental support for its characterization.
Unveiling the Mechanism: this compound as a Positive Allosteric Modulator
This compound distinguishes itself as a positive allosteric modulator (PAM) of the TRPV1 channel. Unlike direct agonists such as capsaicin (B1668287), which bind to the orthosteric site to activate the channel, or competitive antagonists like capsazepine (B1668289), which block this site, this compound binds to a distinct allosteric site.[1] This binding event does not activate the channel on its own but significantly enhances the channel's response to orthosteric agonists, including the endogenous lipid anandamide (B1667382) and the pungent compound capsaicin.[1][2] This modulatory action makes this compound an invaluable tool for studying the potentiation of endogenous TRPV1 activity, particularly in disease states where endogenous agonist concentrations may be elevated, such as in the tumor microenvironment.[1]
Performance Comparison: this compound Alongside Standard TRPV1 Modulators
To objectively assess the utility of this compound, its performance was compared against the well-characterized TRPV1 agonist, capsaicin, and the competitive antagonist, capsazepine. The following table summarizes their key quantitative parameters.
| Compound | Class | Mechanism of Action | Potency (IC50/EC50) | Key Application |
| This compound | Positive Allosteric Modulator | Potentiates agonist-induced TRPV1 activation | Potentiates capsaicin-induced currents up to 3-fold; Decreases capsaicin IC50 for cell viability by >20-fold with 2 µM this compound.[1][3] | Studying the enhancement of endogenous and exogenous agonist activity. |
| Capsaicin | Agonist | Direct activation of TRPV1 | EC50: ~0.4 - 2.2 µM (in vitro) | Inducing TRPV1-mediated responses for screening and functional studies. |
| Capsazepine | Competitive Antagonist | Blocks the agonist binding site | IC50: ~0.56 µM | Inhibiting TRPV1 activity to study its role in cellular processes. |
In-Depth Experimental Validation
The characterization of this compound as a TRPV1 research tool is supported by a series of key experiments. Detailed protocols for these assays are provided below to facilitate their replication and adaptation in your research.
Experimental Protocol 1: In Vitro Calcium Imaging Assay
This assay is fundamental for assessing the ability of a compound to modulate TRPV1-mediated calcium influx.
Objective: To determine the effect of this compound on capsaicin-induced intracellular calcium elevation in TRPV1-expressing cells.
Materials:
-
HEK293 cells stably expressing human TRPV1 (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Capsaicin
-
Capsazepine
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or microscope
Procedure:
-
Cell Culture: Culture TRPV1-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: Prepare a loading buffer containing 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Remove the culture medium and incubate the cells with the loading buffer for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound, capsaicin, and capsazepine in HBSS.
-
Assay Protocol:
-
Baseline: Measure the baseline fluorescence of the cells.
-
PAM Incubation: Add this compound at the desired concentration and incubate for 5-10 minutes.
-
Agonist Addition: Add capsaicin to the wells and immediately begin recording the fluorescence intensity over time.
-
Antagonist Control: In separate wells, pre-incubate with capsazepine before the addition of this compound and capsaicin to confirm the effect is TRPV1-mediated.
-
-
Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium concentration, is measured. The potentiation by this compound is quantified by comparing the capsaicin-induced response in the presence and absence of the modulator.
Experimental Protocol 2: Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through TRPV1 channels, offering high-resolution data on channel activity.
Objective: To measure the potentiation of capsaicin-evoked TRPV1 currents by this compound.
Materials:
-
TRPV1-expressing cells (e.g., HEK293 or dorsal root ganglion neurons)
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Intracellular solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
This compound
-
Capsaicin
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a TRPV1-expressing cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Perfuse the cell with the extracellular solution.
-
-
Compound Application:
-
Apply a brief pulse of capsaicin to elicit a baseline TRPV1 current.
-
After a washout period, co-apply this compound and capsaicin.
-
Record the resulting current and compare its amplitude to the baseline.
-
-
Data Analysis: The potentiation of the current is calculated as the percentage increase in current amplitude in the presence of this compound compared to capsaicin alone.
Experimental Protocol 3: Cell Viability (MTT) Assay
This assay assesses the impact of TRPV1 modulation on cell survival and is particularly relevant for studying the pro-apoptotic effects of this compound in cancer cells.
Objective: To determine the effect of this compound on the viability of cells expressing endogenous TRPV1 and producing endogenous agonists.
Materials:
-
MCF7 breast cancer cells (or other relevant cell line)
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin
-
This compound
-
Capsaicin
-
Capsazepine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, capsaicin, capsazepine, or combinations thereof for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of a compound that causes 50% inhibition of cell viability, can be calculated. A significant decrease in the IC50 of capsaicin in the presence of this compound demonstrates a synergistic cytotoxic effect.[1]
Visualizing the Molecular Interactions and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: TRPV1 Signaling Pathway leading to Apoptosis.
Caption: Calcium Imaging Experimental Workflow.
Conclusion
This compound serves as a specific and potent positive allosteric modulator of the TRPV1 channel. Its ability to amplify the effects of both endogenous and exogenous agonists, without direct activation, makes it an exceptional tool for dissecting the nuanced roles of TRPV1 in health and disease. The experimental data and detailed protocols provided in this guide validate this compound as a reliable research tool and offer a framework for its application in diverse research settings, from basic neuroscience to cancer biology and drug discovery. The distinct mechanism of action of this compound, compared to traditional agonists and antagonists, opens new avenues for investigating the therapeutic potential of fine-tuning TRPV1 activity.
References
Critical Appraisal of MRS 1477: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical appraisal of studies involving MRS 1477, a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It compares the performance of this compound with alternative approaches to TRPV1 modulation and presents supporting experimental data to aid in research and development decisions.
Executive Summary
This compound is a dihydropyridine (B1217469) derivative that enhances the activity of the TRPV1 channel in the presence of an agonist.[1] It has shown potential in preclinical studies for applications in analgesia and oncology by potentiating the effects of endogenous and exogenous TRPV1 agonists, such as capsaicin (B1668287).[2][3] This allosteric modulation offers a nuanced approach to influencing TRPV1 activity compared to direct agonism or antagonism, which can be limited by side effects like pain or hyperthermia.[4][5] While direct comparative studies with other specific TRPV1 PAMs are limited in the public domain, this guide provides a comprehensive overview of the experimental data available for this compound and discusses its conceptual alternatives.
Mechanism of Action: Positive Allosteric Modulation of TRPV1
This compound does not activate the TRPV1 channel on its own. Instead, it binds to a site on the receptor distinct from the agonist binding site, increasing the channel's sensitivity to agonists like capsaicin, protons (low pH), and endogenous ligands.[2][4] This potentiation leads to an enhanced influx of cations (primarily Ca2+ and Na+) upon agonist binding, amplifying the downstream cellular signaling.[6]
Signaling Pathway of TRPV1 Modulation by this compound
Caption: TRPV1 signaling pathway modulated by this compound.
Comparative Data: this compound in Preclinical Models
The following tables summarize quantitative data from key studies on this compound, providing a basis for comparison with other experimental approaches.
In Vitro Potentiation of TRPV1 Agonists
| Agonist | Condition | Fold Potentiation by this compound | Reference |
| Capsaicin (50 nM) | HEK293 cells expressing TRPV1 | ~3-fold increase in Ca2+ uptake with 30 µM this compound | [7] |
| Protons (pH 6.0) | HEK293 cells expressing TRPV1 | ~50% enhancement of Ca2+ uptake with 30 µM this compound | [7] |
In Vivo Analgesic Effects (Rat Hind Paw Model)
| Treatment Group | Paw Withdrawal Latency (seconds) | Paw Withdrawal Score (Aδ fiber response) | Reference |
| Capsaicin (30 µg) alone | 7.3 ± 0.3 | 2.4 ± 0.2 | [1] |
| This compound (2 µg) + Capsaicin (30 µg) | 10.4 ± 0.6 | 0.7 ± 0.1 | [1] |
Effects on Cancer Cell Viability (MCF7 Breast Cancer Cells)
| Treatment (72 hours) | % Apoptotic Cells | Relative Caspase-3 Activity | Reference |
| Control | ~5% | 1.0 | [3] |
| Capsaicin (10 µM) | ~15% | ~2.5 | [3] |
| This compound (2 µM) | ~20% | ~3.0 | [3] |
| This compound (2 µM) + Capsaicin (10 µM) | ~25% | ~3.5 | [3] |
Alternatives to this compound in TRPV1 Modulation
While direct head-to-head studies are scarce, several other molecules and strategies exist for modulating TRPV1 activity.
-
Other Small Molecule PAMs: Compounds like GRC 6211 have been developed, although they are often characterized as antagonists.[8] The development of novel PAMs is an active area of research.
-
Peptidic Modulators: Naturally occurring toxins and engineered peptides can also act as allosteric modulators of TRPV1. For example, s-RhTx, a peptide derived from centipede venom, has been shown to be a potent PAM with analgesic effects.[9]
-
Direct Agonists: High-dose capsaicin or the ultrapotent agonist resiniferatoxin (B1680534) (RTX) can induce long-lasting desensitization and even ablation of TRPV1-expressing nerve terminals, leading to profound analgesia. However, this approach is often associated with a strong initial painful sensation.
-
Antagonists: Numerous competitive and non-competitive antagonists of TRPV1 have been developed for pain relief. A major challenge with this class of drugs has been the side effect of hyperthermia, as TRPV1 plays a role in body temperature regulation.[5]
The choice between these alternatives depends on the desired therapeutic outcome. Allosteric modulation with compounds like this compound offers the potential for a more controlled and localized effect, particularly in tissues where endogenous agonists are present, such as in inflamed or cancerous tissues.[2]
Experimental Protocols
Workflow for In Vivo Analgesia Study
Caption: Experimental workflow for in vivo analgesia assessment.
Detailed Methodology for In Vivo Analgesia Study (adapted from Lebovitz et al., 2012): [1]
-
Animals: Male Sprague-Dawley rats are used. They are acclimatized to the testing environment before the experiment.
-
Baseline Nociceptive Testing: An infrared diode laser is used to apply a thermal stimulus to the plantar surface of the hind paw. The latency to paw withdrawal and a score of the withdrawal response (to assess Aδ fiber-mediated responses) are recorded.
-
Drug Administration: Animals are briefly anesthetized with isoflurane. A 100 µL injection of the test compound (e.g., 30 µg capsaicin, 2 µg this compound, or the combination in a vehicle of saline, ethanol, and Tween 80) is administered into the plantar surface of the hind paw.
-
Post-treatment Testing: Thermal nociceptive testing is repeated at various time points (e.g., 24 hours) after the injection to assess the analgesic effect.
-
Molecular Analysis: At the end of the experiment, dorsal root ganglia are collected for analysis of genes associated with nerve injury (e.g., ATF3) by qRT-PCR and immunohistochemistry to confirm the effects on TRPV1-expressing neurons.
Workflow for In Vitro Calcium Imaging
References
- 1. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miragenews.com [miragenews.com]
- 7. researchgate.net [researchgate.net]
- 8. GRC-6211, a new oral specific TRPV1 antagonist, decreases bladder overactivity and noxious bladder input in cystitis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-guided peptide engineering of a positive allosteric modulator targeting the outer pore of TRPV1 for long-lasting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MRS 1477: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of MRS 1477, a dihydropyridine (B1217469) derivative, empowering you to manage this process with confidence and precision.
This compound is identified as 4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester, with a CAS number of 212200-21-0. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, the following procedures are based on best practices for the disposal of 1,4-dihydropyridine (B1200194) compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.
-
Personal Protective Equipment (PPE): Mandatory PPE includes chemical safety goggles, a fully-buttoned lab coat, and appropriate chemical-resistant gloves. For handling pyridine-containing compounds, butyl rubber or laminate film gloves are recommended.
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.
Spill Management
In the event of a spill, prompt and appropriate action is critical.
-
Small Spills: For minor spills that can be managed by trained personnel, evacuate non-essential personnel from the immediate area. The spilled material should be absorbed using an inert material (e.g., vermiculite, dry sand) and collected into a sealable, airtight, and compatible hazardous waste container. The spill area should then be cleaned with a suitable solvent, such as isopropanol (B130326) or ethanol, followed by washing with soap and water. All cleanup materials must be disposed of as hazardous waste.[1]
-
Large Spills: For significant spills, evacuate the laboratory immediately and alert others in the vicinity. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team without delay.[1]
Proper Disposal Procedures for this compound
The primary and most recommended method for the disposal of this compound waste is through collection for off-site incineration by a licensed hazardous waste facility. Direct disposal of this compound down the drain is strictly prohibited.[2]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Categorize this compound waste as hazardous chemical waste. Based on the general characteristics of dihydropyridine compounds, it is likely to be classified as a flammable and toxic organic waste.[1]
-
Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or acid chlorides.[1]
-
-
Waste Accumulation and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting all this compound waste, including the pure compound, solutions, and any contaminated materials. Glass or high-density polyethylene (B3416737) containers with a secure screw-top cap are generally suitable.[1][2]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound (4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester)," and list any other constituents in the waste stream.[2]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed waste disposal contractors.
-
Quantitative Data Summary
| Property | Value |
| CAS Number | 212200-21-0 |
| Molecular Formula | C₂₁H₂₇NO₄S |
| Molecular Weight | 389.51 g/mol |
Experimental Protocols
Detailed experimental protocols for the use of this compound would be specific to the research being conducted. It is imperative to consult the primary literature for the specific application. As a general guideline, when preparing solutions of this compound, always do so within a chemical fume hood and wear the appropriate PPE.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a guide and is based on general principles for handling dihydropyridine derivatives. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer and your institution's Environmental Health & Safety (EHS) guidelines before handling or disposing of any chemical.
References
Essential Safety and Operational Guide for Handling MRS 1477
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of MRS 1477, a TRPV1 positive allosteric modulator. The following procedural guidance outlines personal protective equipment (PPE), operational plans, and disposal methods to ensure laboratory safety and compliance.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If handling large quantities or generating dust/aerosols, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure risks and maintain experimental integrity. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed container for chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste container. |
| Solutions containing this compound | Collect in a clearly labeled, sealed waste container for chemical waste disposal. |
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
By adhering to these safety and logistical guidelines, researchers can confidently handle this compound while minimizing risks and ensuring a safe and compliant laboratory environment. This proactive approach to safety is fundamental to the integrity and success of scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
